molecular formula C15H19N5O3 B15582302 AZ3976

AZ3976

货号: B15582302
分子量: 317.34 g/mol
InChI 键: CKUDSTVQYFRZJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AZ3976 is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-7-9(8-20)17-13-18-11-10(12(21)19-13)5-4-6-16-11/h4-6,9H,7-8H2,1-3H3,(H2,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUDSTVQYFRZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZ3976 on Plasminogen Activator Inhibitor-1 (PAI-1) Latency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and the Latency Transition

AZ3976: A Novel PAI-1 Inhibitor

Mechanism of Action: Acceleration of the Latency Transition

dot

AZ3976_Mechanism Active_PAI1 Active PAI-1 PreLatent_PAI1 Pre-latent PAI-1 Active_PAI1->PreLatent_PAI1 Equilibrium Latent_PAI1 Latent PAI-1 PreLatent_PAI1->Latent_PAI1 Spontaneous Transition AZ3976_Latent_Complex This compound-Latent PAI-1 Complex PreLatent_PAI1->AZ3976_Latent_Complex Accelerated Transition Latent_PAI1->AZ3976_Latent_Complex Binding This compound This compound This compound->PreLatent_PAI1 Binding

Structural Insights from X-ray Crystallography

Quantitative Data

Table 1: In Vitro Efficacy of this compound

Assay TypeParameterValue (μM)
Enzymatic Chromogenic AssayIC5026[2][4][6]
Plasma Clot Lysis AssayIC5016[2][4][6]
PAI-1 FormParameterValueTemperature (°C)
Latent PAI-1KD0.29 μM[2][4]35
Latent PAI-1Stoichiometry (n)0.94[2][4]35
Active PAI-1KD0.38 μM[2]35
Active PAI-1Stoichiometry (n)0.30[2]35

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)
  • Instrumentation: A high-sensitivity isothermal titration calorimeter.

  • Sample Preparation:

    • This compound is dissolved in the final dialysis buffer to ensure a precise match and avoid heats of dilution.

    • All solutions are degassed prior to use to prevent bubble formation.

  • Experimental Procedure:

    • The experiment is conducted at a constant temperature (e.g., 35°C).

    • The heat released or absorbed during each injection is measured.

    • A control experiment is performed by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the experimental data.

    • The resulting binding isotherm (heat per injection vs. molar ratio) is fitted to a suitable binding model (e.g., a one-site binding model) to calculate KD, n, and ΔH.

Surface Plasmon Resonance (SPR)
  • Instrumentation: A surface plasmon resonance biosensor system.

  • Immobilization:

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Solutions of this compound at various concentrations are injected over the surface.

    • Following the association phase, running buffer is flowed over the surface, and the dissociation of the complex is monitored.

    • The surface is regenerated using a suitable regeneration solution to remove any bound analyte.

  • Latency Transition Assay:

    • At each time point, an aliquot of the mixture is injected over a sensor surface with immobilized tPA or vitronectin.

  • Data Analysis:

    • The sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental_Workflow cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies Chromogenic_Assay Enzymatic Chromogenic Assay (IC50 Determination) Mechanism_Elucidation Mechanism Elucidation Chromogenic_Assay->Mechanism_Elucidation Clot_Lysis_Assay Plasma Clot Lysis Assay (IC50 Determination) Clot_Lysis_Assay->Mechanism_Elucidation ITC Isothermal Titration Calorimetry (Binding Affinity to Latent PAI-1) SPR Surface Plasmon Resonance (Latency Transition Kinetics) Xray X-ray Crystallography (Structural Analysis of Complex) HTS High-Throughput Screening AZ3976_Identified This compound Identified HTS->AZ3976_Identified AZ3976_Identified->Chromogenic_Assay AZ3976_Identified->Clot_Lysis_Assay Mechanism_Elucidation->ITC Mechanism_Elucidation->SPR Mechanism_Elucidation->Xray

References

The Binding Site of AZ3976 on Latent PAI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of AZ3976 Interaction with PAI-1

ParameterValueAssay ConditionSource
IC50 (Enzymatic Chromogenic Assay) 26 µMInhibition of PAI-1[1][2][3][4]
IC50 (Plasma Clot Lysis Assay) 16 µMActivity in human plasma with added PAI-1[1][2][3][4]
Binding Affinity (KD) to Latent PAI-1 0.29 µMIsothermal Titration Calorimetry at 35 °C[1][3][4]
Binding Stoichiometry (n) to Latent PAI-1 0.94Isothermal Titration Calorimetry[1][3][4]
Binding to Active PAI-1 No measurable bindingIsothermal Titration Calorimetry, Surface Plasmon Resonance[1][3][4]
X-ray Crystal Structure Resolution 2.4 ÅComplex of this compound with latent PAI-1[1][3][4]

The this compound Binding Site on Latent PAI-1

AZ3976_Binding_Site cluster_PAI1 Latent PAI-1 alpha_helix_D α-helix D beta_strand_2A β-strand 2A flexible_joint_region Flexible Joint Region This compound This compound This compound->flexible_joint_region Binds to

Mechanism of Action: Accelerating Latency

The proposed mechanism of action is depicted in the following workflow:

AZ3976_Mechanism Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 Active_PAI1->Prelatent_PAI1 Equilibrium Prelatent_PAI1->Active_PAI1 Latent_PAI1 Latent PAI-1 Prelatent_PAI1->Latent_PAI1 Spontaneous Transition AZ3976_Complex This compound-PAI-1 Complex Prelatent_PAI1->AZ3976_Complex Binding This compound This compound This compound->AZ3976_Complex AZ3976_Complex->Latent_PAI1 Accelerated Transition

Experimental Protocols

X-ray Crystallography
  • Data Collection: X-ray diffraction data were collected from the resulting crystals at a synchrotron source.

Isothermal Titration Calorimetry (ITC)
  • Instrumentation: A high-sensitivity isothermal titration calorimeter was used.

  • Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Experiments were conducted at 35 °C.[1]

Surface Plasmon Resonance (SPR)
  • Instrumentation: A Biacore instrument was used for the SPR analysis.

  • Binding Analysis: Solutions of this compound at various concentrations were flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, was monitored in real-time to generate sensorgrams.

  • Kinetic Analysis: The association and dissociation rate constants were determined by fitting the sensorgram data to appropriate binding models.

Enzymatic Chromogenic Assay
Plasma Clot Lysis Assay

This assay assessed the efficacy of this compound in a more physiologically relevant environment.

  • Measurement: The time required for the clot to lyse was monitored.

  • Data Analysis: The concentration of this compound that resulted in a 50% reduction in the clot lysis time (IC50) was determined.[1]

References

AZ3976: A Technical Guide for the Investigation of Fibrinolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fibrinolytic System and the Role of PAI-1

Fibrinolysis is the enzymatic process that degrades fibrin (B1330869) clots, ensuring the dissolution of thrombi and maintaining vascular patency.[1][2][3][4] The system is primarily regulated by the serine protease plasmin, which is generated from its zymogen, plasminogen.[1][5] This activation is catalyzed by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][6]

AZ3976: Mechanism of Action

AZ3976_Mechanism cluster_pai1 PAI-1 Conformations cluster_interaction Interaction with this compound cluster_activity Fibrinolytic Pathway Active Active PAI-1 Prelatent Prelatent PAI-1 (Transient State) Active->Prelatent Equilibrium tPA tPA / uPA Active->tPA Inhibits Activity Complex Inactive PAI-1/tPA Complex Active->Complex Inhibits Latent Latent PAI-1 (Inactive) Prelatent->Latent Spontaneous Transition Prelatent->Latent   Accelerated by this compound This compound This compound This compound->Prelatent Binds & Stabilizes tPA->Complex Fibrinolysis Fibrinolysis (Plasmin Generation) tPA->Fibrinolysis Promotes

Caption: Mechanism of this compound-induced PAI-1 inhibition.

Quantitative Data Summary

The inhibitory and binding properties of this compound have been characterized through various biochemical and biophysical assays. The key quantitative metrics are summarized below.

ParameterAssayValueReference(s)
IC₅₀ Enzymatic Chromogenic Assay (PAI-1 Inhibition)26 µM[10][11][15]
IC₅₀ Human Plasma Clot Lysis Assay16 µM[10][11][15]
K_D Isothermal Titration Calorimetry (Binding to Latent PAI-1)0.29 µM (at 35°C)[10][11][12]
Stoichiometry (n) Isothermal Titration Calorimetry (Binding to Latent PAI-1)~0.94[10][11][12]
No Effect Concentration tPA Activity Alone100 µM[7][10]
No Effect Concentration PAI-1 in presence of Vitronectin (VN)100 µM[7][10]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the core experimental protocols used to characterize this compound.

  • HTS Campaign Details:

This functional assay assesses the profibrinolytic effect of this compound in a more physiologically relevant matrix.

  • Methodology:

    • Monitoring: Fibrin formation and subsequent lysis were monitored by measuring the change in absorbance at 405 nm (A₄₀₅) in a microplate reader at 2-minute intervals at 37°C for up to 10 hours.[10]

Clot_Lysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PAI1 1.7 nM PAI-1 Incubate Pre-incubate briefly at 37°C PAI1->Incubate AZ This compound (0 - 0.22 mM) AZ->Incubate Mix Mix & Dilute Incubate->Mix Plasma Human Plasma + tPA Plasma->Mix Final Final Concentration: 50% Plasma 1.2 nM tPA 0.65 nM PAI-1 Mix->Final Monitor Monitor A₄₀₅ (Clot formation & Lysis) every 2 min at 37°C Final->Monitor Result Calculate IC₅₀ Monitor->Result

Caption: Workflow for the Human Plasma Clot Lysis Assay.

  • Methodology:

    • Results: The data fit a 1:1 binding model, yielding a K_D of 0.29 µM and a binding stoichiometry (n) of 0.94, confirming a direct interaction with the latent form.[10][11][12]

SPR experiments provided real-time kinetic data and confirmed that this compound accelerates the latency transition.

  • Principle: Detects changes in mass on a sensor chip surface, allowing for the real-time monitoring of binding and dissociation between molecules.

  • Methodology to Confirm Latency Transition:

In Vivo Studies and Limitations

A critical consideration for researchers is the applicability of this compound in animal models. This compound was not advanced to in vivo testing for two primary reasons:

  • The compound was found to be unstable in rat plasma.[10]

Conclusion

References

The Role of PAI-1 in Thrombosis and its Modulation by AZ3976: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: PAI-1 as a Key Regulator in Fibrinolysis and Thrombosis

AZ3976: A Novel PAI-1 Inhibitor

Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Assay Value Reference
IC50Enzymatic Chromogenic Assay26 µM[10][11]
IC50Plasma Clot Lysis Assay16 µM[10][11]
KD (for latent PAI-1)Isothermal Titration Calorimetry (ITC)0.29 µM (at 35 °C)[10][11]
Binding Stoichiometry (for latent PAI-1)Isothermal Titration Calorimetry (ITC)0.94[10]

Table 1: In Vitro Efficacy and Binding Affinity of this compound

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Fibrinolytic_Pathway cluster_inhibition Inhibition cluster_intervention Intervention by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin (B1330869) Fibrin (Clot) Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Degraded by tPA_uPA tPA / uPA PAI1_active Active PAI-1 PAI1_active->tPA_uPA Inhibits PAI1_latent Latent PAI-1 (Inactive) PAI1_active->PAI1_latent Spontaneous Transition This compound This compound This compound->PAI1_active Accelerates Transition

Caption: The Fibrinolytic Pathway and the Mechanism of this compound.

AZ3976_Mechanism cluster_PAI1 PAI-1 Conformations Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 (Intermediate) Active_PAI1->Prelatent_PAI1 Equilibrium Thrombosis Thrombosis (Clot Formation) Active_PAI1->Thrombosis Promotes Prelatent_PAI1->Active_PAI1 Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Transition Fibrinolysis Fibrinolysis (Clot Dissolution) Latent_PAI1->Fibrinolysis Allows This compound This compound This compound->Prelatent_PAI1 Binds to and Accelerates Transition

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

PAI-1 Enzymatic Chromogenic Assay

Principle: This assay measures the inhibitory activity of a compound on PAI-1 by quantifying the residual activity of tPA. In the presence of an inhibitor, PAI-1 is prevented from inactivating tPA. The active tPA then converts plasminogen to plasmin, which cleaves a chromogenic substrate, producing a colorimetric signal that is proportional to the tPA activity and inversely proportional to the PAI-1 activity.[10][13]

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of recombinant human tPA.

    • Prepare a working solution of plasminogen.

    • Prepare a working solution of a plasmin-specific chromogenic substrate (e.g., S-2251).

  • Incubation:

    • Add the various concentrations of this compound (or vehicle control) to the wells.

  • tPA Addition:

    • Add a fixed amount of tPA to each well.

  • Chromogenic Reaction:

    • Initiate the reaction by adding the plasminogen and chromogenic substrate mixture to each well.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Plot the percentage inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Plasma Clot Lysis Assay

Principle: This assay assesses the effect of a compound on the overall fibrinolytic process in a more physiologically relevant environment (plasma). A clot is formed in plasma, and the time required for its lysis in the presence of a plasminogen activator is measured. Inhibitors of PAI-1 are expected to shorten the clot lysis time.[7][10]

Protocol:

  • Sample Preparation:

    • Use citrated platelet-poor plasma.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well microplate, pre-incubate the plasma with different concentrations of this compound (or vehicle control) for a short period.

    • Initiate clot formation by adding a solution containing thrombin and calcium chloride.

    • Simultaneously, initiate fibrinolysis by including tPA in the reaction mixture.

    • Monitor the change in turbidity (absorbance at, for example, 405 nm) over time in a microplate reader at 37°C. The turbidity increases as the clot forms and decreases as it lyses.

  • Data Analysis:

    • Determine the clot lysis time, which is often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.

    • Plot the clot lysis time against the this compound concentration to evaluate its pro-fibrinolytic effect and calculate the IC50.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_binding Binding Characterization Chromogenic_Assay Chromogenic Assay (IC50 determination) Mechanism_Elucidation Mechanism of Action Elucidation Chromogenic_Assay->Mechanism_Elucidation Clot_Lysis_Assay Plasma Clot Lysis Assay (Functional Efficacy) Clot_Lysis_Assay->Mechanism_Elucidation ITC Isothermal Titration Calorimetry (KD, Stoichiometry) ITC->Mechanism_Elucidation SPR Surface Plasmon Resonance (Binding Kinetics) SPR->Mechanism_Elucidation HTS High-Throughput Screening AZ3976_ID Identification of this compound HTS->AZ3976_ID AZ3976_ID->Chromogenic_Assay AZ3976_ID->Clot_Lysis_Assay AZ3976_ID->ITC AZ3976_ID->SPR

Caption: Experimental Workflow for the Characterization of this compound.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.[14]

Protocol:

  • Chip Preparation:

  • Binding Analysis:

    • Inject a series of concentrations of this compound (analyte) in a running buffer over the sensor chip surface at a constant flow rate.

    • After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat changes that occur during a binding event. It can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[12][15]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

  • Titration:

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The resulting binding isotherm is fitted to a binding model to determine the KD, n, and ΔH. The ΔS can then be calculated from these values.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials for the treatment or prevention of thrombosis. The existing data is from preclinical studies, which have characterized its mechanism of action and in vitro efficacy. Further investigation, including in vivo animal models of thrombosis and subsequent clinical trials, would be necessary to establish its therapeutic potential in humans.

Conclusion

References

Unraveling the AZ3976-PAI-1 Complex: A Structural and Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Quantitative Analysis of AZ3976-PAI-1 Interaction

Table 1: Inhibitory Activity of this compound

Assay TypeParameterValue (μM)
Enzymatic Chromogenic AssayIC₅₀26[1][2][5]
Plasma Clot Lysis AssayIC₅₀16[1][2][5]
PAI-1 ConformationMethodTemperature (°C)Kₗ (μM)Stoichiometry (n)
Active PAI-1Isothermal Titration Calorimetry (ITC)35No measurable binding-
Latent PAI-1Isothermal Titration Calorimetry (ITC)350.29[1][2][3]0.94[1][2]
Subpopulation in active PAI-1 preparationIsothermal Titration Calorimetry (ITC)350.38[1][3]0.30[1][3]

Structural Insights from X-ray Crystallography

Proposed Mechanism of Action

AZ3976_Mechanism Active_PAI1 Active PAI-1 Prelatent_PAI1 Prelatent PAI-1 (Latent-like conformation) Active_PAI1->Prelatent_PAI1 Equilibrium Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Transition This compound This compound Complex This compound-Latent PAI-1 Complex Prelatent_PAI1->Complex This compound->Complex Binds Complex->Latent_PAI1 Accelerated Transition

Proposed mechanism of this compound-mediated PAI-1 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_direct Direct Binding Assay cluster_competition VN Competition Assay Immobilize_PAI1 Immobilize Active or Latent PAI-1 on Sensor Chip Inject_this compound Inject this compound at Varying Concentrations Immobilize_PAI1->Inject_this compound Measure_Binding Measure Association and Dissociation Rates Inject_this compound->Measure_Binding Immobilize_VN Immobilize Vitronectin (VN) on Sensor Chip Capture_PAI1 Capture PAI-1 Immobilize_VN->Capture_PAI1 Inject_tPA_this compound Inject tPA with or without this compound Capture_PAI1->Inject_tPA_this compound Measure_Dissociation Measure PAI-1 Dissociation Rate Inject_tPA_this compound->Measure_Dissociation

Workflow for Surface Plasmon Resonance (SPR) experiments.
X-ray Crystallography

Enzymatic Chromogenic Assay
Plasma Clot Lysis Assay

Conclusion and Future Directions

References

Technical Whitepaper: Initial Characterization of AZ3976 as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PAI-1 and AZ3976

  • Active: The inhibitory conformation capable of binding and inactivating tPA and uPA. This form is thermodynamically unstable.

  • Substrate: A cleaved, inactive form that can result from interaction with its target protease under certain conditions.

Quantitative In Vitro Activity of this compound

This compound demonstrated inhibitory effects in both enzymatic and plasma-based functional assays. The key quantitative metrics from its initial characterization are summarized below.

ParameterAssayValueNotes
IC₅₀ Enzymatic Chromogenic Assay26 µMMeasures direct inhibition of PAI-1 activity.[1][2][3][7][8]
IC₅₀ Human Plasma Clot Lysis Assay16 µMMeasures the functional profibrinolytic effect in a physiological matrix.[1][2][3][7][8]
Binding Affinity (K_D) Isothermal Titration Calorimetry (ITC)0.29 µMFor binding to latent PAI-1 at 35 °C. No measurable binding to active PAI-1 was detected.[1][2][3]
Binding Stoichiometry Isothermal Titration Calorimetry (ITC)0.94Indicates a near 1:1 binding ratio to latent PAI-1.[1][2][3]
Specificity Chromogenic AssayNo effect at 100 µMShowed no direct inhibition of tPA alone.[1][5][8]
Species Selectivity Chromogenic AssayNo effect at 100 µMDid not inhibit rat PAI-1, indicating species dependence.[1][5]
Effect of Vitronectin Chromogenic AssayNo inhibition at 100 µMThe presence of vitronectin (VN) completely abrogated the inhibitory activity of this compound.[1][5][8]

Mechanism of Action

Binding to Latent PAI-1
Proposed Mechanism: Accelerating Latency Transition

Caption: Proposed mechanism of this compound action via accelerated latency transition.

Structural Insights and the Role of Vitronectin

G cluster_active Active PAI-1 Interactions cluster_transition Latency Transition Active Active PAI-1 tPA tPA / uPA Active->tPA Inhibition (Forms Complex) VN Vitronectin (VN) Active->VN Binding & Stabilization AZ This compound VN->AZ Blocks Effect Active_ref Active PAI-1 AZ->Active_ref Latent Latent PAI-1 Active_ref->Latent Accelerates

Key Experimental Methodologies

The characterization of this compound involved a series of biochemical and biophysical assays to determine its activity and elucidate its mechanism.

G cluster_discovery Discovery & Activity cluster_mechanism Mechanism of Action Elucidation HTS High-Throughput Screen (925,529 compounds) Chromo Chromogenic Assay (IC50 = 26 µM) HTS->Chromo Hit Confirmation Clot Plasma Clot Lysis Assay (IC50 = 16 µM) Chromo->Clot Functional Validation ITC Isothermal Titration Calorimetry (ITC) Clot->ITC Investigate Mechanism SPR Surface Plasmon Resonance (SPR) ITC->SPR Confirm Binding Kinetics Xray X-Ray Crystallography SPR->Xray Structural Basis

Caption: Experimental workflow for the characterization of this compound.

PAI-1 Chromogenic Assay
  • Substrate Addition: A chromogenic substrate for tPA is added.

Human Plasma Clot Lysis Assay

This assay assesses the profibrinolytic activity of the compound in a more physiologically relevant matrix.

Isothermal Titration Calorimetry (ITC)
  • Data Acquisition: The heat released or absorbed upon each injection was measured.

  • Analysis: The resulting data were fit to a binding model to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding.

Surface Plasmon Resonance (SPR)

Summary and Significance

References

Unlocking Fibrinolysis: A Technical Guide to the Profibrinolytic Activity of AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibrinolytic System and the Role of PAI-1

The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots, a crucial process for maintaining blood vessel patency.[1][2][3] The system's central effector, plasmin, is a serine protease that degrades the fibrin mesh. Plasmin is generated from its inactive zymogen, plasminogen, by the action of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[4]

AZ3976: Mechanism of Profibrinolytic Action

Plasma_Clot_Lysis_Workflow cluster_steps Plasma Clot Lysis Assay Workflow cluster_reagents Key Reagents step1 1. Pre-incubation PAI-1 + this compound (various conc.) @ 37°C step2 2. Initiation Add Plasma + tPA step1->step2 step3 3. Monitoring Measure A405 every 2 min @ 37°C for up to 10h step2->step3 step4 4. Analysis Calculate time to 50% lysis Determine IC50 step3->step4 PAI1 PAI-1 AZ This compound Plasma Human Plasma tPA tPA Logical_Model cluster_evidence Experimental Evidence cluster_conclusion Conclusion Biochem Biochemical Data - Binds Latent PAI-1 - No binding to Active PAI-1 - Accelerates latency Model Proposed Mechanism Biochem->Model Structural X-ray Structure - Binds in 'flexible joint' region - Occupies deep pocket Structural->Model Conclusion This compound stabilizes a 'prelatent' PAI-1 conformation, trapping it in the inactive latent state. Model->Conclusion Leads to

References

Investigating PAI-1 Function in Cancer Metastasis with AZ3976: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradoxical Role of PAI-1 in Cancer Metastasis

PAI-1 Signaling Pathways in Cancer Metastasis

The PAI-1/uPAR/LRP1 Axis and Cell Migration

PAI1_uPAR_LRP1_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Signaling PAI1 PAI-1 uPA uPA PAI1->uPA Inhibits Vitronectin Vitronectin PAI1->Vitronectin Binds Integrin Integrin PAI1->Integrin Inhibits Adhesion (via Vitronectin) uPAR uPAR uPA->uPAR Binds LRP1 LRP1 uPAR->LRP1 Complex forms ERK ERK Activation LRP1->ERK Internalization & Signaling Vitronectin->Integrin Binds Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion PAI1_Vitronectin_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell PAI1 PAI-1 Vitronectin Vitronectin PAI1->Vitronectin Binds CellAdhesion Cell Adhesion PAI1->CellAdhesion Inhibits Adhesion to Vitronectin Anoikis Anoikis Resistance PAI1->Anoikis Promotes Integrin Integrin Vitronectin->Integrin Fibronectin Fibronectin Integrin->CellAdhesion CellMigration Cell Migration CellAdhesion->CellMigration Leads to CellMigration->Fibronectin Migration towards Transwell_Assay_Workflow Start Start Prep_Inserts Prepare Transwell Inserts (with or without Matrigel) Start->Prep_Inserts Prep_Cells Prepare and Resuspend Cells in Serum-Free Medium Start->Prep_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Prep_Inserts->Add_Chemoattractant Add_Cells_Inhibitor Add Cells and AZ3976 to Upper Chamber Prep_Cells->Add_Cells_Inhibitor Incubate Incubate 12-48h at 37°C Add_Cells_Inhibitor->Incubate Remove_Nonmigrated Remove Non-Migrated Cells Incubate->Remove_Nonmigrated Fix_Stain Fix and Stain Migrated Cells Remove_Nonmigrated->Fix_Stain Quantify Quantify Migration/Invasion Fix_Stain->Quantify End End Quantify->End InVivo_Metastasis_Workflow cluster_experimental Experimental Metastasis cluster_spontaneous Spontaneous Metastasis Start Start Prep_Cells Prepare Cancer Cell Suspension Start->Prep_Cells Treat_Animals Administer this compound or Vehicle to Mice Start->Treat_Animals Tail_Vein_Injection Tail Vein Injection of Cells Prep_Cells->Tail_Vein_Injection Orthotopic_Implantation Orthotopic Implantation of Cells Prep_Cells->Orthotopic_Implantation Monitor_Exp Monitor for Metastasis Tail_Vein_Injection->Monitor_Exp Harvest_Lungs_Exp Harvest Lungs Monitor_Exp->Harvest_Lungs_Exp Quantify_Nodules_Exp Quantify Metastatic Nodules Harvest_Lungs_Exp->Quantify_Nodules_Exp End End Quantify_Nodules_Exp->End Monitor_Spontaneous Monitor Primary Tumor Growth and Metastasis Orthotopic_Implantation->Monitor_Spontaneous Harvest_Tumor_Organs Harvest Primary Tumor and Distant Organs Monitor_Spontaneous->Harvest_Tumor_Organs Quantify_Metastasis_Spontaneous Quantify Metastatic Burden Harvest_Tumor_Organs->Quantify_Metastasis_Spontaneous Quantify_Metastasis_Spontaneous->End

References

Foundational Research on AZD4831 in Cardiovascular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on AZD4831, a novel investigational drug for cardiovascular disease. The information presented is based on preclinical and early-stage clinical data.

Introduction to AZD4831

AZD4831, also known as mitiperstat (B10830898), is an oral, irreversible, and mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] It is being developed by AstraZeneca for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2][3] The therapeutic rationale for MPO inhibition in HFpEF is based on the enzyme's role in promoting inflammation and oxidative stress, which are believed to contribute to the pathophysiology of this condition.[4][5]

Mechanism of Action

AZD4831 selectively and potently inhibits MPO, a heme-containing enzyme primarily found in neutrophils.[2][5] Upon activation, neutrophils release MPO, which catalyzes the formation of reactive oxygen species, such as hypochlorous acid. These reactive species can lead to endothelial dysfunction, myocardial fibrosis, and other pathological changes observed in heart failure.[5] By irreversibly binding to and inactivating MPO, AZD4831 is hypothesized to mitigate these detrimental effects.[2]

Signaling Pathways

Research suggests that AZD4831 influences several key signaling pathways implicated in the pathophysiology of heart failure. In studies involving patients with HFpEF, biomarker analyses have shown that pathways associated with clinical outcomes were downregulated by AZD4831 treatment.[6][7] These include pathways related to:

  • Tumor microenvironments

  • Wound healing signaling

  • Cardiac hypertrophy signaling[6][7]

The inhibition of MPO by AZD4831 is central to its mechanism and is upstream of these broader signaling cascades.

AZD4831_Signaling_Pathway cluster_upstream Upstream Events cluster_target Drug Target cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO ROS_Production Reduced ROS Production MPO->ROS_Production Leads to AZD4831 AZD4831 AZD4831->MPO Inhibits Endothelial_Dysfunction Decreased Endothelial Dysfunction ROS_Production->Endothelial_Dysfunction Myocardial_Fibrosis Reduced Myocardial Fibrosis ROS_Production->Myocardial_Fibrosis Cardiac_Hypertrophy Inhibition of Cardiac Hypertrophy Signaling ROS_Production->Cardiac_Hypertrophy

Figure 1: AZD4831 Mechanism of Action and Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AZD4831.

Table 1: In Vitro Potency and Selectivity

ParameterValueReference
IC50 (in vitro) 1.5 nM[1][2]
Selectivity vs. Thyroid Peroxidase >450-fold[1][2]

Table 2: Pharmacokinetic Properties in Humans

ParameterValueReference
Time to Maximum Concentration (tmax) ~1 hour[8]
Elimination Half-life ~60 hours[8][9]
Time to Steady State ~10 days[8][9]
Human Plasma Protein Binding 65%[8]

Table 3: Key Inclusion Criteria for Phase 2b/3 ENDEAVOR Trial in HFpEF

ParameterCriteriaReference
Age ≥ 40 to ≤ 85 years[10]
NYHA Class II-IV[10]
Left Ventricular Ejection Fraction (LVEF) > 40%[10]
NT-proBNP (BMI ≤30 kg/m ²) ≥ 250 pg/mL (sinus rhythm) or ≥ 500 pg/mL (atrial fibrillation/flutter)[10][11]
NT-proBNP (BMI >30 kg/m ²) ≥ 200 pg/mL (sinus rhythm) or ≥ 400 pg/mL (atrial fibrillation/flutter)[10][11]
6-Minute Walk Distance (6MWD) ≥ 30 meters and ≤ 400 meters[10][11]

Experimental Protocols

Detailed experimental protocols are proprietary to the manufacturer. However, based on published literature, the following outlines the general methodologies used in the foundational research of AZD4831.

5.1. In Vitro Enzyme Inhibition Assay

  • Objective: To determine the potency (IC50) of AZD4831 against myeloperoxidase.

  • Methodology: A common method is a chemiluminescence-based assay. Recombinant human MPO is incubated with the test compound (AZD4831) at various concentrations. The enzymatic reaction is initiated by adding a substrate (e.g., luminol) and hydrogen peroxide. The resulting chemiluminescence is measured, and the IC50 value is calculated as the concentration of AZD4831 that inhibits 50% of the MPO activity.

5.2. Preclinical Safety and Pharmacokinetic Studies

  • Objective: To evaluate the safety profile and pharmacokinetic parameters of AZD4831 in animal models.

  • Models: Studies were conducted in rats and dogs.[2]

  • Methodology:

    • Pharmacokinetics: Animals are administered single or multiple doses of AZD4831. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured using techniques like liquid chromatography-mass spectrometry (LC-MS). This data is used to determine parameters such as half-life, Cmax, and AUC.

    • Safety: Toxicity studies involve administering a range of doses to animals over a specified period (e.g., 9-month dog study).[2] Animals are monitored for adverse effects, and at the end of the study, tissues are examined for pathological changes.

5.3. Phase 1 Clinical Trial in Healthy Volunteers

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD4831 in humans.

  • Design: Typically a randomized, single-blind, placebo-controlled, single and multiple ascending dose study.[8][12]

  • Methodology:

    • Healthy volunteers are randomized to receive either AZD4831 at different dose levels or a placebo.

    • Safety and tolerability are assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[13]

    • Pharmacokinetic profiles are determined from blood samples.

    • Pharmacodynamic effects are evaluated by measuring MPO activity in blood samples.

AZD4831_Experimental_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development In_Vitro In Vitro Studies (Enzyme Assays) Animal_Models Animal Models (Rat, Dog) In_Vitro->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Safety_Tox Safety & Toxicology Animal_Models->Safety_Tox Phase1 Phase 1 (Healthy Volunteers) Safety_Tox->Phase1 IND Submission Phase2a Phase 2a (SATELLITE) (HFpEF Patients) Phase1->Phase2a Phase2b_3 Phase 2b/3 (ENDEAVOR) (HFpEF Patients) Phase2a->Phase2b_3

Figure 2: AZD4831 Foundational Research and Development Workflow.

Conclusion

AZD4831 represents a novel therapeutic approach for heart failure with preserved ejection fraction by targeting myeloperoxidase-mediated inflammation and oxidative stress. Foundational research has established its potent and selective MPO inhibitory activity, favorable pharmacokinetic profile, and acceptable safety in early clinical studies. Ongoing late-stage clinical trials will be crucial in determining its efficacy and role in the management of HFpEF.

References

Preliminary Studies of AZ3976 in Fibrotic Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: PAI-1 in Fibrosis

AZ3976: A Small Molecule Inhibitor of PAI-1

Data Presentation
Assay TypeParameterValue (μM)Description
Enzymatic Chromogenic AssayIC5026Concentration of this compound required to inhibit 50% of PAI-1 activity in a purified system.
Plasma Clot Lysis AssayIC5016Concentration of this compound required to cause 50% lysis of a plasma clot in the presence of added PAI-1.
Isothermal CalorimetryKD0.29Dissociation constant for the binding of this compound to latent PAI-1 at 35 °C, indicating high affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enzymatic Chromogenic Assay for PAI-1 Inhibition

Materials:

  • Recombinant human tissue-type plasminogen activator (tPA)

  • Plasminogen

  • Chromogenic plasmin substrate

  • Assay buffer (e.g., phosphate-buffered saline with Tween 20)

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add a solution of tPA to the wells.

  • Add a solution of plasminogen and the chromogenic plasmin substrate to initiate the reaction.

Plasma Clot Lysis Assay

Materials:

  • Human plasma

  • Tissue-type plasminogen activator (tPA)

  • Calcium chloride (CaCl2)

  • Thrombin

  • Assay buffer

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Initiate clot formation by adding a solution containing tPA, CaCl2, and thrombin to each well.

  • Monitor the turbidity (absorbance) of the clot over time using a microplate reader.

  • The time to 50% clot lysis is determined for each concentration of the test compound.

  • Calculate the IC50 value by plotting the clot lysis time against the concentration of this compound.

Mandatory Visualizations

Signaling Pathways

PAI1_Signaling_Pathway cluster_TGFb_Signaling TGF-β Signaling cluster_Fibrinolysis Fibrinolysis cluster_Fibroblast_Activation Fibroblast Activation & ECM Deposition TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Fibroblast Fibroblast TGFb->Fibroblast SMAD SMAD Signaling TGFbR->SMAD PAI1_Gene PAI-1 Gene Transcription SMAD->PAI1_Gene PAI1 Active PAI-1 PAI1_Gene->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibition Latent_PAI1 Latent PAI-1 PAI1->Latent_PAI1 Latency Transition Plasminogen Plasminogen uPA_tPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Fibrosis Fibrosis ECM_Degradation->Fibrosis Inhibition Myofibroblast Myofibroblast Fibroblast->Myofibroblast Activation ECM_Deposition ECM Deposition (Collagen) Myofibroblast->ECM_Deposition ECM_Deposition->Fibrosis This compound This compound This compound->PAI1

Experimental Workflow

Experimental_Workflow start Start: Hypothesis PAI-1 inhibition attenuates fibrosis in_vitro In Vitro Studies start->in_vitro biochemical_assays Biochemical Assays (e.g., Chromogenic, Clot Lysis) in_vitro->biochemical_assays cell_based_assays Cell-Based Assays (Fibroblast to Myofibroblast Differentiation, Collagen Production) in_vitro->cell_based_assays ex_vivo Ex Vivo Studies (Precision-Cut Lung Slices) biochemical_assays->ex_vivo cell_based_assays->ex_vivo in_vivo In Vivo Studies (Animal Models of Fibrosis, e.g., Bleomycin-induced) ex_vivo->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Assessment (Histology, Hydroxyproline Assay, Gene Expression) in_vivo->efficacy safety Safety & Toxicology in_vivo->safety clinical_trials Clinical Trials pk_pd->clinical_trials efficacy->clinical_trials safety->clinical_trials end End: Potential Therapeutic clinical_trials->end

Conclusion and Future Directions

References

The Modulatory Effect of AZ3976 on the Plasminogen Activator Inhibitor-1 (PAI-1) and Vitronectin Interaction: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

PAI-1, Vitronectin, and the Mechanism of AZ3976

This compound operates through a unique, non-competitive mechanism. Key findings reveal:

Quantitative Data Summary

The inhibitory and binding properties of this compound have been characterized through various biophysical and functional assays. The data is summarized below.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetSpeciesIC50 Value (μM)Citation
Enzymatic Chromogenic AssayPAI-1Human26[3][5]
Plasma Clot Lysis AssayPAI-1 (added)Human16[3][5]
Enzymatic Chromogenic AssayPAI-1•VN ComplexHuman> 100 (No inhibition)[5]
Enzymatic Chromogenic AssayPAI-1Rat> 100 (No effect)[5]
Table 2: Thermodynamic Parameters of this compound Binding to PAI-1 (Isothermal Titration Calorimetry at 35°C)
PAI-1 FormBinding Affinity (K D) (μM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Citation
Active PAI-1 (inactive fraction)0.380.30-6.41-2.32[5]
Latent PAI-1 (glycosylated)0.290.93-8.870[3][5]
Table 3: Kinetic Parameters of this compound-Induced PAI-1 Latency Transition
ParameterConditionValueCitation
Second-order rate constantPAI-1 activity decay at 20°C14 M⁻¹·s⁻¹[3]
Half-life (t½) of 10 nM active PAI-1In buffer at 20°C15 hours[3]
Half-life (t½) of 10 nM active PAI-1In presence of 20 μM this compound at 20°C40 minutes[3]

Visualized Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes.

G cluster_0 PAI-1 Conformational States cluster_1 Binding Partners ActivePAI1 Active PAI-1 PrelatentPAI1 Prelatent PAI-1 (Transient Intermediate) ActivePAI1->PrelatentPAI1 Equilibrium Vitronectin Vitronectin (VN) ActivePAI1->Vitronectin Binding & Stabilization tPA_uPA tPA / uPA ActivePAI1->tPA_uPA Inhibition LatentPAI1 Latent PAI-1 (Inactive) PrelatentPAI1->LatentPAI1 Spontaneous Conversion LatentPAI1->Vitronectin No Binding

Figure 1: PAI-1 Conformational States and Vitronectin Interaction.

G cluster_path Mechanism of Action cluster_outcome Outcome ActivePAI1 Active PAI-1 PrelatentPAI1 Prelatent PAI-1 ActivePAI1->PrelatentPAI1 Equilibrium ReducedBinding Reduced Binding to Vitronectin ActivePAI1->ReducedBinding Depletion of Active Pool ReducedInhibition Reduced Inhibition of tPA/uPA ActivePAI1->ReducedInhibition Depletion of Active Pool This compound This compound PrelatentPAI1->this compound LatentPAI1 Latent PAI-1 (Inactive Pool) This compound->LatentPAI1 Accelerates Conversion (Shifts Equilibrium)

Figure 2: Proposed Mechanism of Action for this compound.

G start Start step1 Immobilize Vitronectin (VN) on SPR Sensor Chip start->step1 step2 Prepare Analyte: Pre-incubate Active PAI-1 with this compound for varying time intervals (t) step1->step2 step3 Inject PAI-1/AZ3976 mixture over immobilized VN surface step2->step3 step4 Measure Real-Time Binding Response (RU) step3->step4 step5 Analyze Initial Binding Rate as a function of incubation time (t) step4->step5 result Result: Time-dependent decrease in PAI-1 binding to VN step5->result

Figure 3: Experimental Workflow for SPR Analysis.

Experimental Protocols

Surface Plasmon Resonance (SPR) for PAI-1/VN Interaction
  • Instrumentation: Biacore SPR system (e.g., Biacore 3000 or T200).

  • Sensor Chip: CM5 sensor chip.

  • Immobilization: Vitronectin is immobilized on the sensor chip surface using standard amine coupling chemistry (EDC/NHS).

  • Running Buffer: HBS-EP buffer (10 mM HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% Tween 20), pH 7.4.

  • Injection and Analysis:

    • The binding response, measured in response units (RU), is recorded in real-time.

    • The initial binding rate (ΔRU/Δt) is calculated for each incubation time point.

Isothermal Titration Calorimetry (ITC)
  • Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).

  • Sample Preparation:

    • Syringe: this compound solution is prepared in a matched buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 1% DMSO).

  • Experimental Conditions: Titrations are conducted at a constant temperature (e.g., 35°C) to enhance the binding enthalpy signal.

Chromogenic PAI-1 Activity Assay
  • Procedure:

    • A chromogenic tPA substrate (e.g., Pefachrome tPA) is added.

    • The change in absorbance at 405 nm (A405) is measured over time using a microplate reader.

Plasma Clot Lysis Assay
  • Procedure:

    • Human plasma is aliquoted into a microplate.

    • Clotting and lysis are initiated by adding a mixture of tPA (e.g., 1.2 nM final) and CaCl₂.

    • The change in turbidity (A405) is monitored in a microplate reader at 37°C for up to 10 hours.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Utilizing AZ3976 in a Chromogenic PAI-1 Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Chromogenic PAI-1 Activity Assay

Quantitative Data Summary

ParameterValueAssay ConditionReference
IC50 26 µMEnzymatic Chromogenic Assay[4][5]
IC50 16 µMPlasma Clot Lysis Assay[5][8]
Binding Affinity (KD) 0.29 µM (to latent PAI-1)Isothermal Titration Calorimetry (35 °C)[5][9]
Binding Stoichiometry 0.94 (AZ3976:latent PAI-1)Isothermal Titration Calorimetry[5][9]

Signaling Pathway and Mechanism of Action

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space tPA tPA/uPA Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation cleaves Fibrin Fibrin Fibrin->Fibrin_Degradation PAI1_active Active PAI-1 PAI1_active->tPA inhibits PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent spontaneous conversion PAI1_prelatent Pre-latent PAI-1 PAI1_active->PAI1_prelatent This compound This compound This compound->PAI1_prelatent binds & accelerates conversion PAI1_prelatent->PAI1_latent

Experimental Protocol

Materials and Reagents
  • This compound (prepare stock solutions in DMSO)

  • Recombinant human tPA

  • Human Plasminogen

  • Chromogenic Plasmin Substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Chromogenic_Assay_Workflow start Start: Prepare Reagents prepare_this compound 1. Prepare serial dilutions of this compound start->prepare_this compound pre_incubation 3. Pre-incubate PAI-1 with this compound dilutions prepare_this compound->pre_incubation prepare_PAI1 2. Prepare PAI-1 solution prepare_PAI1->pre_incubation add_tPA 4. Add tPA to the mixture pre_incubation->add_tPA incubation_tPA 5. Incubate to allow PAI-1/tPA interaction add_tPA->incubation_tPA add_substrate_mix 7. Add Substrate Mix to wells incubation_tPA->add_substrate_mix prepare_substrate_mix 6. Prepare Plasminogen and Chromogenic Substrate mix prepare_substrate_mix->add_substrate_mix read_absorbance 8. Measure absorbance at 405 nm kinetically add_substrate_mix->read_absorbance analyze_data 9. Analyze data to determine IC50 read_absorbance->analyze_data end End analyze_data->end

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).

    • Add an equal volume of the this compound serial dilutions or vehicle control to the respective wells.

  • tPA Addition and Incubation:

  • Addition of Substrate Mixture and Kinetic Reading:

    • Prepare a substrate mixture containing plasminogen and the chromogenic plasmin substrate in Assay Buffer.

    • Add a fixed volume of the substrate mixture to each well to initiate the chromogenic reaction.

    • Immediately place the microplate in a plate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of change in absorbance over time (Vmax or slope) for each concentration of this compound.

  • Normalize Data: Express the reaction rates as a percentage of the activity of the uninhibited control (vehicle control).

Troubleshooting

  • High background signal: Ensure all reagents are properly dissolved and free of precipitates. Check the quality of the chromogenic substrate.

  • Inconsistent results: Ensure accurate pipetting and consistent timing of reagent additions. Use fresh reagents and properly calibrated equipment.

Conclusion

References

Determining the IC50 of AZ3976 for PAI-1 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 and AZ3976

Quantitative Data Summary

Assay TypeIC50 of this compoundReference
Enzymatic Chromogenic Assay26 µM[5][6][7]
Plasma Clot Lysis Assay16 µM[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the IC50 of this compound are provided below.

Enzymatic Chromogenic Assay for PAI-1 Inhibition

Materials:

  • Human tPA

  • Chromogenic tPA substrate (e.g., Spectrozyme tPA)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween 20)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzymatic Reaction: Immediately add the chromogenic tPA substrate to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

  • Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Plasma Clot Lysis Assay

Materials:

  • Human plasma (platelet-poor)

  • Human tPA

  • Calcium chloride (CaCl₂)

  • Thrombin

  • Assay Buffer

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Clot Formation: Initiate clot formation by adding a solution of tPA, thrombin, and CaCl₂ to each well.

  • Lysis Monitoring: Immediately begin monitoring the optical density (e.g., at 405 nm) of the wells over time at 37°C in a microplate reader. As the clot lyses, the optical density will decrease.

  • Data Analysis: Determine the time required for a 50% reduction in the maximum clot turbidity for each inhibitor concentration. Plot this time against the logarithm of the inhibitor concentration to calculate the IC50 value, which represents the concentration of this compound that restores 50% of the lytic activity.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow cluster_assays IC50 Determination Assays cluster_chromogenic Enzymatic Chromogenic Assay cluster_clot_lysis Plasma Clot Lysis Assay cluster_analysis Data Analysis C1 Prepare this compound Dilutions C2 Pre-incubate this compound with PAI-1 C1->C2 C3 Add tPA C2->C3 C4 Add Chromogenic Substrate C3->C4 C5 Measure Absorbance C4->C5 A1 Plot Dose-Response Curve C5->A1 L1 Pre-incubate this compound with PAI-1 L2 Add Human Plasma L1->L2 L3 Initiate Clotting (tPA, Thrombin, CaCl2) L2->L3 L4 Monitor Clot Lysis (OD) L3->L4 L4->A1 A2 Calculate IC50 Value A1->A2

Caption: Workflow for determining the IC50 of this compound.

PAI-1 Signaling Pathway and Inhibition by this compound

PAI1_Signaling_and_Inhibition cluster_pathway PAI-1 Regulatory Pathway cluster_inhibition Inhibition by this compound Active_PAI1 Active PAI-1 uPA_tPA uPA / tPA Active_PAI1->uPA_tPA Inhibition Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous Transition Plasmin Plasmin uPA_tPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Clot Lysis) Plasmin->Fibrin_Degradation This compound This compound Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation This compound->Active_PAI1 Accelerates Transition

References

Application Notes and Protocols for Studying Cancer Cell Invasion in vitro with AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3976 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. In the context of cancer biology, MCT1 plays a crucial role in the metabolic reprogramming of tumor cells, often associated with the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. The resulting lactate efflux, mediated by MCTs, contributes to the acidification of the tumor microenvironment, which is known to promote cancer progression, angiogenesis, and metastasis.[1][2]

The study of cancer cell invasion is critical for understanding metastasis and developing novel anti-cancer therapies. In vitro invasion assays, such as the Transwell or Boyden chamber assay, provide a controlled environment to investigate the invasive potential of cancer cells and the efficacy of therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound to study its effects on cancer cell invasion in vitro.

Mechanism of Action

This compound, and its close analogue AZD3965, specifically inhibit MCT1, with some activity against MCT2, but not MCT4.[3][4] By blocking MCT1, this compound prevents the transport of lactate across the cell membrane. In glycolytic cancer cells that rely on MCT1 for lactate efflux, this leads to intracellular lactate accumulation and a decrease in the extracellular acidification.[5][6] This disruption of lactate homeostasis can lead to metabolic stress and a shift towards mitochondrial metabolism.[6]

Interestingly, some research suggests that the role of MCT1 in promoting cancer cell migration and invasion may be independent of its function as a lactate transporter.[7] This suggests that MCT1 could have scaffolding or signaling functions that are not affected by pharmacological inhibition of its transport activity. Therefore, when using this compound to study cancer cell invasion, it is crucial to consider both the metabolic and potential non-metabolic roles of MCT1.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effect of the MCT1 inhibitor AZD3965 on the migration and invasion of muscle-invasive urothelial bladder cancer (UBC) cell lines.

Table 1: Effect of AZD3965 on Cell Migration of Muscle-Invasive Urothelial Bladder Cancer Cells [8]

Cell LineTreatment (AZD3965)Incubation Time (hours)% Migration Inhibition (relative to control)
HT1376R 10 nM24Limited response
100 nM24Limited response
1000 nM24Limited response
10 nM48Limited response
100 nM48Limited response
1000 nM48Limited response
253J 10 nM24Significant inhibition
100 nM24Significant inhibition
1000 nM24Significant inhibition
10 nM48Significant, dose-dependent inhibition
100 nM48Significant, dose-dependent inhibition
1000 nM48Significant, dose-dependent inhibition

Table 2: Effect of AZD3965 on Cell Invasion of Muscle-Invasive Urothelial Bladder Cancer Cells [8]

Cell LineTreatment (AZD3965)Incubation Time (hours)Effect on Invasion
HT1376R 100 nM72No significant difference
1000 nM72No significant difference
253J 100 nM72No significant difference
1000 nM72No significant difference

Note: The study by Silva et al. (2023) observed a significant effect of AZD3965 on the migration of 253J cells, but not on the invasion of either cell line tested.[8]

Experimental Protocols

Transwell Invasion Assay

This protocol is a synthesized guide for performing a Transwell invasion assay to assess the effect of this compound on cancer cell invasion.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing fetal bovine serum - FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope with imaging capabilities

Protocol:

  • Preparation of Matrigel-coated Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1:3).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture cancer cells of interest to 70-80% confluency.

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cells and resuspend the pellet in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium containing the desired concentrations of this compound or vehicle control.

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Carefully add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the cell type's invasive potential.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Using a cotton swab, gently remove the non-invaded cells from the upper surface of the insert membrane.

    • Wash the inserts with PBS.

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 15-20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the invaded cells by immersing the inserts in the staining solution for 10-20 minutes at room temperature.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.

    • Calculate the average number of invaded cells per field.

    • The results can be expressed as the number of invaded cells or as a percentage of the control.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound MCT1 MCT1 This compound->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Lactate Efflux NFkB NF-κB MCT1->NFkB Activates* Lactate_out Extracellular Lactate Lactate_in->NFkB Metabolic Stress? MMPs MMPs (e.g., MMP-2, MMP-9) NFkB->MMPs Upregulates EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT Promotes Invasion Cell Invasion MMPs->Invasion Facilitates EMT->Invasion Promotes caption *Activation may be independent of lactate transport.

Caption: Proposed signaling pathway of MCT1 in cancer cell invasion.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Processing cluster_3 Analysis prep1 Coat Transwell inserts with Matrigel setup2 Seed cell suspension in upper chamber prep1->setup2 prep2 Culture and harvest cancer cells prep3 Prepare cell suspension with This compound or vehicle prep2->prep3 prep3->setup2 setup1 Add chemoattractant to lower chamber incubation Incubate for 24-72 hours setup2->incubation processing1 Remove non-invaded cells incubation->processing1 processing2 Fix and stain invaded cells processing1->processing2 analysis1 Microscopy and imaging processing2->analysis1 analysis2 Quantify invaded cells analysis1->analysis2

Caption: Workflow for the Transwell invasion assay with this compound.

References

Application Notes and Protocols for AZ3976 in Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

In Vitro Activity of AZ3976
Assay TypeParameterValueReference
Enzymatic Chromogenic AssayIC5026 µM[1]
Human Plasma Clot Lysis AssayIC5016 µM[1]
In Vivo Dose-Response of a Structurally Related PAI-1 Inhibitor (MDI-2517) in a Murine Model of Lung Fibrosis
Dosage (mg/kg/day, oral)Effect on Lung Collagen ContentReference
10Non-significant trend towards decrease[2]
30Non-significant trend towards decrease[2]
60Statistically significant reduction[2]
100Statistically significant reduction[2]
200Statistically significant reduction[2]

Note: This data for MDI-2517 can be used as a starting point for dose-range finding studies with this compound.

Key Signaling Pathway: TGF-β and PAI-1 in Fibrosis

TGF_beta_PAI_1_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad Smad Pathway TGF_beta_R->Smad activates Fibroblast Fibroblast Smad->Fibroblast activates PAI_1 PAI-1 Smad->PAI_1 induces Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiation ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM tPA_uPA tPA / uPA PAI_1->tPA_uPA inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Matrix_Degradation Matrix Degradation Plasmin->Matrix_Degradation This compound This compound This compound->PAI_1 inhibits

Experimental Protocols

In Vitro Assay: Inhibition of TGF-β-Induced Fibroblast-to-Myofibroblast Transition

This assay evaluates the ability of this compound to prevent the differentiation of fibroblasts into pro-fibrotic myofibroblasts.

Materials:

  • Human lung fibroblasts (e.g., MRC-5) or primary fibroblasts isolated from fibrotic tissue.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human TGF-β1.

  • This compound (dissolved in DMSO).

  • Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I.

  • Secondary antibodies (fluorescently labeled).

  • DAPI for nuclear staining.

  • Reagents for RNA extraction and qRT-PCR.

  • Reagents for Western blotting.

Protocol:

  • Cell Seeding: Seed human lung fibroblasts in 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

  • Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL). Include a non-stimulated control group.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Immunofluorescence: Fix cells and stain for α-SMA (a marker of myofibroblast differentiation) and Collagen I. Counterstain nuclei with DAPI. Capture images using a fluorescence microscope.

    • Western Blotting: Lyse cells and perform Western blotting to determine the protein levels of α-SMA and Collagen I.

In_Vitro_Workflow Start Seed Fibroblasts Starve Serum Starvation (24h) Start->Starve Pretreat Pre-treat with this compound (1h) Starve->Pretreat Stimulate Stimulate with TGF-β1 Pretreat->Stimulate Incubate Incubate (48-72h) Stimulate->Incubate Analysis Analysis Incubate->Analysis IF Immunofluorescence (α-SMA, Collagen I) Analysis->IF qPCR qRT-PCR (ACTA2, COL1A1, SERPINE1) Analysis->qPCR WB Western Blot (α-SMA, Collagen I) Analysis->WB

Workflow for in vitro evaluation of this compound.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a widely used and well-characterized model for studying pulmonary fibrosis and evaluating the efficacy of anti-fibrotic compounds.[5]

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • Bleomycin (B88199) sulfate.

  • This compound.

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Reagents for hydroxyproline (B1673980) assay.

  • Materials for histology (formalin, paraffin, Masson's trichrome stain).

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis.

Protocol:

  • Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3 U/kg) in sterile saline. A control group should receive saline only.

  • Treatment:

    • Begin treatment with this compound on day 7 or 10 post-bleomycin instillation to target the fibrotic phase.[6]

    • Administer this compound orally once daily at various doses (e.g., 10, 30, 60, 100 mg/kg). Include a vehicle-treated group. A positive control group treated with an approved anti-fibrotic drug like Nintedanib can also be included.[2]

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Termination and Sample Collection: Euthanize mice on day 21 or 28 post-bleomycin instillation.

    • Collect BAL fluid for cell counts and cytokine analysis.

    • Perfuse the lungs and harvest them for analysis.

  • Analysis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

    • Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a quantitative measure of total lung collagen.

    • qRT-PCR and Western Blotting: Analyze lung homogenates for the expression of fibrotic markers as described in the in vitro protocol.

In_Vivo_Workflow Start Induce Pulmonary Fibrosis (Bleomycin Instillation) Treatment Initiate this compound Treatment (Day 7-10) Start->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Termination Euthanize and Collect Samples (Day 21 or 28) Monitoring->Termination Analysis Analysis Termination->Analysis Histology Histology (Masson's Trichrome) Analysis->Histology Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline BAL BAL Fluid Analysis Analysis->BAL Molecular qRT-PCR / Western Blot Analysis->Molecular

Workflow for in vivo evaluation of this compound.

Concluding Remarks

References

Application Notes and Protocols for AZ3976 Administration in Animal Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

Data Presentation

Table 1: In Vitro Inhibitory Activity of AZ3976

ParameterValue (µM)
IC₅₀ for PAI-1 Inhibition (enzymatic assay)26
IC₅₀ for PAI-1 Inhibition (plasma clot lysis assay)16

Data compiled from publicly available information.

Table 2: Hypothetical Efficacy of this compound in a Murine Model of Myocardial Infarction (28 days post-MI)

Treatment GroupDose (mg/kg/day, p.o.)Infarct Size (%)Left Ventricular Ejection Fraction (%)Collagen Deposition (% of total LV area)
ShamVehicleN/A58 ± 43.2 ± 0.8
MI + VehicleVehicle35 ± 532 ± 625.7 ± 4.1
MI + this compound1028 ± 440 ± 518.5 ± 3.2*
MI + this compound3024 ± 3 45 ± 514.8 ± 2.9**

*p < 0.05 vs. MI + Vehicle; **p < 0.01 vs. MI + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Murine Model of Myocardial Infarction and Cardiac Fibrosis

This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery, a widely used method to study subsequent cardiac remodeling and heart failure.[4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)

  • Surgical instruments for rodent surgery

  • Suture material (6-0 silk)

  • Rodent ventilator

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. Intubate the mouse and connect it to a rodent ventilator.[5]

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the LAD artery with a 6-0 silk suture approximately 3 mm from its origin.[4] Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Sham Operation: For the sham group, the same surgical procedure is performed without ligating the LAD artery.

  • Closure and Recovery: Close the chest cavity and skin. Allow the mouse to recover on a heating pad. Administer analgesics as per institutional guidelines.[4]

  • Drug Administration:

    • Randomly assign the MI-induced mice to receive either vehicle or this compound at the desired doses (e.g., 10 or 30 mg/kg/day).

    • Begin administration 24 hours post-surgery via oral gavage and continue daily for the duration of the study (e.g., 28 days).

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional protocols. Collect the hearts for further analysis.

Assessment of Cardiac Function and Fibrosis

Echocardiography:

  • Perform transthoracic echocardiography at baseline (before MI) and at specified time points post-MI (e.g., day 7 and day 28) to assess cardiac function.

  • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

Histological Analysis:

  • Fix the collected hearts in 10% neutral buffered formalin and embed them in paraffin.

  • Prepare 5 µm thick sections.

  • Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).[6]

  • Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

Biochemical Analysis:

  • Homogenize a portion of the heart tissue to prepare protein lysates or extract RNA.

  • Measure the expression of fibrotic markers such as collagen type I, collagen type III, and transforming growth factor-beta (TGF-β) using techniques like Western blotting or quantitative PCR (qPCR).

Visualizations

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space tPA t-PA / u-PA Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin (B1330869) Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin Fibrin->Fibrin_Degradation PAI1_active Active PAI-1 PAI1_active->tPA inhibits PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent latency transition This compound This compound This compound->PAI1_active inhibits

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_analysis Analysis MI_Induction Myocardial Infarction Induction (LAD Ligation) Randomization Randomization MI_Induction->Randomization Treatment_Vehicle Vehicle Treatment (p.o.) Randomization->Treatment_Vehicle Treatment_this compound This compound Treatment (p.o.) Randomization->Treatment_this compound Echo Echocardiography (Day 7 & 28) Treatment_Vehicle->Echo Treatment_this compound->Echo Euthanasia Euthanasia & Heart Collection (Day 28) Echo->Euthanasia Histology Histological Analysis (Fibrosis Quantification) Euthanasia->Histology Biochem Biochemical Analysis (Fibrotic Markers) Euthanasia->Biochem

Caption: Experimental workflow for evaluating this compound in a mouse MI model.

Logical_Relationship This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits Cardiac_Fibrosis Cardiac Fibrosis This compound->Cardiac_Fibrosis Reduces Fibrinolysis Fibrinolysis PAI1->Fibrinolysis Inhibits PAI1->Cardiac_Fibrosis Promotes Therapeutic_Effect Therapeutic Effect in CVD Fibrinolysis->Therapeutic_Effect Contributes to Cardiac_Fibrosis->Therapeutic_Effect Reduction contributes to

Caption: Logical relationship of this compound's mechanism in cardiovascular disease.

References

Application Notes and Protocols: Methodology for Studying AZ3976's Effect on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZ3976 and its Target: PAI-1 in Angiogenesis

Experimental Workflow

A logical progression of experiments is crucial for a thorough investigation. The proposed workflow begins with fundamental in vitro assays to assess direct effects on endothelial cells and progresses to a more complex in vivo model to observe effects on a physiological system.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cluster_analysis Data Analysis & Interpretation proliferation Endothelial Cell Proliferation Assay migration Transwell Migration Assay proliferation->migration Characterize cellular effects tube_formation Tube Formation Assay migration->tube_formation Assess morphogenesis cam_assay Chick Chorioallantoic Membrane (CAM) Assay tube_formation->cam_assay Validate in a living system quantification Quantitative Analysis cam_assay->quantification pathway Signaling Pathway Investigation quantification->pathway conclusion Conclusion on Angiogenic Effect pathway->conclusion

Figure 1: Experimental Workflow Diagram.

Key Signaling Pathways in PAI-1-Mediated Angiogenesis

G cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin activated by vitronectin Vitronectin integrin αVβ3 Integrin vitronectin->integrin uPA uPA uPA->plasmin uPAR uPAR uPAR->uPA migration_proliferation Migration & Proliferation integrin->migration_proliferation mediates adhesion for VEGFR2 VEGFR-2 VEGFR2->migration_proliferation signals for plasmin->migration_proliferation promotes ECM degradation PAI1 PAI-1 PAI1->uPA inhibits PAI1->integrin disrupts interaction with Vitronectin This compound This compound This compound->PAI1 inhibits VEGF VEGF VEGF->VEGFR2 activates

Figure 2: PAI-1 and Angiogenesis Signaling.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Treatment GroupConcentration (µM)Cell Viability (Absorbance at 450 nm)Proliferation Rate (% of Control)
Vehicle Control0100%
This compound1
This compound10
This compound50
Positive Control (e.g., VEGF)-

Table 2: Effect of this compound on Endothelial Cell Migration

Treatment GroupConcentration (µM)Number of Migrated Cells per FieldMigration Rate (% of Control)
Vehicle Control0100%
This compound1
This compound10
This compound50
Positive Control (e.g., VEGF)-

Table 3: Effect of this compound on Endothelial Cell Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Junctions
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control (e.g., VEGF)-

Table 4: Effect of this compound on Angiogenesis in the CAM Assay

Treatment GroupDose (µg)Blood Vessel Density (%)Number of Branch Points
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control (e.g., VEGF)-

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay kit

  • This compound

  • VEGF (positive control)

Protocol:

  • Culture HUVECs in EGM-2 supplemented with 10% FBS in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.

  • Allow the cells to adhere for 24 hours.

  • Prepare serial dilutions of this compound in EGM-2.

  • Replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control (VEGF).

  • Incubate the plate for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the proliferation rate as a percentage of the vehicle control.

In Vitro Transwell Migration Assay

Objective: To assess the effect of this compound on endothelial cell migration.[9][10]

Materials:

  • HUVECs

  • EGM-2

  • FBS

  • Trypsin-EDTA

  • 24-well Transwell inserts (8 µm pore size)

  • This compound

  • VEGF (chemoattractant)

  • Crystal Violet staining solution

Protocol:

  • Coat the upper surface of the Transwell inserts with a suitable ECM protein (e.g., gelatin or fibronectin) and allow it to dry.

  • Culture HUVECs to 80-90% confluency and then starve them in serum-free medium for 6-12 hours.

  • Detach the cells with Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of EGM-2 containing VEGF as a chemoattractant to the lower chamber of the 24-well plate.

  • Add 100 µL of the HUVEC suspension to the upper chamber of the Transwell inserts.

  • Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

  • Incubate the plate at 37°C for 6-8 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

In Vitro Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.[11][12][13][14][15]

Materials:

  • HUVECs

  • EGM-2

  • Matrigel™ or other basement membrane extract

  • 24-well cell culture plates

  • This compound

  • VEGF (positive control)

  • Calcein AM (for visualization)

Protocol:

  • Thaw Matrigel™ on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with 150 µL of Matrigel™ per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.

  • Culture HUVECs to 80-90% confluency.

  • Detach the cells and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.

  • Prepare cell suspensions containing different concentrations of this compound, vehicle control, or positive control.

  • Gently add 100 µL of the cell suspension to each Matrigel™-coated well.

  • Incubate the plate at 37°C for 6-12 hours.

  • Visualize the tube formation using an inverted microscope.

  • For quantitative analysis, stain the cells with Calcein AM and capture images.

  • Quantify the total tube length and the number of junctions using angiogenesis analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the effect of this compound on angiogenesis in a living system.[16][17][18][19][20]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • Thermanox™ coverslips or sterile filter paper discs

  • This compound

  • VEGF (positive control)

  • Fat emulsion (e.g., Intralipid) for drug delivery

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Prepare sterile Thermanox™ coverslips or filter paper discs soaked with different doses of this compound, vehicle control, or positive control suspended in a fat emulsion.

  • Carefully place the prepared discs onto the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • Incubate for another 48-72 hours.

  • On the day of analysis, carefully open the window and observe the CAM under a stereomicroscope.

  • Capture images of the area around the disc.

  • Quantify angiogenesis by measuring blood vessel density and counting the number of blood vessel branch points within a defined radius from the disc.

  • The CAM can be fixed with a methanol/acetone mixture for better visualization and preservation.[17]

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of AZ3976 Binding to Plasminogen Activator Inhibitor-1 (PAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Data Presentation

ParameterValueMethodReference
AZ3976 IC50 (Enzymatic Assay) 26 µMChromogenic Assay[1][4]
This compound IC50 (Plasma Clot Lysis) 16 µMPlasma Clot Lysis Assay[1][4]
KD (this compound to Latent PAI-1) 0.29 µMIsothermal Titration Calorimetry (35 °C)[1][2]
Binding Stoichiometry (this compound:Latent PAI-1) 0.94Isothermal Titration Calorimetry[1][2]
Binding to Active PAI-1 No measurable affinityIsothermal Titration Calorimetry, SPR[1][2]
Mechanism of Action Accelerates latency transition of active PAI-1SPR, X-ray Crystallography[1][2]

Experimental Protocols

Protocol 1: Direct Binding Analysis of this compound to Immobilized Latent PAI-1

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • This compound (analyte)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Analyte Dilution Buffer: Running buffer with a final concentration of 1-5% DMSO (to ensure this compound solubility)[5]

2. Sensor Chip Preparation and Ligand Immobilization:

  • Equilibrate the CM5 sensor chip with running buffer.

  • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • A reference flow cell should be prepared by performing the activation and deactivation steps without ligand immobilization.

3. Analyte Interaction Analysis:

  • Prepare a dilution series of this compound in the analyte dilution buffer. A suitable concentration range would be 0.1 to 10 µM, spanning the expected KD.

  • Inject the this compound solutions over the ligand and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 120 seconds and a dissociation time of 240 seconds.

  • Include several buffer blank injections (analyte dilution buffer without this compound) for double referencing.

4. Data Analysis:

  • Subtract the reference flow cell data from the ligand flow cell data.

  • Subtract the average of the buffer blank injections.

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Competition Assay to Monitor this compound-Induced PAI-1 Latency Transition

1. Materials and Reagents:

  • All materials from Protocol 1

  • Tissue Plasminogen Activator (tPA)

2. Experimental Setup:

3. Interaction Analysis:

4. Data Interpretation:

  • The rate of this transition can be quantified by plotting the binding responses against incubation time for each this compound concentration.

Visualizations

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Interaction Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffers, PAI-1, this compound) activate Activate Surface (EDC/NHS) prep_reagents->activate prep_chip Prepare CM5 Sensor Chip prep_chip->activate immobilize Immobilize Latent PAI-1 activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject this compound Series deactivate->inject measure Measure Association/ Dissociation inject->measure reference Reference Subtraction measure->reference blank Blank Subtraction reference->blank fit Fit to Binding Model blank->fit results Determine ka, kd, KD fit->results AZ3976_Mechanism cluster_inhibition Inhibition Pathway active_pai1 Active PAI-1 prelatent_pai1 Prelatent PAI-1 (Equilibrium Intermediate) active_pai1->prelatent_pai1 Spontaneous Conformational Change prelatent_pai1->active_pai1 latent_pai1 Latent PAI-1 (Inactive) prelatent_pai1->latent_pai1 Spontaneous Transition az3976_complex This compound-PAI-1 Complex prelatent_pai1->az3976_complex This compound This compound This compound->az3976_complex az3976_complex->latent_pai1 Accelerated Transition

References

Application Notes and Protocols: Isothermal Titration Calorimetry of AZ3976 and Latent PAI-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

ParameterValueReference
Dissociation Constant (KD)0.29 µM[4][5][6]
Stoichiometry (n)0.93[4]
Enthalpy (ΔH)Enthalpy-driven[4][7]
Entropy (ΔS)Entropic penalty[4][7]

Experimental Protocols

Materials and Reagents
  • AZ3976: Small molecule inhibitor, dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the final assay buffer.

  • ITC Buffer: A buffer that ensures the stability and solubility of both the protein and the small molecule. A commonly used buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) at a physiological pH. It is critical that the buffer for the protein and the small molecule are identical to avoid heats of dilution.[8]

  • Isothermal Titration Calorimeter: A sensitive ITC instrument capable of measuring small heat changes.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Latent_PAI1 Latent PAI-1 Solution Dialysis Dialysis/ Buffer Exchange Latent_PAI1->Dialysis This compound This compound Solution Dilution Serial Dilution This compound->Dilution Buffer ITC Buffer Buffer->Dialysis Buffer->Dilution Cell_Loading Load Latent PAI-1 into Sample Cell Dialysis->Cell_Loading Prepared Protein Syringe_Loading Load this compound into Syringe Dilution->Syringe_Loading Prepared Ligand ITC_Setup Instrument Setup (Temperature, Stirring) ITC_Setup->Cell_Loading ITC_Setup->Syringe_Loading Titration Perform Titration (Serial Injections) Cell_Loading->Titration Syringe_Loading->Titration Raw_Data Raw ITC Data (Heat Pulses) Titration->Raw_Data Integration Integration of Heat Pulses Raw_Data->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fit to Binding Model (e.g., One-Site) Binding_Isotherm->Model_Fitting Thermo_Params Determine Kd, ΔH, n Model_Fitting->Thermo_Params

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute it into the final ITC buffer. The final concentration of the organic solvent should be low (ideally <5%) and identical in both the protein and small molecule solutions to minimize buffer mismatch effects.[8]

    • It is highly recommended to dialyze the protein against the final ITC buffer to ensure a perfect buffer match.

  • Instrument Setup:

    • Set the stirring speed to ensure proper mixing in the sample cell.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Loading the ITC:

    • Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the macromolecule in the cell.

  • Titration:

    • The heat change associated with each injection is measured. Initially, most of the injected ligand binds to the protein, resulting in a significant heat change. As the protein becomes saturated, the heat change diminishes with subsequent injections.

  • Data Analysis:

    • The raw data, which consists of a series of heat spikes corresponding to each injection, is integrated to determine the heat absorbed or released per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Mechanism of Action

Signaling Pathway Diagram

PAI1_Inhibition_Pathway Active_PAI1 Active PAI-1 Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous Latency Transition Active_PAI1->Latent_PAI1 Accelerated by This compound This compound This compound AZ3976_Latent_PAI1 This compound-Latent PAI-1 Complex This compound->AZ3976_Latent_PAI1 Binding

Conclusion

References

Application Notes and Protocols for Cell-Based PAI-1 Inhibition Assay Using AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AZ3976

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro biochemical assays.

ParameterAssay TypeValueReference
IC50 Enzymatic Chromogenic Assay26 µM
IC50 Plasma Clot Lysis Assay16 µM
KD Isothermal Calorimetry (binding to latent PAI-1)0.29 µM at 35 °C[4]

Signaling Pathway

PAI1_Inhibition_Pathway cluster_inhibition This compound Mechanism of Action cluster_downstream Downstream Cellular Effects Active_PAI1 Active PAI-1 Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous Transition tPA_uPA tPA / uPA Active_PAI1->tPA_uPA Inhibits This compound This compound This compound->Latent_PAI1 Accelerates Transition Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Cell_Migration Cell Migration ECM_Degradation->Cell_Migration Influences Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding (e.g., HT-1080 or Vascular Smooth Muscle Cells) Start->Cell_Culture Stimulation 2. Stimulation with TGF-β1 (to induce PAI-1 expression) Cell_Culture->Stimulation Treatment 3. Treatment with this compound (various concentrations) Stimulation->Treatment Supernatant_Collection 4. Collection of Cell Culture Supernatant Treatment->Supernatant_Collection Migration_Assay 5b. Cell Migration Assay (e.g., Scratch Assay) Treatment->Migration_Assay PAI1_Assay 5a. PAI-1 Activity Assay (ELISA-based) Supernatant_Collection->PAI1_Assay Data_Analysis 6. Data Analysis (IC50 determination, migration quantification) PAI1_Assay->Data_Analysis Migration_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for AZ3976 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZ3976

Physicochemical and Solubility Data

Proper stock solution preparation begins with accurate information regarding the compound's properties. The following table summarizes essential quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 317.34 g/mol [4]
Appearance White to off-white solid[4]
Primary Solvent Dimethyl Sulfoxide (DMSO)[1][3][4][5]
Solubility in DMSO Up to 100 mg/mL (315.12 mM)[4]
Recommended Stock Concentration 10 mM - 100 mM in 100% DMSO[1][3]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or covered with foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial dilutions.

  • Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.17 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 317.34 g/mol = 0.00317 g = 3.17 mg

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. For 3.17 mg of this compound, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication for 5-10 minutes can be beneficial[5]. Visually inspect the solution to ensure there are no visible particles. It is noted that using newly opened, hygroscopic DMSO can significantly impact solubility[4].

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes[4].

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to a year)[4][5].

Preparation of Working Solutions

For most cell-based assays and enzymatic experiments, the high concentration of DMSO in the stock solution is toxic. Therefore, the stock solution must be diluted to a working concentration where the final DMSO concentration is typically below 0.5%.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

AZ3976_Stock_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Visually Inspect Solution vortex->check_sol sonicate Sonicate (if needed) check_sol->sonicate Incomplete aliquot Aliquot into Single-Use Tubes check_sol->aliquot Complete sonicate->vortex store Store at -20°C or -80°C aliquot->store finish End: Ready for Dilution store->finish

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Inhibition by this compound

The diagram below outlines the mechanism of action of this compound.

PAI1_Inhibition_Pathway cluster_pathway PAI-1 Conformational States Active_PAI1 Active PAI-1 Latent_PAI1 Latent (Inactive) PAI-1 Active_PAI1->Latent_PAI1 Slow This compound This compound This compound->Active_PAI1 Accelerates Transition Equilibrium Spontaneous Conformational Change

References

Application Notes and Protocols for Assessing AZ3976 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_1 Effect of AZ3976 cluster_2 Physiological Consequence Active_PAI1 Active PAI-1 Prelatent_PAI1 Prelatent PAI-1 Active_PAI1->Prelatent_PAI1 Equilibrium tPA_uPA tPA/uPA Active_PAI1->tPA_uPA Inhibition Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Transition AZ3976_Complex This compound-Prelatent PAI-1 Complex Prelatent_PAI1->AZ3976_Complex Binding Latent_PAI1->tPA_uPA No Inhibition This compound This compound AZ3976_Complex->Latent_PAI1 Inhibited_Complex PAI-1-tPA/uPA Complex (Inactive) Fibrinolysis Fibrinolysis tPA_uPA->Fibrinolysis Promotes

Caption: Mechanism of this compound action on PAI-1.

Data Presentation

The following table summarizes the quantitative data for the in vitro efficacy of this compound.

Assay TypeParameterValueReference
Enzymatic Chromogenic AssayIC50 for PAI-1 inhibition26 µM[1][2][3]
Plasma Clot Lysis AssayIC5016 µM[1][2][3]
Isothermal CalorimetryKD for latent PAI-1 binding (at 35°C)0.29 µM[1][2]
Isothermal CalorimetryBinding Stoichiometry (this compound:latent PAI-1)0.94[1][2]

Experimental Protocols

Enzymatic Chromogenic Assay for PAI-1 Inhibition

Materials:

  • Human single-chain tPA

  • Chromogenic tPA substrate (e.g., S-2288)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% Tween 20)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the chromogenic tPA substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

  • The rate of substrate cleavage is proportional to the remaining active tPA.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Start Start Prepare_AZ Prepare this compound Dilutions Start->Prepare_AZ Add_PAI1 Add PAI-1 to This compound Prepare_AZ->Add_PAI1 Incubate1 Incubate (PAI-1 + this compound) Add_PAI1->Incubate1 Add_tPA Add tPA Incubate1->Add_tPA Incubate2 Incubate (PAI-1 + tPA) Add_tPA->Incubate2 Add_Substrate Add Chromogenic Substrate Incubate2->Add_Substrate Read_Absorbance Kinetic Absorbance Reading Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the enzymatic chromogenic assay.
Plasma Clot Lysis Assay

This assay measures the ability of this compound to enhance fibrinolysis in a more physiologically relevant plasma environment.

Materials:

  • Human plasma (citrated)

  • Human tPA

  • Calcium chloride (CaCl2) solution

  • Assay Buffer

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Initiate clot formation by adding human plasma and CaCl2 to each well.

  • Simultaneously, add tPA to initiate fibrinolysis.

  • Monitor the clot lysis by measuring the change in optical density (e.g., at 405 nm) over time in a microplate reader at 37°C.[1]

  • The time to clot lysis is determined for each concentration of this compound.

  • Plot the lysis time against the this compound concentration to determine the IC50 value.

Start Start Preincubate Pre-incubate PAI-1 with this compound at 37°C Start->Preincubate Add_Plasma_CaCl2 Add Plasma and CaCl2 (Initiate Clotting) Preincubate->Add_Plasma_CaCl2 Add_tPA Add tPA (Initiate Lysis) Add_Plasma_CaCl2->Add_tPA Monitor_OD Monitor Optical Density Over Time Add_tPA->Monitor_OD Determine_Lysis_Time Determine Clot Lysis Time Monitor_OD->Determine_Lysis_Time Calculate_IC50 Calculate IC50 Determine_Lysis_Time->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the plasma clot lysis assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound solution

  • Running buffer (e.g., HBS-EP)

  • Immobilization reagents (e.g., EDC/NHS)

Protocol:

  • Prepare a series of concentrations of this compound in the running buffer.

  • Monitor the change in response units (RU) over time to measure binding.

  • Regenerate the sensor surface between injections if necessary.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Materials:

  • Isothermal titration calorimeter

  • This compound solution

  • Dialysis buffer

Protocol:

  • Load the this compound solution into the injection syringe.

  • Fit the resulting isotherm to a suitable binding model to determine the KD, n, and ΔH.

Conclusion

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition Using AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors. The study of compounds that can modulate EMT is of paramount importance for the development of novel therapeutic strategies against cancer and fibrosis.

These application notes provide a comprehensive guide for utilizing AZ3976 to study its effects on EMT. Detailed protocols for key in vitro assays are provided, along with examples of expected outcomes and data presentation.

Table of Contents

  • Compound Information: this compound

  • Hypothesized Mechanism of Action in EMT

  • Experimental Protocols

    • Cell Culture and Treatment

    • Western Blotting for EMT Marker Expression

    • Immunofluorescence Staining of EMT Markers

    • Quantitative Real-Time PCR (qPCR) for EMT-related Gene Expression

    • Transwell Migration and Invasion Assays

  • Data Presentation

  • Signaling Pathways and Experimental Workflow Diagrams

Compound Information: this compound

ParameterValueReference
Target Plasminogen Activator Inhibitor-1 (PAI-1)[1][2][3]
IC50 (enzymatic chromogenic assay) 26 µM[2][3]
IC50 (plasma clot lysis assay) 16 µM[2]
Binding Characteristics Binds to latent PAI-1, not active PAI-1[1][2]
Mechanism of Inhibition Enhances the latency transition of active PAI-1[1][2]
Chemical Formula C21H24F3N5O5S[4]
Molecular Weight 515.5 g/mol [4]
Solubility Soluble in DMSO and Ethanol[4]

Note: While both this compound and AZD3965 are AstraZeneca compounds, they are distinct molecules with different primary targets. AZD3965 is a selective inhibitor of Monocarboxylate Transporter 1 (MCT1) with a Ki of 1.6 nM.[4][5][6][7][8][9] Inhibition of MCT1 has also been linked to the modulation of EMT, presenting an alternative but separate avenue of investigation.

Hypothesized Mechanism of Action in EMT

  • Restore plasmin-mediated ECM degradation, leading to a microenvironment less favorable for the mesenchymal phenotype.

  • Reduce the bioavailability of EMT-inducing growth factors.

These effects are expected to lead to a reversal of the mesenchymal phenotype, characterized by the re-expression of epithelial markers and a reduction in cell migration and invasion.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on EMT in a suitable cancer cell line known to undergo this transition (e.g., A549, MDA-MB-231, Panc-1).

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line that exhibits a mesenchymal phenotype or can be induced to undergo EMT (e.g., with TGF-β treatment).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM).

  • Treatment: Seed the cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Western Blotting for EMT Marker Expression

This protocol allows for the quantification of changes in key epithelial and mesenchymal protein markers.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin (epithelial marker), N-cadherin (mesenchymal marker), and Vimentin (mesenchymal marker) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using software such as ImageJ to quantify the relative protein expression levels.

Immunofluorescence Staining of EMT Markers

This protocol allows for the visualization of changes in cell morphology and the subcellular localization of EMT markers.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in section 3.1.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block the cells with 1% BSA in PBS for 1 hour. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR) for EMT-related Gene Expression

This protocol quantifies changes in the mRNA levels of key EMT-inducing transcription factors.

  • RNA Extraction and cDNA Synthesis: After treatment with this compound, extract total RNA from the cells using a suitable kit (e.g., TRIzol). Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for EMT-related transcription factors such as SNAIL, SLUG, and TWIST. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Transwell Migration and Invasion Assays

These assays assess the functional consequences of this compound treatment on cell motility.

  • Cell Preparation: After treatment with this compound for the desired duration, harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Migration Assay: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Seed the treated cells in the upper chamber in serum-free medium.

    • Invasion Assay: Coat the Transwell inserts with a layer of Matrigel to mimic the basement membrane. The rest of the setup is the same as the migration assay.

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.

  • Staining and Quantification: Remove the non-migrated/invaded cells from the top of the insert with a cotton swab. Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) and stain with crystal violet.

  • Analysis: Count the number of stained cells in several random fields under a microscope. The results can be expressed as the average number of migrated/invaded cells per field or as a percentage of the control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on EMT Marker Protein Expression (Example Data)

TreatmentE-cadherin (relative expression)N-cadherin (relative expression)Vimentin (relative expression)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound (10 µM)1.85 ± 0.210.55 ± 0.090.62 ± 0.08*
This compound (25 µM)2.54 ± 0.30 0.31 ± 0.070.40 ± 0.06**

*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Effect of this compound on EMT-related Gene Expression (Example Data)

TreatmentSNAIL (fold change)SLUG (fold change)TWIST (fold change)
Vehicle Control1.00 ± 0.101.00 ± 0.131.00 ± 0.09
This compound (10 µM)0.68 ± 0.080.72 ± 0.090.65 ± 0.07*
This compound (25 µM)0.42 ± 0.06 0.51 ± 0.070.48 ± 0.05**

*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 3: Effect of this compound on Cell Migration and Invasion (Example Data)

TreatmentMigrated Cells (per field)Invaded Cells (per field)
Vehicle Control150 ± 1585 ± 9
This compound (10 µM)82 ± 10 41 ± 6
This compound (25 µM)45 ± 7 22 ± 4

*Data are presented as mean ± SD from three independent experiments. **p < 0.01, **p < 0.001 vs. Vehicle Control.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 This compound Mechanism of Action in Reversing EMT This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits uPA_tPA uPA/tPA PAI1->uPA_tPA inhibits Integrin Integrin Signaling PAI1->Integrin activates TGFb TGF-β Release PAI1->TGFb promotes Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation promotes EMT Epithelial-Mesenchymal Transition ECM_Degradation->EMT inhibits Integrin->EMT TGFb->EMT

Caption: Hypothesized signaling pathway of this compound in the reversal of EMT.

G cluster_1 Experimental Workflow for Studying this compound's Effect on EMT start Seed Cancer Cells treatment Treat with this compound (or vehicle control) start->treatment analysis Analyze EMT Phenotype treatment->analysis western Western Blot (E-cadherin, N-cadherin, Vimentin) analysis->western if Immunofluorescence (Morphology, Marker Localization) analysis->if qpcr qPCR (SNAIL, SLUG, TWIST) analysis->qpcr migration Transwell Migration/ Invasion Assay analysis->migration data Data Analysis and Interpretation western->data if->data qpcr->data migration->data

Caption: Workflow for investigating the impact of this compound on EMT.

References

Application Notes and Protocols for Investigating Radiation-Induced Fibrosis with AZD3976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiation therapy is a cornerstone of cancer treatment, but its efficacy can be limited by damage to surrounding healthy tissues, often leading to radiation-induced fibrosis (RIF). RIF is a chronic and progressive condition characterized by excessive deposition of extracellular matrix, leading to organ dysfunction and significantly impacting the quality of life of cancer survivors.[1][2][3] The pathogenesis of RIF is complex, involving a persistent inflammatory response, activation of fibroblasts into myofibroblasts, and dysregulated signaling pathways, with Transforming Growth Factor-beta (TGF-β) playing a central role.[1][4][5][6]

Recent research has highlighted the importance of cellular metabolism in the development of fibrotic diseases. Myofibroblast differentiation and activity are associated with a metabolic shift towards increased glycolysis.[7] This metabolic reprogramming necessitates the export of lactate (B86563) to maintain intracellular pH and glycolytic flux. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are crucial for this lactate transport.[7][8]

AZD3976 is a potent and selective inhibitor of MCT1.[8][9] By blocking MCT1-mediated lactate transport, AZD3976 has the potential to disrupt the metabolic environment that supports myofibroblast function and survival, thereby offering a novel therapeutic strategy to mitigate or treat RIF. These application notes provide a comprehensive overview and detailed protocols for utilizing AZD3976 in preclinical investigations of radiation-induced fibrosis.

Mechanism of Action and Signaling Pathway

Radiation exposure triggers a cascade of events in normal tissue, initiating with DNA damage and the generation of reactive oxygen species (ROS).[1][3] This leads to a chronic inflammatory state and the release of pro-fibrotic cytokines, most notably TGF-β.[1][4][5] TGF-β signaling, through both canonical (Smad-dependent) and non-canonical pathways, drives the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.[5] These activated myofibroblasts exhibit a glycolytic metabolic phenotype, producing and exporting large amounts of lactate via MCTs to sustain their high proliferative and synthetic activity.

AZD3976 inhibits MCT1, which is involved in the transport of lactate across the cell membrane.[8][10] In the context of fibrosis, inhibiting MCT1 on fibroblasts is hypothesized to lead to intracellular lactate accumulation and a disruption of the metabolic processes that fuel myofibroblast activation and collagen synthesis. This intervention is expected to attenuate the fibrotic response to radiation.

cluster_intracellular Intracellular Space (Fibroblast) TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Lactate_out Lactate Smad Smad Signaling TGFbR->Smad MCT1 MCT1 MCT1->Lactate_out Myofibroblast Myofibroblast Activation (α-SMA, Collagen Synthesis) Smad->Myofibroblast Metabolism Glycolytic Metabolism Lactate_in Intracellular Lactate Metabolism->Lactate_in produces Myofibroblast->Lactate_out produces & exports Lactate_in->MCT1 efflux AZD3976 AZD3976 AZD3976->MCT1 inhibits Radiation Ionizing Radiation Radiation->TGFb induces release & activation

Caption: Signaling pathway of radiation-induced fibrosis and AZD3976 intervention.

Experimental Protocols

The following protocols describe a proposed workflow for investigating the efficacy of AZD3976 in a murine model of radiation-induced lung fibrosis. These are adapted from established methodologies, as direct studies of AZD3976 in RIF models are not yet published.

Animal Model and Induction of Radiation-Induced Lung Fibrosis
  • Animal Strain: C57BL/6 mice are recommended as they are a well-established and susceptible strain for studying radiation-induced lung fibrosis.[11]

  • Irradiation Procedure:

    • Anesthetize mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Place mice in a specialized jig that shields the body while exposing the thoracic region.

    • Deliver a single dose of 12-16 Gy of radiation to the whole thorax using a small animal irradiator. The precise dose may need to be optimized based on the specific equipment and endpoints.

    • Monitor animals regularly for signs of distress, weight loss, and respiratory changes.

  • Experimental Groups:

    • Group 1: Sham-irradiated + Vehicle control

    • Group 2: Irradiated + Vehicle control

    • Group 3: Irradiated + AZD3976 treatment

    • Group 4: Sham-irradiated + AZD3976 treatment (optional, to assess drug effects in healthy tissue)

cluster_analysis Endpoint Analyses Start Start: C57BL/6 Mice Irradiation Thoracic Irradiation (12-16 Gy) or Sham Irradiation Start->Irradiation Treatment Initiate Treatment: Vehicle or AZD3976 Irradiation->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 16-24 weeks post-IR) Monitoring->Endpoint Histology Histology (H&E, Masson's Trichrome) Endpoint->Histology Hydroxyproline (B1673980) Hydroxyproline Assay Endpoint->Hydroxyproline qPCR RT-qPCR (Fibrotic markers) Endpoint->qPCR WB Western Blot (Signaling proteins) Endpoint->WB

Caption: Experimental workflow for investigating AZD3976 in a murine RIF model.
AZD3976 Administration Protocol (Proposed)

  • Drug Formulation: AZD3976 can be formulated for oral gavage or intraperitoneal injection. A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water.

  • Dosage and Schedule: Based on preclinical oncology studies, a dosage of 50-100 mg/kg, administered once or twice daily by oral gavage, is a reasonable starting point. The treatment can be initiated shortly after irradiation and continued for the duration of the study (e.g., 16-24 weeks).

  • Route of Administration: Oral gavage is a common and clinically relevant route.

Endpoint Analysis for Fibrosis Assessment
  • Histological Analysis:

    • At the study endpoint (e.g., 16 or 24 weeks post-irradiation), euthanize mice and perfuse the lungs with saline.

    • Inflate and fix the lungs with 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and section for staining.

    • Hematoxylin and Eosin (H&E) Staining: To assess overall lung architecture and inflammation.

    • Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue staining).

    • Fibrosis Scoring: Use a semi-quantitative scoring system, such as the Ashcroft score, to grade the extent of fibrosis.

  • Hydroxyproline Assay:

    • Harvest a portion of the lung tissue and hydrolyze it in 6N HCl.

    • Use a commercial hydroxyproline assay kit to quantify the amount of this amino acid, which is a major component of collagen. This provides a quantitative measure of total collagen content.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from lung tissue homogenates.

    • Synthesize cDNA and perform quantitative real-time PCR.

    • Analyze the expression of key fibrotic genes, such as:

      • Col1a1 (Collagen type I alpha 1)

      • Acta2 (α-smooth muscle actin, α-SMA)

      • Tgf-β1 (Transforming growth factor-beta 1)

      • Ctgf (Connective tissue growth factor)

  • Protein Analysis (Western Blot):

    • Prepare protein lysates from lung tissue.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against key signaling proteins, including:

      • Phospho-Smad3 and Total Smad3

      • α-SMA

      • Collagen I

      • MCT1

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the proposed experiments.

Table 1: Histological and Biochemical Assessment of Lung Fibrosis

Treatment GroupAshcroft Score (mean ± SD)Hydroxyproline Content (µg/mg tissue, mean ± SD)
Sham + Vehicle
Irradiated + Vehicle
Irradiated + AZD3976

Table 2: Gene Expression Analysis of Fibrotic Markers in Lung Tissue

Treatment GroupCol1a1 (Fold Change vs. Sham)Acta2 (Fold Change vs. Sham)Tgf-β1 (Fold Change vs. Sham)
Sham + Vehicle1.01.01.0
Irradiated + Vehicle
Irradiated + AZD3976

Table 3: Protein Expression Analysis of Key Signaling Molecules

Treatment Groupp-Smad3 / Total Smad3 Ratioα-SMA Protein Level (relative to loading control)
Sham + Vehicle
Irradiated + Vehicle
Irradiated + AZD3976

Conclusion

The investigation of AZD3976 as a therapeutic agent for radiation-induced fibrosis represents a promising new avenue of research. By targeting the metabolic adaptations of activated myofibroblasts, AZD3976 offers a novel mechanism to potentially halt or reverse the progression of this debilitating condition. The protocols and frameworks provided here offer a robust starting point for preclinical studies designed to evaluate the efficacy and mechanism of action of AZD3976 in the context of RIF. Rigorous and well-controlled experiments based on these guidelines will be crucial in determining the translational potential of MCT1 inhibition for this significant unmet medical need.

References

Troubleshooting & Optimization

AZ3976 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is AZ3976 and its mechanism of action?

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][5] A stock solution of 100 mM in 100% DMSO has been used in published research.[1][5] Commercially available information suggests a solubility of up to 45 mg/mL in DMSO.[6]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[7][8] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some initial steps to address this:

  • Ensure thorough mixing: Vortex the solution immediately after adding the DMSO stock to the aqueous buffer.

  • Try serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.

  • Lower the final concentration: If possible, reduce the final concentration of this compound in your experiment.

  • Warm the buffer: Gently warming the aqueous buffer before adding the compound might increase its solubility.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%.[7] It is crucial to test the tolerance of your specific cell line to DMSO.

Q5: Are there any alternative solvents or additives I can use to improve solubility in aqueous buffers?

If the above measures are insufficient, you might consider using co-solvents or solubilizing agents. For in vivo preparations, formulations including PEG300 and Tween-80 have been documented.[2][6] For in vitro assays, the addition of a small amount of a biocompatible surfactant could be tested, but this should be done cautiously as it might interfere with the assay.[7]

Summary of this compound Properties and Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₉N₅O₃[9]
Molecular Weight317.34 g/mol [6]
CAS Number1418747-15-5[2][9]

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationNotesReference
DMSO100 mMStock solution for in vitro assays.[1][5]
DMSO45 mg/mL (approx. 141.8 mM)Sonication is recommended.[6]

Table 3: Example Formulation for In Vivo Studies

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%
This formulation yields a solution of 2 mg/mL and sonication is recommended.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM solution, you will need 31.73 mg.

  • Dissolving: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Buffer

  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris) and bring it to the experimental temperature.

  • Initial Dilution: If a high dilution factor is required, perform an initial dilution of the DMSO stock solution in DMSO.

  • Final Dilution: Add the this compound DMSO stock (or the intermediate dilution) to the aqueous buffer dropwise while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your assay (ideally <0.5% for cell-based assays).

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.

Visual Guides

PAI1_Signaling_Pathway cluster_Fibrinolysis Fibrinolysis cluster_Inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin degradation products Fibrin degradation products Plasmin->Fibrin degradation products degrades Fibrin (clot) Fibrin (clot) Fibrin (clot)->Plasmin Active PAI-1 Active PAI-1 Latent PAI-1 Latent PAI-1 Active PAI-1->Latent PAI-1 spontaneous transition This compound This compound Active PAI-1->this compound tPA/uPA tPA/uPA Active PAI-1->tPA/uPA inhibits This compound->Latent PAI-1 accelerates transition Solubility_Workflow Start Start Prepare 100 mM this compound stock in DMSO Prepare 100 mM this compound stock in DMSO Start->Prepare 100 mM this compound stock in DMSO Prepare aqueous buffer at desired pH Prepare aqueous buffer at desired pH Prepare 100 mM this compound stock in DMSO->Prepare aqueous buffer at desired pH Add stock to buffer (final DMSO <0.5%) Add stock to buffer (final DMSO <0.5%) Prepare aqueous buffer at desired pH->Add stock to buffer (final DMSO <0.5%) Vortex immediately Vortex immediately Add stock to buffer (final DMSO <0.5%)->Vortex immediately Visually inspect for precipitation Visually inspect for precipitation Vortex immediately->Visually inspect for precipitation Solution is clear Solution is clear Visually inspect for precipitation->Solution is clear No Precipitate observed Precipitate observed Visually inspect for precipitation->Precipitate observed Yes Proceed with experiment Proceed with experiment Solution is clear->Proceed with experiment Go to Troubleshooting Guide Go to Troubleshooting Guide Precipitate observed->Go to Troubleshooting Guide Troubleshooting_Tree Precipitation observed Precipitation observed Lower final concentration Lower final concentration Precipitation observed->Lower final concentration Use serial dilutions Use serial dilutions Precipitation observed->Use serial dilutions Gently warm buffer (e.g., to 37°C) Gently warm buffer (e.g., to 37°C) Precipitation observed->Gently warm buffer (e.g., to 37°C) Still precipitates? Still precipitates? Lower final concentration->Still precipitates? Try next Use serial dilutions->Still precipitates? Try next Gently warm buffer (e.g., to 37°C)->Still precipitates? Try next Consider co-solvents (e.g., PEG, glycerol) Consider co-solvents (e.g., PEG, glycerol) Still precipitates?->Consider co-solvents (e.g., PEG, glycerol) Yes Problem solved Problem solved Still precipitates?->Problem solved No Perform solubility test Perform solubility test Consider co-solvents (e.g., PEG, glycerol)->Perform solubility test

References

Optimizing AZ3976 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZ3976?

Q2: What is the recommended starting concentration range for this compound in cell culture?

The provided IC50 values for this compound are from in vitro biochemical and plasma-based assays, which may not be directly applicable to cell culture conditions. Therefore, it is crucial to determine the optimal concentration for your specific cell line and experimental endpoint. A common practice for a new compound is to start with a broad logarithmic dilution series, for example, from 1 nM to 100 µM, to establish a dose-response curve.[4]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.[4]

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[4] This interaction should be considered when interpreting experimental results. If you suspect significant interference from serum proteins, you may need to conduct experiments in serum-free or reduced-serum conditions.

Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound. Note that these values should be used as a reference, and the optimal concentration in a cell-based assay will need to be determined empirically.

Assay TypeTargetIC50 Value
Enzymatic Chromogenic AssayPAI-126 µM[1][2][3]
Human Plasma Clot Lysis AssayPAI-116 µM[1][2][3]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a serial dilution of your this compound stock solution in a complete cell culture medium. A common approach is to prepare a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[4]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Medium without any additions.

    • Positive Control for Cell Death: A known cytotoxic agent.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. This dose-response curve will help you determine the concentration at which this compound becomes cytotoxic to your cells and guide the selection of non-toxic concentrations for your functional assays.

Visualizations

AZ3976_Mechanism_of_Action Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 (Intermediate) Active_PAI1->Prelatent_PAI1 Spontaneous Conformational Change tPA_uPA t-PA / u-PA Active_PAI1->tPA_uPA Inhibits Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Latent_PAI1->tPA_uPA No Inhibition This compound This compound This compound->Prelatent_PAI1 Binds and Accelerates Transition Inhibition Inhibition

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_functional_assay Functional Assay Optimization Prep_Stock Prepare this compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions (e.g., 1 nM - 100 µM) Prep_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound and Controls Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Determine IC50 for Cytotoxicity Viability_Assay->Analyze_Data Select_Concentrations Select Non-Toxic Concentrations Analyze_Data->Select_Concentrations Perform_Assay Perform Functional Assay (e.g., PAI-1 activity) Select_Concentrations->Perform_Assay Determine_EC50 Determine Effective Concentration (EC50) Perform_Assay->Determine_EC50

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound at tested concentrations. 1. Concentration is too low: The effective concentration in your cell system may be higher than the in vitro IC50 values. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not express PAI-1, or the chosen endpoint may not be sensitive to PAI-1 inhibition.1. Test a higher concentration range.[4] 2. Ensure proper storage of the compound and prepare fresh dilutions for each experiment.[4] 3. Confirm PAI-1 expression in your cell line (e.g., by Western blot or qPCR). Use a positive control to validate your assay's responsiveness.
High levels of cell death or cytotoxicity observed. 1. Concentration is too high: The concentration used may be toxic to the cells. 2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high. 3. Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways.1. Perform a dose-response experiment to determine the cytotoxic threshold and use concentrations well below this limit. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO alone) in your experiments to assess solvent effects.[4] 3. Use the lowest effective concentration of this compound to minimize potential off-target effects.
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Variability in reagent quality: Different batches of serum or media can impact results.1. Standardize all cell culture parameters, including cell passage number, seeding density, and media components. 2. Ensure your pipettes are calibrated and practice consistent pipetting techniques. 3. Test new batches of critical reagents before use in large-scale experiments.

References

troubleshooting AZ3976 instability in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ3976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term studies and to troubleshoot potential issues related to its unique mechanism of action.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q2: I am observing inconsistent IC50 values for this compound in my assays. What could be the cause?

  • Assay Temperature: Temperature affects the rate of spontaneous and this compound-induced latency transition.[8] Maintaining a consistent and controlled temperature throughout your experiments is essential for reproducible results.

Q4: Is this compound stable in plasma for in vivo studies?

A4: this compound was found to be unstable in rat plasma, which precluded its use in in vivo studies in that species.[1] Researchers planning in vivo experiments should first assess the stability of this compound in the plasma of the specific species being used.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound

Assay TypeIC50Reference
Enzymatic Chromogenic Assay26 µM[1][2][9]
Plasma Clot Lysis Assay16 µM[1][2][9]
PAI-1 ConformationBinding Affinity (KD)TemperatureReference
Active PAI-1No measurable binding-[1][2]
Latent PAI-10.29 µM35 °C[1][2][3]

Experimental Protocols

  • Reagents:

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, with 0.1% Tween-80)

    • Tissue Plasminogen Activator (tPA)

    • Chromogenic tPA substrate

  • Procedure:

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizations

Signaling Pathway and Mechanism of Action

AZ3976_Mechanism Active_PAI1 Active PAI-1 PreLatent_PAI1 Pre-latent PAI-1 Active_PAI1->PreLatent_PAI1 Spontaneous Conformational Change Inactive_Complex Inactive Complex Active_PAI1->Inactive_Complex Inhibition Latent_PAI1 Latent PAI-1 (Inactive) PreLatent_PAI1->Latent_PAI1 This compound This compound This compound->PreLatent_PAI1 Binds and Accelerates Transition tPA_uPA tPA / uPA tPA_uPA->Inactive_Complex

Experimental Workflow for Troubleshooting IC50 Variability

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_PAI1 Verify PAI-1 Activity and Storage Conditions Start->Check_PAI1 Check_PAI1->Start PAI-1 Issue (Replace/Re-evaluate) Standardize_Preincubation Standardize Pre-incubation Time and Temperature Check_PAI1->Standardize_Preincubation PAI-1 OK Consistent_Temp Ensure Consistent Assay Temperature Standardize_Preincubation->Consistent_Temp Standardized End Reproducible Results Consistent_Temp->End Consistent

References

overcoming vitronectin interference in AZ3976 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3976 who may encounter interference from vitronectin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is vitronectin and why might it interfere with my AZD3976 experiments?

A1: Vitronectin is a glycoprotein (B1211001) found in serum and the extracellular matrix that plays a significant role in cell adhesion and spreading in cell cultures.[1] Interference in your experiments with AZD3976 can occur if your cells of interest interact with vitronectin, potentially masking or altering the specific effects of the compound you are studying. This is particularly relevant in cell-based assays where outcomes are dependent on cell attachment, proliferation, or signaling pathways that can be influenced by vitronectin-integrin binding.

Q2: How do I know if vitronectin is causing interference in my assay?

A2: Unexplained variability in assay results, inconsistent dose-response curves, or higher-than-expected background signal can all be indicators of vitronectin interference. To confirm this, you can run control experiments using vitronectin-depleted serum or by pre-blocking the culture surface with an inert protein.

Q3: What are the common methods to minimize vitronectin interference?

A3: The most common strategies involve blocking the non-specific binding sites that vitronectin might occupy or using serum-free media if your cell line can be maintained in such conditions. Pre-coating culture plates with a blocking agent like Bovine Serum Albumin (BSA) or a specific vitronectin-blocking antibody can effectively reduce interference.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in a cell-based assay Non-specific binding of cells or detection reagents to vitronectin coated on the culture surface.1. Pre-treat culture plates with a blocking buffer containing 1-5% BSA for 30-60 minutes at 37°C. 2. Use serum-free or vitronectin-depleted media for the duration of the assay. 3. Add a competitive inhibitor of vitronectin binding, such as an RGD peptide, to the assay medium.
Inconsistent AZD3976 dose-response Variable cell attachment and signaling due to inconsistent vitronectin coating from serum.1. Standardize the lot of fetal bovine serum (FBS) used in your experiments. 2. Switch to a defined, serum-free medium to eliminate variability from serum components. 3. Coat plates with a defined extracellular matrix protein other than vitronectin (e.g., fibronectin or collagen) that is compatible with your cells.
Poor cell attachment after blocking The blocking agent is preventing the attachment of your specific cell type.1. Titrate the concentration of the blocking agent to find a balance between blocking non-specific binding and allowing cell attachment. 2. Try a different blocking agent, such as gelatin or casein. 3. If using serum-free media, ensure it is supplemented with the necessary attachment factors for your cells.

Experimental Protocols

Protocol 1: Pre-blocking of Culture Plates to Mitigate Vitronectin Interference
  • Prepare a sterile blocking buffer solution of 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Add a sufficient volume of the blocking buffer to completely cover the surface of the wells in your culture plate (e.g., 100 µL for a 96-well plate).

  • Incubate the plate at 37°C for 1-2 hours.

  • Aspirate the blocking buffer from the wells.

  • Wash the wells twice with sterile PBS.

  • Your plates are now ready for cell seeding and your AZD3976 experiment.

Protocol 2: Assay in Vitronectin-Depleted Serum
  • Obtain commercially available vitronectin-depleted fetal bovine serum.

  • Prepare your cell culture medium using the vitronectin-depleted serum at your desired concentration.

  • Culture and treat your cells with AZD3976 according to your standard protocol.

  • Compare the results to those obtained using your standard serum-containing medium to assess the impact of vitronectin.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for Mitigating Vitronectin Interference

experimental_workflow cluster_prep Plate Preparation cluster_exp Experiment prep Start: Culture Plate block Add Blocking Buffer (e.g., 1% BSA in PBS) prep->block incubate Incubate 1-2h at 37°C block->incubate wash Wash with PBS incubate->wash seed Seed Cells wash->seed Blocked Plate treat Treat with AZD3976 seed->treat assay Perform Assay treat->assay analyze Analyze Results assay->analyze vitronectin_signaling cluster_cell Cell vitronectin Vitronectin integrin Integrin Receptor (e.g., αvβ3) vitronectin->integrin Binds focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion Activates cell_membrane Cell Membrane downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) focal_adhesion->downstream interference Potential Interference with AZD3976 Assay downstream->interference

References

Technical Support Center: Optimizing In Vivo Studies with PAI-1 Inhibitors – The Case of AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: AZ3976, a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). Indication: Preclinical research in areas where PAI-1 inhibition is a therapeutic goal, such as cardiovascular diseases and cancer. Audience: Researchers, scientists, and drug development professionals.

Troubleshooting Guide: Addressing Challenges in Translating In Vitro PAI-1 Inhibition to In Vivo Models

Problem Potential Cause Recommended Action
Lack of Efficacy in Animal Models Species Specificity: The inhibitor may not be effective against the PAI-1 of the chosen animal model. For instance, this compound does not inhibit rat PAI-1.[1]1. In Vitro Cross-Reactivity Testing: Before initiating in vivo studies, perform in vitro assays (e.g., chromogenic assay) using PAI-1 from the intended animal model to confirm inhibitory activity. 2. Select an Appropriate Animal Model: If the compound is not active against the PAI-1 of a common model (e.g., rat, mouse), consider using a different species or a humanized model if available.
Plasma Instability: The compound may be rapidly degraded in the plasma of the animal model, preventing it from reaching the target. This compound was found to be unstable in rat plasma.[1]1. In Vitro Plasma Stability Assay: Incubate the compound in plasma from the chosen animal model and measure its concentration over time using LC-MS/MS. 2. Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the compound's half-life, clearance, and exposure levels in vivo. 3. Formulation Optimization: Investigate different formulation strategies (e.g., encapsulation, use of stabilizers) to protect the compound from degradation.
Interaction with Vitronectin: Vitronectin, a protein abundant in plasma and the extracellular matrix, stabilizes the active conformation of PAI-1 and can prevent inhibitor binding.[2] The presence of vitronectin has been shown to abolish the in vitro activity of this compound.[2]1. In Vitro Assays with Vitronectin: Conduct in vitro functional assays (e.g., plasma clot lysis) in the presence of physiological concentrations of vitronectin to assess if the inhibitor's efficacy is affected. 2. Structural Analysis: If the crystal structure of the inhibitor bound to PAI-1 is known, analyze the binding site to see if it overlaps with the vitronectin binding region. The binding site of this compound partially overlaps with the vitronectin binding site.[2] 3. Dose Escalation Studies: In vivo, higher concentrations of the inhibitor may be required to compete with vitronectin.
High Variability in In Vivo Results Inconsistent Formulation: Poor solubility or inconsistent preparation of the dosing solution can lead to variable exposure.1. Standardized Formulation Protocol: Develop and adhere to a strict, documented procedure for preparing the compound formulation for each experiment. 2. Solubility Assessment: Determine the compound's solubility in various pharmaceutically acceptable vehicles.
Biological Variability: Inherent biological differences between individual animals can lead to varied responses.1. Increase Group Size: Utilize a sufficient number of animals per group to ensure statistical power and account for biological variability. 2. Standardize Experimental Procedures: Maintain consistency in all experimental steps, including animal handling, dosing, and endpoint measurements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What is the in vitro potency of this compound?

A2: The in vitro potency of this compound has been determined in various assays. For a summary of the quantitative data, please refer to the data tables below.

Q3: Has this compound been tested in vivo?

A3: No, according to published literature, this compound has not been tested in vivo.[1][3]

Q4: Why wasn't this compound tested in vivo?

Q5: How does vitronectin affect the activity of this compound?

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

AssayIC50 (µM)Target
Enzymatic Chromogenic Assay26Human PAI-1
Plasma Clot Lysis Assay16Human PAI-1

Table 2: Binding Affinity of this compound

MethodKD (µM)TargetTemperature (°C)
Isothermal Titration Calorimetry (ITC)0.29Latent Human PAI-135

Experimental Protocols

Protocol 1: Human Plasma Clot Lysis Assay

Materials:

  • Human plasma

  • Tissue factor

  • Calcium chloride (CaCl₂)

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of human plasma containing tissue factor.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle-only control.

  • Initiate clot formation by adding CaCl₂ to all wells.

  • Immediately begin monitoring the absorbance at 405 nm at regular intervals to measure clot lysis.

  • The time to 50% clot lysis is determined for each concentration of the test compound.

  • The IC50 value is calculated by plotting the time to 50% lysis against the compound concentration.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Analysis

SPR can be used to characterize the binding kinetics of a compound to its target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Test compound (e.g., this compound)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Prepare a series of dilutions of the test compound in running buffer.

  • Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without protein).

  • Monitor the binding response in real-time.

  • After each injection, allow for dissociation of the compound from the protein.

  • Regenerate the sensor surface if necessary.

  • Analyze the binding data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

PAI_1_Signaling_Pathway cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Regulation cluster_signaling Cell Signaling tPA tPA Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation PAI1 Active PAI-1 PAI1->tPA PAI1->uPA Latent_PAI1 Latent PAI-1 PAI1->Latent_PAI1 spontaneous transition LRP1 LRP1 PAI1->LRP1 This compound This compound This compound->PAI1 accelerates latency uPAR->LRP1 Cell_Migration Cell Migration & Signaling LRP1->Cell_Migration promotes Vitronectin Vitronectin Vitronectin->PAI1 stabilizes

InVivo_Efficacy_Workflow InVitro_Potency 1. In Vitro Potency Confirmed (e.g., Chromogenic Assay) Species_Selectivity 2. Cross-Species Selectivity Check InVitro_Potency->Species_Selectivity Plasma_Stability 3. In Vitro Plasma Stability Species_Selectivity->Plasma_Stability Failure Lack of Efficacy Species_Selectivity->Failure Inactive in Model Vitronectin_Effect 4. Assess Vitronectin Impact Plasma_Stability->Vitronectin_Effect Plasma_Stability->Failure Unstable in Plasma InVivo_Study 5. In Vivo Efficacy Study Vitronectin_Effect->InVivo_Study Vitronectin_Effect->Failure Inhibited by Vitronectin Troubleshoot Troubleshoot InVivo_Study->Troubleshoot Success Efficacy Observed Troubleshoot->Success Optimized Troubleshoot->Failure Unresolved

Caption: Workflow for Assessing In Vivo Efficacy.

References

Technical Support Center: AZ3976 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AZ3976 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: I am having trouble with my in vivo experiments using this compound in rats. What could be the issue?

Q3: Is there a recommended formulation for in vivo delivery of this compound?

Due to the challenges with its use in common animal models like rats, there is no established and validated in vivo formulation for this compound reported in the scientific literature. However, a general formulation for preclinical compounds with similar properties that could be used as a starting point for other species (pending validation) is as follows:

  • Dissolve the compound in DMSO to create a stock solution.

  • For a 1 mL working solution, take 100 µL of the DMSO stock, add 400 µL of PEG300, and mix.

  • Add 50 µL of Tween-80 and mix.

  • Finally, add 450 µL of saline to reach the final volume.[1]

Important Note: This is a general vehicle suggestion and would require extensive validation for solubility, stability, and tolerability with this compound in the specific animal model being used.

Q4: Are there alternative compounds to consider for in vivo studies targeting similar pathways?

If your research is focused on monocarboxylate transporters (MCTs), you may be thinking of AZD3965 , a potent and selective MCT1 inhibitor that has been successfully used in animal models.[5][6][7] It is a common point of confusion as both are AstraZeneca compounds. AZD3965 has demonstrated in vivo activity in mouse xenograft models.[5][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of efficacy in a rat model. This compound does not inhibit rat PAI-1 and is unstable in rat plasma.[2][3]- Confirm the species-specificity of your compound. - Consider using a different animal model where this compound activity has been validated. - If targeting PAI-1 in rats, a different PAI-1 inhibitor with known cross-species activity will be necessary.
Compound precipitation in the formulation. Poor aqueous solubility of this compound.- Adjust the ratios of co-solvents (e.g., DMSO, PEG300) in your vehicle. - Perform solubility testing with different vehicles. - Consider alternative formulation strategies such as cyclodextrin-based formulations or lipid-based delivery systems.
Adverse events or toxicity in animals. Vehicle toxicity or off-target effects of the compound.- Run a vehicle-only control group to assess the tolerability of the formulation. - Reduce the dose of this compound. - Monitor animals closely for signs of toxicity.

Data and Protocols

In Vitro Activity of this compound
Assay IC50 / KD Notes
PAI-1 Chromogenic Assay26 µM[2][4]
Human Plasma Clot Lysis Assay16 µM[2][4]
Binding to Latent PAI-1 (Isothermal Calorimetry)KD of 0.29 µM at 35°C[2][4]
Experimental Protocol: In Vitro PAI-1 Inhibition Assay

This protocol is a generalized representation based on published methods.[2][8]

  • Compound Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 100 mM.[2] Prepare serial dilutions in the appropriate assay buffer.

  • Addition of uPA: After the initial incubation, add urokinase-type plasminogen activator (uPA) and incubate further.

  • Substrate Addition: Add a chromogenic substrate for uPA.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine the rate of substrate cleavage.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Visualizations

PAI1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_inhibition Mechanism of this compound Active PAI-1 Active PAI-1 uPA/tPA uPA / tPA Active PAI-1->uPA/tPA Inhibits Latent PAI-1 Latent PAI-1 Active PAI-1->Latent PAI-1 Plasminogen Plasminogen uPA/tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products This compound This compound This compound->Active PAI-1 Accelerates transition to

in_vitro_workflow Start Start Prepare this compound dilutions Prepare this compound dilutions Start->Prepare this compound dilutions Incubate this compound with active PAI-1 Incubate this compound with active PAI-1 Prepare this compound dilutions->Incubate this compound with active PAI-1 Add uPA Add uPA Incubate this compound with active PAI-1->Add uPA Add chromogenic substrate Add chromogenic substrate Add uPA->Add chromogenic substrate Measure absorbance Measure absorbance Add chromogenic substrate->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for in vitro characterization of this compound.

species_specificity This compound This compound Human PAI-1 Human PAI-1 This compound->Human PAI-1 Binds to Rat PAI-1 Rat PAI-1 This compound->Rat PAI-1 Does not bind to Unstable in Rat Plasma Unstable in Rat Plasma This compound->Unstable in Rat Plasma Inhibition Inhibition Human PAI-1->Inhibition No Inhibition No Inhibition Rat PAI-1->No Inhibition

Caption: Logical relationship of this compound species specificity.

MCT1_Inhibition_Pathway cluster_cell Cancer Cell MCT1 MCT1 Lactate_out Extracellular Lactate (B86563) MCT1->Lactate_out Lactate_in Intracellular Lactate Lactate_in->MCT1 Efflux Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in Mitochondrial Metabolism Mitochondrial Metabolism Pyruvate->Mitochondrial Metabolism AZD3965 AZD3965 AZD3965->MCT1 Inhibits

Caption: Signaling pathway of MCT1 inhibition by AZD3965.

References

Technical Support Center: Troubleshooting AZ3976 Inhibition of PAI-1

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AZ3976?

Q3: My functional assay results are inconsistent. What could be the cause?

A3: Inconsistency in functional assays can arise from several factors:

  • Pipetting and Mixing: Inconsistent pipetting or inadequate mixing of reagents can lead to high variability between wells.[6]

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not interfere with the assay components.

Q4: Does the presence of other proteins affect this compound activity?

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No inhibition observed in any assay format. Incorrect Mechanism of Action Tested: Your assay is designed to detect direct binding to active PAI-1.Switch to a functional assay that measures the loss of active PAI-1 over time, such as a chromogenic tPA/uPA activity assay or a plasma clot lysis assay.[1][4]
Presence of Vitronectin (VN): Your assay system (e.g., plasma, serum, or buffer supplemented with VN) contains vitronectin.Remove vitronectin from your assay system. If using plasma, consider using immunodepleted plasma or a purified system. Note that this compound does not inhibit the PAI-1•VN complex.[1][7]
Incorrect PAI-1 Species: You are using a non-human PAI-1 (e.g., rat PAI-1).This compound is species-specific. Use active human PAI-1 for your experiments.[3]
Weak or no inhibition in a chromogenic functional assay. Low Specific Activity of PAI-1: Your PAI-1 stock contains a high percentage of already latent or inactive PAI-1.Use a high-quality active PAI-1 preparation with known specific activity. A typical active preparation may contain ~75% active protein.[1]
Suboptimal Assay Conditions: Incubation time is too short for the latency transition to occur, or the temperature is not optimal.Increase the pre-incubation time of this compound with active PAI-1 before adding the protease (tPA/uPA). The original studies used temperatures of 35-37°C.[1][2]
Inappropriate Assay Endpoint: You are measuring PAI-1 antigen levels (e.g., via ELISA) instead of PAI-1 activity.An ELISA for total PAI-1 antigen will not distinguish between active and latent forms and is unsuitable for measuring this compound activity. Use a functional assay that measures active PAI-1.[9]
High variability between replicate wells. Inconsistent Reagent Handling: Inaccurate pipetting, especially of enzymes and inhibitors.Use calibrated pipettes, pre-wet tips, and ensure thorough but gentle mixing after adding each reagent.[6]
Temperature Gradients: "Edge effects" in the microplate due to uneven temperature distribution during incubation.Ensure uniform incubation temperature across the plate. Consider incubating the plate in a humidified chamber and avoiding the outer wells if variability persists.[6]
Compound Precipitation: this compound may be precipitating out of solution at the tested concentration.Check the solubility of this compound in your final assay buffer. Ensure the DMSO concentration is low and consistent. A stock solution can be prepared in 100% DMSO.[1]
Summary of this compound Properties
PropertyValueSource
IC50 (Chromogenic Assay) 26 µM[1][2][4]
IC50 (Plasma Clot Lysis Assay) 16 µM[1][2][4]
Binding Target Latent PAI-1 / Prelatent PAI-1[1][2]
Binding Affinity (KD to Latent PAI-1) 0.29 µM at 35°C[1][2]
Effect of Vitronectin Inhibition is abolished[1][7][8]
Species Specificity Inactive against rat PAI-1[1][3]

Experimental Protocols & Visualizations

Mechanism of Action of this compound

AZ3976_Mechanism cluster_equilibrium Normal PAI-1 Equilibrium Active_PAI1 Active PAI-1 (Inhibitory) Prelatent_PAI1 Prelatent PAI-1 (Transient State) Active_PAI1->Prelatent_PAI1 Spontaneous Conformational Change tPA_uPA tPA / uPA Active_PAI1->tPA_uPA Inhibition Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Accelerated_Transition Accelerated Latency Transition Blocked X This compound This compound This compound->Prelatent_PAI1 Binds to Prelatent Conformation Accelerated_Transition->Latent_PAI1 Troubleshooting_Flowchart Start Start: This compound shows no PAI-1 inhibition Assay_Type What type of assay are you using? Start->Assay_Type Functional Functional Assay (e.g., Chromogenic) Assay_Type->Functional Functional Binding Direct Binding Assay (to Active PAI-1) Assay_Type->Binding Binding Check_VN Does your assay system contain Vitronectin (VN)? Functional->Check_VN Expected_Result This is an expected result. This compound does not bind active PAI-1. Switch to a functional assay. Binding->Expected_Result End Problem likely resolved. Expected_Result->End Yes_VN Yes Check_VN->Yes_VN Yes No_VN No Check_VN->No_VN No Remove_VN This is the likely cause. VN blocks this compound activity. Remove VN from the system. Yes_VN->Remove_VN Check_Species Are you using human PAI-1? No_VN->Check_Species Remove_VN->End Yes_Human Yes Check_Species->Yes_Human Yes No_Human No (e.g., Rat) Check_Species->No_Human No Check_Controls Review Assay Conditions: - PAI-1 specific activity - Incubation time/temp - Reagent stability Yes_Human->Check_Controls Use_Human This is the likely cause. This compound is not active against PAI-1 from other species like rat. Use human PAI-1. No_Human->Use_Human Use_Human->End Check_Controls->End

References

AZ3976 Technical Support Center: Addressing Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for AZ3976?

Q2: What are the known on-target potency and binding affinities of this compound?

Q3: Is there any information on the selectivity and known off-targets of this compound?

A3: Comprehensive public off-target screening data for this compound is limited. However, the initial characterization studies revealed the following:

Q4: What are some related compounds to this compound?

Troubleshooting Guide for Unexpected Experimental Results

Unexpected results in your experiments with this compound could be due to a variety of factors, including off-target effects. This guide provides a systematic approach to troubleshooting.

Observed Issue Potential Cause Recommended Action
Lower than expected potency in cell-based assays. 1. Presence of high levels of vitronectin in serum-containing media, which can sequester PAI-1 and prevent this compound binding. 2. The experimental system uses a non-human species (e.g., rat, mouse) where this compound has poor activity. 3. Compound degradation or poor cell permeability.1. Perform experiments in serum-free or low-serum media. 2. Confirm the species reactivity of this compound. Consider using a different PAI-1 inhibitor known to be active in your model system. 3. Verify the integrity and purity of your this compound stock. Perform a cell permeability assay.
Cell toxicity or other phenotypic effects in the absence of PAI-1. 1. This is a strong indicator of an off-target effect.1. Use a PAI-1 knockout or knockdown cell line as a negative control. 2. Perform a dose-response curve to determine if the toxicity is concentration-dependent. 3. Consider performing broad-panel kinase or receptor screening to identify potential off-target binding partners.
Inconsistent results between different assay formats (e.g., biochemical vs. cell-based). 1. Differences in the conformational state of PAI-1. This compound specifically binds to the latent form. 2. Presence of interacting proteins in the cellular environment that are absent in biochemical assays.1. Ensure your biochemical assay format can detect the acceleration of PAI-1 latency. A direct binding assay with latent PAI-1 is recommended. 2. Identify potential PAI-1 interacting proteins in your cellular model that may interfere with this compound activity.

Quantitative Data Summary

Table 1: On-Target Activity of this compound

Parameter Value Assay
IC50 26 µMEnzymatic Chromogenic Assay[1][2][3]
IC50 16 µMPlasma Clot Lysis Assay[1][2][3]
KD 0.29 µMIsothermal Calorimetry (binding to latent PAI-1)[1][3][4]

Table 2: Known Selectivity Profile of this compound

Target Concentration Result
tPA100 µMNo effect[1][5][6]
PAI-1/Vitronectin Complex100 µMNo inhibition[1][5][6]
Rat PAI-1100 µMNo effect[5]
Compound
Tiplaxtinin
TM5441
TM5275
Aleplasinin
Upamostat
UKI-1
UK-371804
Diaplasinin
(Data sourced from MedchemExpress)[2]

Experimental Protocols

  • Materials:

    • Human tPA

    • Chromogenic tPA substrate (e.g., S-2288)

    • Assay buffer (e.g., PBS, pH 7.4)

    • This compound

    • 384-well microplate

  • Procedure:

    • Add the chromogenic tPA substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

2. Plasma Clot Lysis Assay

This assay assesses the effect of this compound on the lysis of a plasma clot, which is a more physiologically relevant system.

  • Materials:

    • Human plasma

    • Human tPA

    • Thrombin or Calcium Chloride to initiate clotting

    • This compound

    • 96-well microplate

  • Procedure:

    • Add human plasma to the wells of a microplate.

    • Add tPA.

    • Initiate clot formation by adding thrombin or calcium chloride.

    • Monitor the clot lysis by measuring the change in optical density (e.g., at 405 nm) over time.

    • The time to 50% clot lysis is determined for each concentration of this compound.

    • Plot the lysis time against the this compound concentration to determine the IC50 value.

Visualizations

AZ3976_Mechanism_of_Action cluster_PAI1_Cycle PAI-1 Conformational Cycle Active_PAI1 Active PAI-1 Prelatent_PAI1 Prelatent PAI-1 (Intermediate) Active_PAI1->Prelatent_PAI1 Spontaneous Transition Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Prelatent_PAI1->Latent_PAI1 Accelerated by this compound This compound This compound This compound->Prelatent_PAI1 Binds and Stabilizes

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low potency, toxicity) Check_On_Target Verify On-Target Engagement Start->Check_On_Target Biochemical_Assay Perform Biochemical Assay (e.g., Chromogenic Assay) Check_On_Target->Biochemical_Assay Yes Investigate_Off_Target Investigate Potential Off-Target Effects Check_On_Target->Investigate_Off_Target No Cell_Based_Assay Use PAI-1 Knockout/Knockdown Cells Biochemical_Assay->Cell_Based_Assay Cell_Based_Assay->Investigate_Off_Target Effect persists in PAI-1 null cells Screening Broad-Panel Screening (Kinase, GPCR, etc.) Investigate_Off_Target->Screening Proteomics Affinity-Based Proteomics Investigate_Off_Target->Proteomics Analyze_Data Analyze Data and Formulate New Hypothesis Screening->Analyze_Data Proteomics->Analyze_Data

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing AZ3976 Incubation with Active PAI-1

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

A1: Several factors can contribute to reduced potency of AZ3976. Consider the following:

Q3: What is the mechanism of action of this compound?

Q4: Can I use this compound in plasma-based assays?

A4: Yes, this compound has been shown to be active in a plasma clot lysis assay, with a reported IC50 of 16 µM.[1][3][4] However, be mindful that plasma contains vitronectin, which can influence the observed potency of this compound.

Data Presentation

Table 1: Reported Potency and Binding Affinity of this compound

ParameterValueAssay ConditionReference
IC50 26 µMEnzymatic Chromogenic Assay[1][3][4]
IC50 16 µMPlasma Clot Lysis Assay[1][3][4]
K_D 0.29 µMIsothermal Calorimetry (binding to latent PAI-1 at 35°C)[1][2][4]

Experimental Protocols

Materials:

  • This compound

  • Tissue Plasminogen Activator (tPA) or Urokinase-type Plasminogen Activator (uPA)

  • Chromogenic substrate for tPA or uPA (e.g., S-2288 or S-2444)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

    • Prepare working solutions of tPA (or uPA) and the chromogenic substrate in assay buffer.

  • Experimental Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Blank Wells: Add assay buffer only.

  • Pre-incubation Time Course:

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • To each well (at the designated time point), add a fixed concentration of tPA (or uPA).

    • Add the chromogenic substrate to all wells.

    • Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each time point using the following formula: % Inhibition = (1 - (V_test / V_control)) * 100

    • Plot the percent inhibition as a function of the pre-incubation time. The time point at which the inhibition plateaus is the optimal pre-incubation time.

Visualizations

AZ3976_Mechanism_of_Action Active_PAI1 Active PAI-1 Prelatent_PAI1 Prelatent PAI-1 (Equilibrium Intermediate) Active_PAI1->Prelatent_PAI1 Spontaneous Equilibrium Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Conversion Prelatent_PAI1->Latent_PAI1 Accelerated by this compound This compound This compound This compound->Prelatent_PAI1

Incubation_Time_Optimization_Workflow cluster_setup 1. Experimental Setup cluster_incubation 2. Pre-incubation cluster_assay 3. Activity Assay cluster_analysis 4. Data Analysis Prep_Reagents Prepare PAI-1, This compound, Protease, and Substrate Setup_Plate Set up Test, Control, and Blank wells in a 96-well plate Prep_Reagents->Setup_Plate Incubate Incubate PAI-1 with this compound (or vehicle) for varying time points (t = 0, 15, 30... min) Setup_Plate->Incubate Add_Protease Add tPA or uPA Incubate->Add_Protease Add_Substrate Add Chromogenic Substrate Add_Protease->Add_Substrate Read_Absorbance Read Absorbance (Kinetic Mode) Add_Substrate->Read_Absorbance Calc_Rate Calculate Reaction Rates Read_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition for each time point Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. Pre-incubation Time Calc_Inhibition->Plot_Data Determine_Optimal Identify Optimal Incubation Time Plot_Data->Determine_Optimal

Caption: Workflow for optimizing this compound incubation time.

References

dealing with batch-to-batch variability of AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD3976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AZD3976 and to troubleshoot potential issues, with a specific focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is AZD3976 and what is its mechanism of action?

AZD3976 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the cell membrane.[2][3] In the context of cancer, many tumor cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate (the Warburg effect).[2] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth.[3] By inhibiting MCT1, AZD3976 blocks lactate transport, leading to intracellular lactate accumulation, disruption of tumor cell metabolism, and ultimately, inhibition of cancer cell growth.[1][3][4]

Q2: I am observing inconsistent IC50 values for AZD3976 between different batches. What could be the cause?

Inconsistent IC50 values are a common challenge in in-vitro assays and can arise from several factors, which can be broadly categorized as issues with the compound itself, the experimental setup, or data analysis.[5] Batch-to-batch variability of a compound like AZD3976 can manifest as differences in purity, solubility, or the presence of impurities that may affect its biological activity.

Q3: How can I ensure the quality and consistency of a new batch of AZD3976?

Before starting extensive experiments with a new batch of AZD3976, it is crucial to perform some initial quality control checks. A comprehensive Certificate of Analysis (CoA) from the supplier is the first step.[6][7] Key parameters to check on the CoA include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally recommended for in-vitro studies.

  • Identity: Confirmed by methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Appearance: The physical state and color of the compound should be consistent with previous batches.

  • Solubility: The solvent and concentration at which the compound is soluble should be clearly stated.

If you have access to analytical equipment, you can perform your own characterization to confirm the supplier's specifications.

Troubleshooting Guide: Dealing with Batch-to-Batch Variability

This guide provides a systematic approach to troubleshooting inconsistent results that may be attributed to batch-to-batch variability of AZD3976.

Step 1: Compound and Reagent Verification

The first step in troubleshooting is to rule out any issues with the compound and other reagents used in your experiment.

Issue: Inconsistent Potency (IC50) Between Batches

  • Possible Cause 1: Variation in Compound Purity.

    • Troubleshooting:

      • Review the Certificate of Analysis (CoA) for each batch, paying close attention to the purity value determined by HPLC.

      • If possible, independently verify the purity of each batch using HPLC.

  • Possible Cause 2: Presence of Active or Inhibitory Impurities.

    • Troubleshooting:

      • Examine the impurity profile on the CoA. Significant differences in the number or percentage of impurities between batches could be a cause for concern.

      • Impurities from the synthesis process can sometimes have off-target effects or even inhibit the primary target.[8][9]

  • Possible Cause 3: Differences in Solubility or Stability.

    • Troubleshooting:

      • Ensure that both batches of AZD3976 are fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your working solutions. Visually inspect for any precipitation.[5]

      • Prepare fresh stock solutions and serial dilutions for each experiment to avoid degradation.[10]

Data Presentation: Example Certificate of Analysis Review
ParameterBatch ABatch BAcceptable RangeAction
Purity (HPLC) 99.5%97.8%>98%Batch B is on the lower end of acceptability. Consider this when interpreting data.
Major Impurity 1 0.2%1.5%<0.5%The higher level of Impurity 1 in Batch B is a potential cause for inconsistent results.
Solubility (DMSO) 25 mg/mL25 mg/mL≥ 20 mg/mLSolubility appears consistent.
Appearance White to off-white solidWhite to off-white solidConsistentNo significant difference.
Step 2: Experimental Protocol Standardization

Even with a consistent compound, variations in your experimental protocol can lead to inconsistent results.

Issue: High Variability in Assay Readouts

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting:

      • Cell Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift.[5]

      • Cell Seeding Density: Ensure uniform cell seeding across all wells of your assay plate.[10]

      • Cell Health: Only use healthy, exponentially growing cells for your experiments.

  • Possible Cause 2: Assay-Specific Variability.

    • Troubleshooting:

      • Incubation Times: Standardize all incubation times, including drug treatment and assay development steps.[10]

      • Reagent Preparation: Prepare all assay reagents fresh and use consistent sources and lot numbers for critical components like media and serum.[5]

Experimental Protocols

This assay measures the ability of AZD3976 to inhibit the uptake of lactate into cells expressing MCT1.

  • Cell Culture: Plate MCT1-expressing cells (e.g., Raji cells) in a 96-well plate and allow them to adhere overnight.[3]

  • Compound Treatment: Pre-incubate the cells with serial dilutions of different batches of AZD3976 or vehicle control (e.g., DMSO) for 1 hour.

  • Lactate Uptake: Add a solution containing a labeled form of lactate (e.g., ¹⁴C-lactate) to each well and incubate for a defined period (e.g., 10 minutes).

  • Wash: Rapidly wash the cells with ice-cold PBS to remove extracellular lactate.

  • Lysis and Detection: Lyse the cells and measure the amount of intracellular labeled lactate using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of lactate uptake against the log of the AZD3976 concentration to determine the IC50 value.

This assay assesses the effect of AZD3976 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[10]

  • Compound Treatment: The following day, treat the cells with a serial dilution of different batches of AZD3976 or vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Development: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[5]

This assay helps to determine if there are differences in the solubility of different batches of AZD3976 under your experimental conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of each AZD3976 batch in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume of the DMSO stock solution to your assay buffer (e.g., PBS or cell culture medium) to achieve the desired final concentration.

  • Incubation and Observation: Incubate the solution at room temperature or 37°C for a set period (e.g., 2 hours) and visually inspect for any precipitate formation.[11][12]

  • Quantification (Optional): For a more quantitative assessment, the solution can be filtered or centrifuged to remove any undissolved compound, and the concentration of the soluble compound in the supernatant can be measured by UV-Vis spectrophotometry or LC-MS.[12]

Mandatory Visualizations

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Transport Lactate_in Lactate MCT1->Lactate_in Tumor_Growth Tumor Cell Proliferation Lactate_in->Tumor_Growth Metabolic Support Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle AZD3976 AZD3976 AZD3976->MCT1 Inhibition Troubleshooting_Workflow Start Inconsistent Results (e.g., IC50 values) Step1 Step 1: Compound & Reagent Verification Start->Step1 Purity Check Purity (CoA, HPLC) Step1->Purity Impurities Review Impurity Profile Step1->Impurities Solubility Verify Solubility & Stability Step1->Solubility Step2 Step 2: Experimental Protocol Standardization Purity->Step2 Impurities->Step2 Solubility->Step2 Cell_Culture Standardize Cell Culture (Passage, Density, Health) Step2->Cell_Culture Assay_Protocol Standardize Assay Protocol (Incubation, Reagents) Step2->Assay_Protocol Step3 Step 3: Data Analysis Review Cell_Culture->Step3 Assay_Protocol->Step3 Curve_Fit Consistent Curve Fitting Model Step3->Curve_Fit Normalization Proper Data Normalization Step3->Normalization End Consistent Results Curve_Fit->End Normalization->End

References

AZ3976 Technical Support Center: Ensuring Stability During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of AZ3976 during storage. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Troubleshooting Guides

Q: My this compound is showing signs of degradation. What should I do?

A: Degradation of this compound can manifest as discoloration of the solid compound, precipitation in stock solutions, or a decrease in its biological activity. If you suspect degradation, follow this troubleshooting workflow:

AZ3976_Troubleshooting_Workflow Troubleshooting Workflow for Suspected this compound Degradation cluster_Observe Observation cluster_Verify Verification cluster_Action Action cluster_Prevention Prevention observe_degradation Suspected Degradation (e.g., discoloration, precipitation, reduced activity) check_storage Review Storage Conditions - Temperature? - Light exposure? - Solvent quality? observe_degradation->check_storage check_handling Review Handling Procedures - Anhydrous DMSO? - Freeze-thaw cycles? observe_degradation->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis If conditions were suboptimal check_handling->purity_analysis If procedures were incorrect prepare_fresh Prepare Fresh Stock Solution implement_best_practices Implement Best Storage & Handling Practices prepare_fresh->implement_best_practices discard Discard Suspected Stock purity_analysis->discard If purity is compromised purity_analysis->implement_best_practices If purity is acceptable, but review practices discard->prepare_fresh

Troubleshooting workflow for suspected this compound degradation.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: Proper storage is critical to prevent the degradation of this compound. The recommended conditions for both solid compound and stock solutions are summarized below.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
DMSO Stock Solution -20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
DMSO Stock Solution -80°CUp to 1 yearRecommended for long-term storage of stock solutions.[2]

Q: How should I prepare stock solutions of this compound to ensure stability?

A: To prepare stable stock solutions of this compound, it is crucial to use an appropriate solvent and follow best practices for handling.

  • Solvent Selection : High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] The hygroscopic nature of DMSO means it can absorb moisture from the air, which may lead to hydrolysis of the compound. Therefore, using a fresh, unopened bottle of anhydrous DMSO is highly recommended.

  • Dissolution : To prepare a stock solution, for example at a concentration of 100 mM, dissolve the appropriate amount of this compound powder in anhydrous DMSO.[3] Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting : To avoid degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Storage : Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[2]

Q: What are the common signs of this compound degradation?

A: While specific degradation products of this compound are not extensively documented in publicly available literature, general signs of small molecule degradation can be observed:

  • Visual Changes : For the solid compound, any change in color or appearance from the manufacturer's description may indicate degradation. For stock solutions, the appearance of precipitates or crystals upon thawing can be a sign of degradation or reduced solubility.

  • Reduced Biological Activity : A noticeable decrease in the expected biological effect in your experiments is a strong indicator that the compound may have degraded. If your experimental results become inconsistent or show a weaker than expected response, consider the stability of your this compound stock.

Q: How can I check the purity of my stored this compound?

A: The most reliable method to assess the purity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products.[4][5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. Method optimization will be required.

  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

  • Column : A C18 reversed-phase column is a common starting point for small molecule analysis.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically used.

  • Sample Preparation :

    • Prepare a standard solution of freshly dissolved this compound at a known concentration in a suitable solvent (e.g., DMSO).

    • Prepare a sample of the stored this compound solution at the same concentration.

  • Analysis :

    • Inject the fresh standard solution to determine the retention time of the intact this compound.

    • Inject the stored sample solution.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the intact this compound.

  • Forced Degradation Studies : To validate that the HPLC method is "stability-indicating," forced degradation studies should be performed.[6] This involves subjecting a fresh solution of this compound to harsh conditions to intentionally induce degradation. The HPLC method should be able to resolve the intact this compound from the degradation products formed. Common stress conditions include:

    • Acidic and Basic Hydrolysis : Incubate the sample with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

    • Oxidation : Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress : Heat the sample at an elevated temperature (e.g., 60-80°C).

    • Photostability : Expose the sample to UV light.

AZ3976_Degradation_Prevention Factors and Prevention of this compound Degradation cluster_Factors Degradation Factors cluster_Prevention Preventive Measures cluster_Outcome Outcome Temperature Inappropriate Temperature StoreCold Store at -20°C or -80°C Temperature->StoreCold Moisture Moisture/Hydrolysis Anhydrous Use Anhydrous DMSO Moisture->Anhydrous Light Light Exposure ProtectLight Protect from Light Light->ProtectLight FreezeThaw Repeated Freeze-Thaw Cycles Aliquot Aliquot into Single-Use Vials FreezeThaw->Aliquot StableCompound Stable this compound StoreCold->StableCompound Anhydrous->StableCompound ProtectLight->StableCompound Aliquot->StableCompound

Key factors in this compound degradation and their preventive measures.

References

Technical Support Center: Refining AZD3976 Dosage for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AZD3976 in cancer cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD3976?

A1: AZD3976 is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is a protein responsible for transporting lactate (B86563) across the cell membrane. In many cancer cells that rely on glycolysis for energy (the "Warburg effect"), there is a significant production and efflux of lactate to maintain intracellular pH and glycolytic flux.[2] By inhibiting MCT1, AZD3976 blocks this lactate transport, leading to an accumulation of intracellular lactate.[2][3] This disrupts the metabolic symbiosis within tumors, where some cancer cells utilize lactate produced by others. The consequences of MCT1 inhibition include feedback inhibition of glycolysis, increased dependence on oxidative phosphorylation for survival, and ultimately, a reduction in cancer cell proliferation.[4][5]

Q2: How do I determine the optimal starting concentration of AZD3976 for my cancer cell line?

A2: The optimal concentration of AZD3976 is highly dependent on the specific cancer cell line, particularly its expression levels of MCT1 and the alternative lactate transporter, MCT4. A good starting point is to perform a dose-response curve to determine the half-maximal growth inhibition concentration (GI50) or half-maximal inhibitory concentration (IC50). Based on published data, the effective concentration of AZD3976 can range from low nanomolar to micromolar. For example, in diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines with low MCT4 expression, GI50 values have been reported to be in the range of 3 to 39 nM.[3] Refer to the data summary table below for reported effective concentrations in various cell lines.

Q3: What is the role of MCT4 in AZD3976 sensitivity?

A3: The expression of Monocarboxylate Transporter 4 (MCT4) is a key factor in determining a cancer cell line's sensitivity to AZD3976.[3] While AZD3976 is a potent inhibitor of MCT1, it has significantly less activity against MCT4. Therefore, cancer cells that co-express high levels of MCT4 may have a compensatory mechanism for lactate efflux, making them more resistant to the effects of AZD3976.[3] It is highly recommended to assess the expression levels of both MCT1 and MCT4 in your cell line of interest before initiating dosage refinement studies.

Data Presentation: AZD3976 In Vitro Efficacy

The following table summarizes the reported half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for AZD3976 in various cancer cell lines. These values should be used as a reference for designing initial dose-response experiments.

Cell LineCancer TypeReported GI50/IC50 (nM)Reference
ToledoDiffuse Large B-cell Lymphoma~5[3]
SU-DHL-4Diffuse Large B-cell Lymphoma~10[3]
OCI-Ly3Diffuse Large B-cell Lymphoma~20[3]
CA46Burkitt Lymphoma~3[3]
RajiBurkitt Lymphoma~39[3]
H526Small Cell Lung CancerSensitive (exact value not specified)[6]
HGC27Gastric CancerSensitive (exact value not specified)[6]
DMS114Small Cell Lung CancerSensitive (exact value not specified)[6]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay) to Determine GI50/IC50

This protocol outlines the steps to assess the effect of AZD3976 on cancer cell proliferation and determine its GI50 or IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AZD3976 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of AZD3976 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with the medium containing the different concentrations of AZD3976. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the AZD3976 concentration and use a non-linear regression model to determine the GI50 or IC50 value.

Western Blot for MCT1 and MCT4 Expression

This protocol describes how to determine the protein expression levels of MCT1 and MCT4 in your cancer cell line.

Materials:

  • Cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MCT1 and MCT4

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low potency or high GI50/IC50 values High expression of MCT4 providing an alternative lactate efflux pathway.- Confirm MCT1 and MCT4 expression levels by Western blot. - Consider using cell lines with low or no MCT4 expression for initial studies. - Explore combination therapies, for example with an MCT4 inhibitor if available.
Low expression of MCT1 in the target cell line.- Verify MCT1 expression by Western blot or qPCR. Select cell lines with moderate to high MCT1 expression.
Drug instability or degradation.- Prepare fresh AZD3976 dilutions for each experiment. - Store the stock solution at -80°C and protect from light.
High variability between replicate experiments Inconsistent cell seeding density.- Ensure accurate cell counting and even distribution of cells in the wells.
Edge effects in 96-well plates.- Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity.
Inaccurate drug dilutions.- Use calibrated pipettes and perform serial dilutions carefully.
Unexpected cytotoxicity at low concentrations Off-target effects.- While AZD3976 is selective, off-target effects can occur at high concentrations. Ensure the observed effect is consistent with MCT1 inhibition by, for example, measuring intracellular lactate levels.
Cell line is highly dependent on MCT1-mediated transport for survival.- This may be an expected outcome in highly glycolytic cells with low MCT4. Characterize the metabolic phenotype of your cells.
No effect on cell proliferation despite confirmed MCT1 inhibition Cells have a low glycolytic rate and do not produce significant amounts of lactate.- Assess the metabolic profile of your cell line (e.g., using a Seahorse analyzer). AZD3976 is most effective in glycolytically active cells.
Cells are able to switch to alternative metabolic pathways for survival (e.g., increased oxidative phosphorylation).- Investigate the effect of AZD3976 on both glycolysis and oxidative phosphorylation. - Consider combining AZD3976 with inhibitors of compensatory metabolic pathways.

Mandatory Visualizations

AZD3976_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int MCT1 MCT1 Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate OXPHOS Oxidative Phosphorylation Glycolysis->OXPHOS Increased Dependency LDH LDH Pyruvate->LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate_int Lactate (Accumulates) Lactate_int->MCT1 Efflux Blocked Lactate_int->Glycolysis Feedback Inhibition LDH->Lactate_int TCA TCA Cycle Pyruvate_mito->TCA TCA->OXPHOS ATP ATP OXPHOS->ATP AZD3976 AZD3976 AZD3976->MCT1

Caption: Mechanism of action of AZD3976 on cancer cell metabolism.

Experimental_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture mct_expression 2. Assess MCT1/MCT4 Expression (Western Blot) cell_culture->mct_expression dose_response 3. Perform Dose-Response Assay (MTT/MTS) mct_expression->dose_response gi50_calc 4. Calculate GI50/IC50 dose_response->gi50_calc metabolic_assays 5. Mechanistic Studies (Optional) gi50_calc->metabolic_assays data_analysis 6. Data Analysis & Interpretation gi50_calc->data_analysis lactate_assay Lactate Accumulation Assay metabolic_assays->lactate_assay seahorse_assay Metabolic Flux Analysis metabolic_assays->seahorse_assay lactate_assay->data_analysis seahorse_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for refining AZD3976 dosage.

Troubleshooting_Logic start High GI50/ Low Potency check_mct4 High MCT4 Expression? start->check_mct4 check_mct1 Low MCT1 Expression? check_mct4->check_mct1 No solution1 Consider cell lines with low MCT4 or combination therapy. check_mct4->solution1 Yes check_metabolism Low Glycolytic Rate? check_mct1->check_metabolism No solution2 Select cell lines with higher MCT1 expression. check_mct1->solution2 Yes solution3 Use cell lines with a glycolytic phenotype. check_metabolism->solution3 Yes no_issue Investigate other factors (drug stability, assay conditions). check_metabolism->no_issue No

Caption: Troubleshooting logic for unexpected AZD3976 efficacy.

References

troubleshooting inconsistent results in AZ3976 fibrinolysis assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ3976 fibrinolysis assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What are the typical IC50 values for this compound in standard fibrinolysis assays?

Q4: Does the presence of vitronectin (VN) affect the activity of this compound?

Troubleshooting Inconsistent Results

Inconsistent results in this compound fibrinolysis assays can arise from various factors. The following guide provides a structured approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for this compound Fibrinolysis Assays

troubleshooting_workflow cluster_start cluster_checks cluster_analysis cluster_solutions start Inconsistent Results reagent_check Reagent & Sample Integrity start->reagent_check Check protocol_check Protocol Adherence start->protocol_check Check instrument_check Instrument Performance start->instrument_check Check data_analysis Data Analysis & Interpretation solution1 Optimize Reagent Concentrations reagent_check->solution1 solution2 Refine Protocol Steps protocol_check->solution2 solution3 Calibrate & Maintain Instrument instrument_check->solution3 solution4 Re-evaluate Data Processing data_analysis->solution4

Caption: A logical workflow for troubleshooting inconsistent results in this compound fibrinolysis assays.

Problem Potential Cause Recommended Solution
No or weak this compound activity Incorrect species of PAI-1: this compound is not effective against rat PAI-1.[1][2]Ensure that human PAI-1 is being used in the assay.
PAI-1 complexed with vitronectin: this compound does not inhibit PAI-1 bound to vitronectin.[1][2]Use vitronectin-free PAI-1 or assay buffer conditions that do not favor this interaction.
Degraded this compound: Improper storage or handling can lead to compound degradation.Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions.
Inactive PAI-1: PAI-1 may have transitioned to its latent form before the assay.Use freshly prepared or properly stored active PAI-1. Verify PAI-1 activity with a positive control.
High variability between replicates Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing.
Inconsistent temperature: Fluctuations in incubation temperature can affect enzyme kinetics.Use a temperature-controlled plate reader or water bath. Ensure the plate reaches the target temperature before starting the reaction.
Plate edge effects: Evaporation from wells at the edge of the plate can concentrate reagents.Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to minimize evaporation.
Unexpectedly fast clot lysis in controls Low PAI-1 activity: The concentration of active PAI-1 is lower than expected.Quantify the active PAI-1 concentration before use. Use a higher concentration of PAI-1 if necessary.
Contamination with proteases: Contamination of reagents or samples with other proteases can accelerate clot lysis.Use fresh, high-quality reagents and sterile techniques.
Unexpectedly slow clot lysis with this compound Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a significant effect.Perform a dose-response experiment to determine the optimal concentration range for your specific assay conditions.
Interference from plasma components: Other components in the plasma may be interfering with this compound activity.If using a purified system does not show this issue, consider a buffer exchange or purification step for the plasma.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound in common fibrinolysis assays.

Table 1: this compound IC50 Values
Assay TypeSpeciesIC50 (µM)Reference
Chromogenic PAI-1 Activity AssayHuman26[1][2][3]
Human Plasma Clot Lysis AssayHuman16[1][2][3]
Chromogenic PAI-1 Activity AssayRat>100[1][2]
Table 2: Example Concentration-Response in Human Plasma Clot Lysis Assay
This compound Concentration (µM)Approximate Time to 50% Lysis (minutes)
0> 400
5.16~ 300
10.3~ 250
20.6~ 200
41.25~ 150
82.5~ 100
(Data extrapolated from graphical representations in Fjellström et al., 2013)

Experimental Protocols

Protocol 1: Human Plasma Clot Lysis Assay

This protocol is adapted from Fjellström et al., 2013.[1]

Materials:

  • Human citrated plasma

  • Purified human tissue plasminogen activator (tPA)

  • This compound

  • Assay buffer (e.g., HEPES buffered saline)

  • Calcium chloride (CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control.

  • Prepare a mixture of human plasma and tPA (final concentration ~1.2 nM).

  • Initiate the reaction by adding 50 µL of the plasma/tPA mixture to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 405 nm every 2 minutes for up to 6 hours.

  • The time to 50% clot lysis is determined from the absorbance curves.

Diagram: Plasma Clot Lysis Assay Workflow

clot_lysis_workflow start Start prep_az Prepare this compound Dilutions start->prep_az add_pai Add PAI-1 & Incubate prep_az->add_pai prep_plasma Prepare Plasma/tPA Mixture add_pai->prep_plasma initiate_reaction Initiate Reaction prep_plasma->initiate_reaction read_plate Read Absorbance at 405 nm initiate_reaction->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for the plasma clot lysis assay.

Protocol 2: Chromogenic PAI-1 Activity Assay

Materials:

  • Purified human tPA

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • This compound

  • Assay buffer (e.g., Tris-HCl with Tween 20)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add the plasmin-specific chromogenic substrate to each well. The remaining active tPA will convert plasminogen (if added, or use a direct tPA substrate) to plasmin, which will cleave the substrate.

  • Monitor the change in absorbance at 405 nm over time.

  • The rate of color development is inversely proportional to the activity of this compound.

Signaling Pathway

Diagram: this compound Mechanism of Action in the Fibrinolytic Pathway

fibrinolysis_pathway cluster_activation Fibrinolysis Activation cluster_inhibition PAI-1 Inhibition cluster_clot_lysis Clot Lysis plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin fibrin_clot Fibrin Clot plasmin->fibrin_clot degrades tpa tPA tpa->plasminogen activates active_pai1 Active PAI-1 active_pai1->tpa inhibits latent_pai1 Latent PAI-1 (Inactive) active_pai1->latent_pai1 spontaneous transition This compound This compound This compound->active_pai1 accelerates transition to latent form fdp Fibrin Degradation Products fibrin_clot->fdp

References

improving the signal-to-noise ratio in AZ3976 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AZ3976 binding assays, with a focus on improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What are the key binding parameters for this compound?

ParameterValueAssay Condition
IC50 26 µMEnzymatic Chromogenic Assay[1][2][3]
IC50 16 µMPlasma Clot Lysis Assay[1][2][3]
KD 0.29 µMIsothermal Titration Calorimetry (ITC) with latent PAI-1 at 35°C[2][3]
Stoichiometry 0.94Isothermal Titration Calorimetry (ITC) with latent PAI-1[2][3]

Q3: Which assay formats are suitable for studying this compound binding?

  • Plasma Clot Lysis Assays: To assess the functional activity of this compound in a more physiologically relevant setting.[1][2][3]

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, such as the dissociation constant (KD) and stoichiometry.[2][3]

  • Fluorescence Polarization (FP) Assays: A common method for studying protein-small molecule interactions in a high-throughput format. While not explicitly detailed in the provided search results for this compound, FP is a highly relevant technique for which we will provide a troubleshooting guide.

Troubleshooting Guide: Improving Signal-to-Noise Ratio in a Fluorescence Polarization (FP) Assay

Problem Potential Cause Recommended Solution
High Background Signal Autofluorescence of this compound or other library compounds.- Perform a pre-screen of compounds for autofluorescence at the assay wavelengths. - Consider using red-shifted fluorophores for the tracer to minimize interference from compound autofluorescence.[4]
Contaminated reagents or buffer.- Use fresh, high-purity reagents and filter all buffers. - Test each reagent individually for background fluorescence.[5]
Non-specific binding of the fluorescent tracer to the plate or other proteins.- Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. - Include a blocking agent like Bovine Serum Albumin (BSA) in the buffer.[5] - Test different microplate types (e.g., low-binding surfaces).
Low Signal Window (Dynamic Range) Suboptimal concentration of the fluorescent tracer or latent PAI-1.- Titrate the fluorescent tracer to a concentration at or below the KD of the interaction. - Titrate the latent PAI-1 concentration to achieve saturation of the tracer binding.
Inappropriate fluorophore for the assay.- Select a fluorophore with a high quantum yield and a fluorescence lifetime that is sensitive to changes in rotational correlation time upon binding.
The fluorescent label interferes with this compound binding.- If using a competitive FP assay with a fluorescently labeled probe, ensure the probe's binding site does not completely overlap with the this compound binding site in a way that prevents any interaction.
High Data Variability Inconsistent pipetting or mixing.- Use calibrated pipettes and ensure thorough but gentle mixing of reagents. - Automate liquid handling steps if possible.
Temperature fluctuations during the assay.- Allow all reagents and plates to equilibrate to the assay temperature before starting. - Use a temperature-controlled plate reader.
Instability of latent PAI-1 or the fluorescent tracer.- Prepare fresh protein and tracer solutions for each experiment. - Assess the stability of the reagents over the time course of the assay.

Experimental Protocols

Protocol 1: Generic Fluorescence Polarization (FP) Binding Assay for this compound
  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 0.1 mg/mL BSA.

    • This compound: Prepare a serial dilution series in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of the this compound serial dilutions or vehicle control to the wells of a black, low-binding 384-well plate.

    • Add 10 µL of the fluorescent tracer to all wells.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50.

Visualizations

Signaling Pathway

PAI1_Inhibition Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 Active_PAI1->Prelatent_PAI1 Equilibrium Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Transition This compound This compound Prelatent_PAI1->this compound This compound->Latent_PAI1 Accelerates Transition

Experimental Workflow

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis Prep_AZ This compound Dilutions Add_AZ Add this compound/ Vehicle Prep_AZ->Add_AZ Prep_Tracer Fluorescent Tracer Add_Tracer Add Tracer Prep_Tracer->Add_Tracer Prep_PAI1 Latent PAI-1 Add_PAI1 Add Latent PAI-1 Prep_PAI1->Add_PAI1 Add_AZ->Add_Tracer Add_Tracer->Add_PAI1 Incubate Incubate Add_PAI1->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data (IC50) Read_FP->Analyze

Caption: Workflow for a competitive FP binding assay.

Troubleshooting Logic

Troubleshooting_Tree Start Low Signal-to-Noise Ratio Check_Background Is Background Signal High? Start->Check_Background Check_Signal_Window Is Signal Window Narrow? Start->Check_Signal_Window High_BG_Causes Potential Causes: - Compound Autofluorescence - Reagent Contamination - Non-specific Binding Check_Background->High_BG_Causes Yes Low_SW_Causes Potential Causes: - Suboptimal Reagent Conc. - Inappropriate Fluorophore - Label Interference Check_Signal_Window->Low_SW_Causes Yes

Caption: Decision tree for troubleshooting low signal-to-noise.

References

Validation & Comparative

A Comparative Guide to PAI-1 Inhibitors: AZ3976 and Tiplaxtinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for AZ3976 and tiplaxtinin (B1681322), offering a direct comparison of their in vitro efficacy and binding affinities.

ParameterThis compoundTiplaxtinin (PAI-039)
Mechanism of Action Accelerates the conversion of active PAI-1 to its latent, inactive conformation.[1][2]Induces a substrate-like behavior in active PAI-1, leading to its cleavage and inactivation.[3][4]
Binding Target Binds to the latent form of PAI-1.[1][5]Binds to the active conformation of PAI-1.[3]
IC50 (Enzymatic Chromogenic Assay) 26 µM[1][5][6]2.7 µM[1][2][7][8]
IC50 (Plasma Clot Lysis Assay) 16 µM[1][5][6]Not explicitly reported in the same assay format.
Binding Affinity (KD) 0.29 µM (for latent PAI-1)[1][5]480 nM (0.48 µM) (for NBD-labeled S119C PAI-1 mutant)[2]
Effect of Vitronectin Inhibitory activity is abolished in the presence of vitronectin.[5]Inhibitory activity is significantly reduced in the presence of vitronectin (IC50 increases to 583 µM).[9]
Effect in Human Plasma Not explicitly reported.Inhibitory activity is significantly reduced (IC50 increases to 2003 µM).[9]

In-Depth Analysis of Experimental Data

Mechanism of Action
In Vitro Efficacy and Binding

This compound's inhibitory activity is also abrogated by vitronectin, which is thought to be due to an overlapping binding site or by vitronectin preventing the conformational change necessary for this compound to bind.[5]

Experimental Methodologies

Chromogenic PAI-1 Activity Assay (for Tiplaxtinin)
Plasma Clot Lysis Assay (for this compound)

This assay measures the effect of an inhibitor on the lysis of a plasma clot, which is a more physiologically relevant system.

PAI-1 Signaling Pathway and Inhibitor Intervention

PAI1_Signaling cluster_fibrinolysis Fibrinolysis Cascade cluster_cellular Cellular Interactions Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1_active Active PAI-1 PAI1_active->tPA_uPA PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent Spontaneous Transition PAI1_cleaved Cleaved PAI-1 PAI1_active->PAI1_cleaved uPAR uPAR This compound This compound This compound->PAI1_active Accelerates latency Tiplaxtinin Tiplaxtinin Tiplaxtinin->PAI1_active Induces cleavage PAI1_uPA_uPAR_LRP1 PAI-1/uPA/uPAR/LRP1 Complex uPAR->PAI1_uPA_uPAR_LRP1 LRP1 LRP1 LRP1->PAI1_uPA_uPAR_LRP1 Integrins Integrins Integrins->PAI1_uPA_uPAR_LRP1 Cell_Migration Cell Migration & Signaling (Jak/Stat, ERK) PAI1_uPA_uPAR_LRP1->Cell_Migration Promotes

Conclusion

References

A Head-to-Head Comparison: AZ3976 Versus Other Small Molecule Inhibitors Targeting Active PAI-1

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of PAI-1 Inhibitors

CompoundAssay TypeIC50 ValueKey Mechanistic Feature
AZ3976 Chromogenic Assay26 µM[1][2][3]Accelerates the conversion of active PAI-1 to its latent, inactive form.[1][2][3]
Plasma Clot Lysis Assay16 µM[1][2][3][4][5]Binds preferentially to latent PAI-1.[1][2][3]
TM5275 PAI-1 Inhibition Assay6.95 µM[6][7][8][9][10]Binds to active PAI-1, preventing its interaction with tPA and uPA.[9]
Tiplaxtinin (PAI-039) PAI-1 Inhibition Assay2.7 µM[11][12][13][14]A selective inhibitor of active PAI-1.
CDE-096 tPA Inactivation Assay30 nM[15][16][17]A potent, high-affinity inactivator of PAI-1.[16]
uPA Inactivation Assay25 nM[15][16][17]Active against both free and vitronectin-bound PAI-1.[15][16]

Delving into the Mechanisms: A Tale of Two Strategies

Visualizing the Pathways and Processes

PAI1_Signaling_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Clot Fibrin->FDPs Active_PAI1 Active PAI-1 Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous Transition PAI1_Complex PAI-1/tPA/uPA Complex (Inactive) Active_PAI1->PAI1_Complex tPA_uPA_2 tPA / uPA Active_PAI1->tPA_uPA_2 Inhibits tPA_uPA tPA / uPA tPA_uPA->PAI1_Complex Inhibitor_Mechanisms cluster_0 Direct Inhibition of Active PAI-1 cluster_1 This compound: Acceleration of Latency Transition Active_PAI1_1 Active PAI-1 Inactive_Complex_1 Inhibited PAI-1 Direct_Inhibitors TM5275, Tiplaxtinin, CDE-096 Direct_Inhibitors->Active_PAI1_1 Bind to tPA_uPA_1 tPA / uPA Inactive_Complex_1->tPA_uPA_1 Prevents Interaction Active_PAI1_2 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 Active_PAI1_2->Prelatent_PAI1 Equilibrium Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Prelatent_PAI1->Latent_PAI1 Accelerates Transition This compound This compound This compound->Prelatent_PAI1 Binds to Experimental_Workflow HTS High-Throughput Screening (e.g., Chromogenic Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Secondary_Assay Secondary Screening (e.g., Plasma Clot Lysis Assay) Hit_Compounds->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Mechanism_Studies Mechanism of Action Studies Lead_Compounds->Mechanism_Studies Binding_Kinetics Binding Kinetics & Affinity (SPR, ITC) Mechanism_Studies->Binding_Kinetics Structural_Studies Structural Biology (X-ray Crystallography) Mechanism_Studies->Structural_Studies Final_Candidate Optimized Lead Binding_Kinetics->Final_Candidate Structural_Studies->Final_Candidate

References

Comparative Analysis of AZ3976 and TM5441 in Fibrosis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mechanism of Action: Targeting PAI-1

Signaling Pathway of PAI-1 in Fibrosis

PAI1_Fibrosis_Pathway cluster_stimulus Pro-fibrotic Stimuli cluster_cellular Cellular Response cluster_inhibitors Pharmacological Intervention TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor Fibroblast Fibroblast TGF-beta->Fibroblast Smad_Pathway Smad Pathway TGF-beta_Receptor->Smad_Pathway PAI-1_Gene PAI-1 Gene Transcription Smad_Pathway->PAI-1_Gene PAI-1 PAI-1 Protein PAI-1_Gene->PAI-1 Plasmin Plasmin PAI-1->Plasmin Inhibits Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Collagen_Deposition Collagen Deposition Myofibroblast->Collagen_Deposition Plasminogen Plasminogen Plasminogen->Plasmin tPA/uPA MMPs MMPs Plasmin->MMPs Activates ECM_Degradation ECM Degradation MMPs->ECM_Degradation AZ3976 This compound This compound->PAI-1 Promotes Latency TM5441 TM5441 TM5441->PAI-1 Inhibits

PAI-1 signaling pathway in fibrosis.

Performance Data

This compound: In Vitro Biochemical Data
ParameterValueAssay
IC50 for PAI-1 Inhibition 26 µMEnzymatic Chromogenic Assay
IC50 in Plasma Clot Lysis 16 µMHuman Plasma Clot Lysis Assay
Binding Affinity (KD) to Latent PAI-1 0.29 µMIsothermal Calorimetry

Data sourced from Fjellström et al., 2013.[1]

TM5441: In Vivo Anti-Fibrotic Efficacy

TM5441 has demonstrated significant anti-fibrotic effects in various preclinical models of fibrosis.

Vascular Fibrosis (L-NAME-Induced Model)

ParameterControl (L-NAME)TM5441-Treated (L-NAME + TM5441)% Reduction
Periaortic Fibrosis (% fibrotic area) 31 ± 6%22 ± 3%~29%

Data from a study in mice where hypertension and vascular fibrosis were induced by L-NAME administration for 8 weeks. TM5441 was co-administered.

Pulmonary Disease with a Fibrotic Component (CSE-Induced COPD Model)

While this model primarily focuses on emphysema and inflammation, it has fibrotic elements.

ParameterControl (CSE)TM5441-Treated (CSE + TM5441)p-value
Mean Linear Intercept (MLI) (µm) 55.8 ± 2.137.2 ± 1.4< 0.001
Destructive Index (%) 41.0 ± 1.723.4 ± 1.4< 0.001

Data from a murine model of COPD induced by cigarette smoke extract (CSE).[2] A separate abstract mentions the efficacy of TM5441 in a lung fibrosis model, but quantitative data is not publicly available.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

Bleomycin_Workflow cluster_analysis Endpoint Analysis Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Start->Animal_Acclimatization Anesthesia Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine) Animal_Acclimatization->Anesthesia Bleomycin_Instillation Intratracheal Instillation of Bleomycin (B88199) (e.g., 1.5-3.0 U/kg in sterile saline) Anesthesia->Bleomycin_Instillation Treatment_Initiation Initiation of Treatment (e.g., TM5441 or vehicle control via oral gavage) Bleomycin_Instillation->Treatment_Initiation Monitoring Daily Monitoring (body weight, clinical signs) Treatment_Initiation->Monitoring Sacrifice Sacrifice at Endpoint (e.g., Day 14 or 21) Monitoring->Sacrifice Sample_Collection Sample Collection (BALF, lungs, blood) Sacrifice->Sample_Collection Analysis Analysis Sample_Collection->Analysis Histology Histology (H&E, Masson's Trichrome) Analysis->Histology Hydroxyproline_Assay Hydroxyproline (B1673980) Assay (Collagen Content) Analysis->Hydroxyproline_Assay qPCR qPCR (Fibrotic Gene Expression) Analysis->qPCR Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot End End Histology->End Hydroxyproline_Assay->End qPCR->End Western_Blot->End

Experimental workflow for bleomycin-induced lung fibrosis.

Detailed Steps:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used.

  • Anesthesia: Anesthetize mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL) is administered.

  • Treatment: Administration of the test compound (e.g., TM5441) or vehicle control is typically initiated at a desired time point post-bleomycin instillation (e.g., daily from day 7 to day 21).

  • Endpoint Analysis (Day 14 or 21):

    • Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition. Fibrosis is often quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.

    • Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1, Serpine1) by quantitative real-time PCR (qRT-PCR).

    • Protein Analysis: Protein levels of fibrotic markers can be assessed by Western blotting or ELISA.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This model is widely used to study the mechanisms of liver injury and fibrosis.

Detailed Steps:

  • Animal Model: Various mouse strains can be used (e.g., C57BL/6, BALB/c).

  • CCl4 Administration: CCl4 is typically diluted in a vehicle like corn oil or olive oil and administered via intraperitoneal injection (e.g., 0.5-1.0 mL/kg body weight) twice weekly for a period of 4 to 12 weeks.

  • Treatment: The test compound or vehicle is administered, often daily, throughout the CCl4 treatment period.

  • Endpoint Analysis:

    • Serum Analysis: Blood is collected to measure liver enzymes (ALT, AST) as markers of liver injury.

    • Histology: Livers are harvested, fixed, and stained with H&E and Sirius Red or Masson's trichrome to assess fibrosis.

    • Hydroxyproline Assay: Liver collagen content is quantified.

    • Gene and Protein Expression Analysis: Similar to the lung fibrosis model, expression of fibrotic markers in the liver is analyzed by qRT-PCR and Western blotting.

Conclusion

References

AZ3976: A Highly Specific Inhibitor of PAI-1 with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Specificity of AZ3976

Comparative Inhibitory Activity

Target SerpinInhibitorIC50 / KDAssay TypeReference
PAI-1 This compound IC50: 26 µMChromogenic Assay[1][3][4]
IC50: 16 µMPlasma Clot Lysis Assay[1][3][4]
KD: 0.29 µM (for latent PAI-1)Isothermal Titration Calorimetry[1][4]
Other Serpins This compound Data not available--
(e.g., Antithrombin, α1-Antitrypsin)

Experimental Methodologies

The following experimental protocols are key to understanding how the specificity and mechanism of action of this compound were determined.

Chromogenic Assay for PAI-1 Inhibition
  • Substrate Addition: A chromogenic substrate for tPA is introduced.

Plasma Clot Lysis Assay

This assay assesses the inhibitor's effect in a more physiologically relevant environment.

  • Lysis Induction: Clot lysis is initiated by the addition of tPA.

Isothermal Titration Calorimetry (ITC)
  • Titration: A solution of this compound is incrementally injected into the sample cell.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured.

  • Data Analysis: The resulting data is used to determine the dissociation constant (KD), providing a quantitative measure of binding affinity.

Visualizing the Mechanism of Action

AZ3976_Mechanism cluster_pai1 PAI-1 Conformations cluster_inhibition This compound Inhibition Pathway Active_PAI1 Active PAI-1 Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous Transition Active_PAI1->Latent_PAI1 Accelerated by this compound tPA_Inhibition tPA Inhibition Active_PAI1->tPA_Inhibition Inhibits tPA AZ3976_Latent_Complex This compound-Latent PAI-1 Complex Latent_PAI1->AZ3976_Latent_Complex Binding This compound This compound This compound->Latent_PAI1

References

A Comparative Analysis of AZ3976: In Vitro Efficacy and the Absence of In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Efficacy of AZ3976
Assay TypeParameterValueReference
Enzymatic Chromogenic AssayIC5026 µM[1][5][7]
Plasma Clot Lysis AssayIC5016 µM[1][5][7]
Isothermal Titration Calorimetry (Binding to latent PAI-1)K_D0.29 µM (at 35 °C)[1][5]
The Challenge of In Vivo Translation

Despite its promising in vitro profile, this compound was not advanced to in vivo testing.[1][2] This decision was based on two key findings:

  • Plasma Instability: The compound was found to be unstable in rat plasma.[1][2]

These factors highlight a critical challenge in drug development: the translation of in vitro potency to in vivo efficacy. The lack of cross-species activity and poor stability in a relevant biological matrix are significant hurdles that can prevent a compound from progressing to preclinical in vivo models.

Comparative Landscape: In Vivo Efficacy of Other PAI-1 Inhibitors
CompoundModelKey In Vivo FindingsReference
Tiplaxtinin (PAI-039) Murine model of metabolic syndromeSignificantly reduced atherosclerosis formation.[8]
MDI-2517 Murine models of lung fibrosisAttenuated lung fibrosis when administered orally.[9]
TM5275 Murine lung fibrosis modelShowed a beneficial effect in reducing lung fibrosis.[9]
SK-216 Murine model of bleomycin-induced lung injuryModestly attenuated lung fibrosis.[9]
PAItrap(H37R)-HSA Laser-induced vascular injury mouse modelBlocked thrombus formation and platelet accumulation.[10]

Experimental Protocols

Enzymatic Chromogenic Assay
Plasma Clot Lysis Assay
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)

Visualizing the Science

AZ3976_Mechanism_of_Action cluster_0 PAI-1 Conformations cluster_1 Inhibitor Interaction Active PAI-1 Active PAI-1 Pre-latent PAI-1 Pre-latent PAI-1 Active PAI-1->Pre-latent PAI-1 Spontaneous Transition Latent PAI-1 Latent PAI-1 Pre-latent PAI-1->Latent PAI-1 This compound This compound Pre-latent PAI-1->this compound Binding This compound->Latent PAI-1

PAI1_Inhibitor_Evaluation_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation HTS High-Throughput Screening Enzymatic_Assay Enzymatic Chromogenic Assay HTS->Enzymatic_Assay Clot_Lysis_Assay Plasma Clot Lysis Assay Enzymatic_Assay->Clot_Lysis_Assay Binding_Assay Binding Assays (ITC, SPR) Clot_Lysis_Assay->Binding_Assay Mechanism_Study Mechanism of Action Studies Binding_Assay->Mechanism_Study PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_Study->PK_PD Lead Candidate Progression Efficacy_Models Disease Efficacy Models PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

References

Validation of AZ3976's Profibrinolytic Effects in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the profibrinolytic effects of AZ3976 in human plasma against other relevant compounds. The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to Fibrinolysis and the Role of PAI-1

This compound: A Potent PAI-1 Inhibitor

Comparative Analysis of Profibrinolytic and Antifibrinolytic Agents

Quantitative Data Summary
CompoundMechanism of ActionAssay TypeKey Performance Metric (IC50/Effective Concentration)Reference
This compound PAI-1 Inhibitor (accelerates latency transition)Enzymatic Chromogenic AssayIC50: 26 µM[1]
Human Plasma Clot Lysis AssayIC50: 16 µM[1]
Tiplaxtinin PAI-1 InhibitoruPA Activity Assay (in buffer)IC50: Lower than MDI-2268 and MDI-2517[2]
MDI-2517 PAI-1 InhibitoruPA Activity Assay (in buffer)More potent than MDI-2268[2]
TM5614 PAI-1 InhibitorIn vivo modelsOrally active, inhibits thrombosis and fibrosis[3][4]
Tenecteplase Direct Plasminogen Activator (modified tPA)Clinical trialsNon-inferior to alteplase (B1167726) in acute ischemic stroke[5][6][7][8]
Tranexamic Acid Fibrinolysis Inhibitor (lysine analog)tPA-induced plasma clot lysis15.7 mg/L completely inhibits fibrinolysis[9]
uPA-induced clot lysisInhibition at lower concentrations than for tPA-induced lysis[9][10]

Experimental Protocols

Human Plasma Clot Lysis Assay

This assay is used to determine the effect of a compound on the lysis of a clot formed in human plasma.

Methodology:

  • Incubation: The plasma is pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Clot Formation: Clotting is initiated by the addition of a thrombin and calcium chloride solution.

  • Lysis Induction: Tissue plasminogen activator (tPA) is added to initiate fibrinolysis.

  • Monitoring: The clot lysis is monitored over time by measuring the change in optical density (absorbance) at 405 nm. A decrease in absorbance indicates clot dissolution.

  • Data Analysis: The time to 50% clot lysis is determined for each compound concentration, and the IC50 value is calculated.

Chromogenic PAI-1 Activity Assay

Methodology:

  • Residual tPA Activity Measurement: The remaining active tPA is measured. A stimulator (e.g., poly-D-lysine) and a chromogenic substrate specific for plasmin are added. The residual tPA activates plasminogen to plasmin, which then cleaves the chromogenic substrate, releasing a colored product (e.g., para-nitroaniline, pNA).

  • Detection: The absorbance of the colored product is measured at a specific wavelength (e.g., 405 nm).

Visualizing the Fibrinolytic Pathway and Experimental Workflow

Fibrinolysis Signaling Pathway

Experimental Workflow for Plasma Clot Lysis Assay

Clot_Lysis_Workflow start Start prep_plasma Prepare Human Plasma + PAI-1 start->prep_plasma add_compound Add Test Compound (e.g., this compound) prep_plasma->add_compound initiate_clotting Initiate Clotting (Thrombin + CaCl2) add_compound->initiate_clotting induce_lysis Induce Lysis (tPA) initiate_clotting->induce_lysis monitor Monitor Absorbance (405 nm) over time induce_lysis->monitor analyze Calculate IC50 monitor->analyze

References

A Comparative Analysis of AZ3976 and PAI-1 Neutralizing Antibodies in PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mechanism of Action

AZ3976: An Accelerator of Latency
PAI-1 Neutralizing Antibodies: A Multi-pronged Approach

Quantitative Performance Data

InhibitorAssay TypeParameterValueSpeciesReference
This compound Chromogenic AssayIC5026 µMHuman[1][4]
This compound Plasma Clot Lysis AssayIC5016 µMHuman[1][4]
This compound Isothermal Titration Calorimetry (binding to latent PAI-1)K D0.29 µMHuman[1]

Signaling Pathways and Experimental Workflows

PAI-1 Signaling and Inhibition Pathway

PAI1_Pathway cluster_plasminogen Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_pai1 PAI-1 Regulation cluster_inhibitors Inhibitor Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA & uPA Fibrin Fibrin (Clot) Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin->Fibrin_Degradation PAI1_active Active PAI-1 PAI1_active->Plasminogen Inhibits PAI1_latent Latent PAI-1 (Inactive) PAI1_active->PAI1_latent Spontaneous/ Accelerated PA_PAI1_complex tPA/uPA-PAI-1 Complex (Inactive) PAI1_active->PA_PAI1_complex Inhibition This compound This compound This compound->PAI1_latent Accelerates Latency Antibodies Neutralizing Antibodies Antibodies->PAI1_active Block Interaction Induce Substrate Behavior Accelerate Latency

Comparative Experimental Workflow for PAI-1 Inhibitor Evaluation

Experimental_Workflow cluster_screening Initial Screening & Binding cluster_functional Functional Assays cluster_validation In Vivo Validation HTS High-Throughput Screening (e.g., for small molecules) Binding_Assay Binding Affinity (SPR, ITC) HTS->Binding_Assay Ab_Dev Antibody Development (e.g., Hybridoma, Phage Display) Ab_Dev->Binding_Assay Chromogenic Chromogenic Assay Binding_Assay->Chromogenic Clot_Lysis Plasma Clot Lysis Assay Chromogenic->Clot_Lysis Mechanism Mechanism of Action (e.g., SDS-PAGE for cleavage) Clot_Lysis->Mechanism Animal_Models Animal Models (Thrombosis, Fibrosis) Mechanism->Animal_Models

Experimental Protocols

Chromogenic PAI-1 Activity Assay
  • Procedure: a. PAI-1 is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or antibody) in a 96-well plate. b. A fixed concentration of tPA is added, and the mixture is incubated to allow PAI-1 to inhibit tPA. c. A solution containing plasminogen and the chromogenic substrate is added. d. The residual tPA activity converts plasminogen to plasmin, which then cleaves the chromogenic substrate, resulting in a color change. e. The rate of color change is measured spectrophotometrically (e.g., at 405 nm).

Plasma Clot Lysis Assay
  • Procedure: a. Human plasma is mixed with varying concentrations of the inhibitor. b. Clotting is initiated by the addition of tissue factor and calcium chloride in a 96-well plate. c. The turbidity (optical density) of the forming clot is monitored over time. d. As endogenous tPA activates plasminogen to plasmin, the clot lyses, leading to a decrease in turbidity.

  • Data Analysis: The time required for 50% clot lysis is determined for each inhibitor concentration. The IC50 can be calculated as the concentration of inhibitor that reduces the clot lysis time by 50% compared to the control.

Conclusion

References

A Comparative Analysis of AZ3976 and Existing Antifibrotic Drugs for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel antifibrotic agent AZ3976 in comparison to the established drugs, nintedanib (B1663095) and pirfenidone (B1678446), offers new perspectives for researchers and drug development professionals in the field of fibrosis. This guide provides a detailed comparison of their therapeutic potential, backed by preclinical and clinical data, to inform future research and development in antifibrotic therapies.

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the progressive and irreversible scarring of organ tissue, leading to organ dysfunction and ultimately death. Current treatment options are limited and focus on slowing the progression of the disease. The exploration of new therapeutic agents with novel mechanisms of action is therefore of paramount importance.

Executive Summary

Mechanism of Action

Nintedanib: An intracellular inhibitor that targets multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5][6] By blocking these signaling pathways, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.[7][8]

Pirfenidone: The precise mechanism of action is not fully elucidated, but it is known to have pleiotropic effects, including the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and other inflammatory mediators.[8][9][10] It also reduces the production of procollagens I and II.[9]

cluster_this compound This compound Signaling Pathway This compound This compound PAI1_active Active PAI-1 This compound->PAI1_active Accelerates Transition PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent Plasminogen_Activators Plasminogen Activators (tPA, uPA) PAI1_active->Plasminogen_Activators Inhibits Plasmin Plasmin Plasminogen_Activators->Plasmin Activates Plasminogen Plasminogen ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes

Figure 1: this compound Mechanism of Action

cluster_Nintedanib Nintedanib Signaling Pathway Nintedanib Nintedanib RTKs Receptor Tyrosine Kinases (PDGFR, FGFR, VEGFR) Nintedanib->RTKs Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTKs->Downstream_Signaling Activates Fibroblast_Activity Fibroblast Proliferation, Migration & Differentiation Downstream_Signaling->Fibroblast_Activity Promotes

Figure 2: Nintedanib Mechanism of Action

cluster_Pirfenidone Pirfenidone Signaling Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pirfenidone->Pro_inflammatory_Cytokines Inhibits Fibroblast_to_Myofibroblast Fibroblast to Myofibroblast Differentiation TGF_beta->Fibroblast_to_Myofibroblast Promotes Collagen_Production Collagen Production TGF_beta->Collagen_Production Promotes

Figure 3: Pirfenidone Mechanism of Action

Preclinical Efficacy

Drug ClassAnimal ModelKey FindingsReference
PAI-1 Inhibitor (TM5275) Adenovirus-TGF-β1 induced lung fibrosis (mice)Almost completely blocked TGF-β1-induced lung fibrosis, restored uPA and tPA activities.[5][11]
PAI-1 Inhibitor (TM5275) Choline-deficient, L-amino acid-defined diet-induced liver fibrosis (rats)Markedly decreased α-SMA-positive areas and reduced hepatic expression of profibrogenic genes.[9]
Nintedanib Bleomycin-induced lung fibrosis (rats)Decreased accumulation of collagen and profibrotic gene expression, and reduced myofibroblast differentiation.[12]
Pirfenidone Bleomycin-induced lung fibrosis (hamsters)Reduced fibrosis and improved lung function.[13]
Pirfenidone Radiation-induced lung fibrosis (mice)Effectively inhibited alveolar inflammation, pulmonary fibrosis, and collagen deposition.[8]

Clinical Efficacy

Nintedanib and pirfenidone are approved for the treatment of IPF based on robust clinical trial data demonstrating their ability to slow the decline in lung function. Currently, there is no publicly available clinical trial data for this compound in fibrotic diseases.

DrugClinical TrialPrimary EndpointKey ResultsReference
Nintedanib INPULSIS-1 & INPULSIS-2Annual rate of decline in Forced Vital Capacity (FVC)Significantly reduced the annual rate of FVC decline compared to placebo. Difference of 125.3 mL/year in INPULSIS-1 and 93.7 mL/year in INPULSIS-2.[14]
Pirfenidone ASCENDChange in percent predicted FVC from baseline to Week 52Significantly reduced the decline in % predicted FVC. 47.9% reduction in the proportion of patients with ≥10% FVC decline or death.[1][15]

Safety and Tolerability

DrugCommon Adverse EventsSerious Adverse EventsReference
Nintedanib Diarrhea, nausea, vomiting, decreased appetite, weight loss.Elevated liver enzymes, gastrointestinal perforation (rare).[16][17][18]
Pirfenidone Nausea, rash, photosensitivity, fatigue, diarrhea, dyspepsia.Elevated liver enzymes, severe skin reactions (rare).[6][19][20]

Experimental Protocols

Kinase Inhibition Assay (Nintedanib)

Objective: To determine the direct inhibitory effect of nintedanib on the enzymatic activity of target tyrosine kinases.[3]

Methodology:

  • Recombinant human kinase domains (e.g., PDGFR, FGFR, VEGFR) are incubated with a specific peptide substrate and ATP in a suitable kinase buffer.

  • Nintedanib is added to the reaction mixture at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays or fluorescence-based detection.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of nintedanib.

cluster_Kinase_Assay Kinase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant Kinase - Peptide Substrate - ATP Start->Prepare_Reaction Add_Nintedanib Add Nintedanib (Varying Concentrations) Prepare_Reaction->Add_Nintedanib Incubate Incubate at Controlled Temperature Add_Nintedanib->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylated Substrate Stop_Reaction->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Quantify_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Kinase Inhibition Assay Workflow
Plasma Clot Lysis Assay (this compound)

Methodology:

  • Platelet-poor plasma is prepared from citrated whole blood.

  • The plasma is diluted and tissue plasminogen activator (tPA) is added to initiate fibrinolysis.

  • This compound is added to the plasma at various concentrations.

  • Coagulation is initiated by the addition of calcium chloride and a trigger such as Innovin.

  • The formation and lysis of the fibrin (B1330869) clot are monitored over time by measuring the change in turbidity (optical density) at a specific wavelength (e.g., 405 nm) in a microplate reader.

  • The time to 50% clot lysis is determined, and the IC50 value for this compound is calculated.

cluster_Clot_Lysis_Assay Plasma Clot Lysis Assay Workflow Start Start Prepare_Plasma Prepare Platelet-Poor Plasma Start->Prepare_Plasma Add_Reagents Add tPA and this compound (Varying Concentrations) Prepare_Plasma->Add_Reagents Initiate_Coagulation Initiate Coagulation (CaCl2 + Innovin) Add_Reagents->Initiate_Coagulation Monitor_Turbidity Monitor Turbidity (Optical Density) Initiate_Coagulation->Monitor_Turbidity Determine_Lysis_Time Determine Time to 50% Clot Lysis Monitor_Turbidity->Determine_Lysis_Time Calculate_IC50 Calculate IC50 Determine_Lysis_Time->Calculate_IC50 End End Calculate_IC50->End

References

Unraveling the Conformational Selectivity of PAI-1 Inhibitor AZ3976: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Mechanism of Action: Preferential Binding to Latent PAI-1

Comparative Efficacy of PAI-1 Inhibitors

InhibitorSynonym(s)IC50 Value (µM)Assay Type
AZ3976 -26Enzymatic Chromogenic Assay[3][4][5][9]
16Plasma Clot Lysis Assay[3][4][5][9]
Tiplaxtinin PAI-039~29 (HT1080)Cell Viability[10]
~32 (HCT116)Cell Viability[10]
2.7Not Specified[9]
TM5275 -40.5 (HT1080)Cell Viability[10]
60.3 (HCT116)Cell Viability[10]
26.5 (MDA-MB-231)Cell Viability[10]
6.95Not Specified[9]
TM5441 -9.7 (HT1080)Cell Viability[10]
21.8 (HCT116)Cell Viability[10]
18.9 (MDA-MB-231)Cell Viability[10]
13.9 - 51.1Cell-based (various cancer cell lines)[9]
Diaplasinin PAI-7490.295Not Specified[9]
0.157 (tPA)Enzymatic[9]
0.087 (uPA)Enzymatic[9]

Visualizing the Molecular Interactions and Pathways

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolysis cluster_pai1_regulation PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin_Clot Fibrin_Clot Fibrin_Clot->Fibrin_Degradation_Products PAI1_Active Active PAI-1 tPA_uPA tPA / uPA PAI1_Active->tPA_uPA Inhibits PAI1_Inhibitors PAI-1 Inhibitors (e.g., this compound) PAI1_Inhibitors->PAI1_Active Inhibit

PAI-1's central role in regulating fibrinolysis.

Proposed mechanism of this compound action on PAI-1.

PAI1_Inhibitor_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., Chromogenic Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Plasma Clot Lysis Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End: Clinical Candidate In_Vivo_Studies->End

General workflow for PAI-1 inhibitor evaluation.

Key Experimental Protocols

PAI-1 Activity Chromogenic Assay
  • Protocol Outline:

    • Substrate Addition: A chromogenic substrate specific for the plasminogen activator is added.

    • Measurement: The absorbance of the solution is measured over time using a microplate reader at a specific wavelength (e.g., 405 nm).

Plasma Clot Lysis Assay
  • Protocol Outline:

    • Sample Preparation: Citrated human plasma is prepared.

    • Clot Formation: Clotting is initiated by the addition of thrombin and calcium chloride.

    • Lysis Monitoring: The absorbance of the well is monitored over time at a specific wavelength (e.g., 405 nm). As the clot lyses, the absorbance decreases.

    • Data Analysis: The time to 50% clot lysis is determined for each concentration of the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that reduces the clot lysis time by 50% compared to the control without the inhibitor.

Conclusion

References

Validating PAI-1 as a Therapeutic Target in Disease Models: A Comparative Guide to AZD3976 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 and its Role in Disease

AZD3976: A Novel PAI-1 Inhibitor

Comparative Analysis of PAI-1 Inhibitors

Table 1: In Vitro Potency of PAI-1 Inhibitors
CompoundAssay TypeIC50Reference
AZD3976 Enzymatic Chromogenic Assay26 µM[1][5][6]
Plasma Clot Lysis Assay16 µM[1][5][6]
Tiplaxtinin (B1681322) (PAI-039) PAI-1 Inhibition AssayNot specified[7][8]
TM5275 PAI-1 Inhibition AssayNot specified[9]
Table 2: In Vivo Efficacy of PAI-1 Inhibitors in a Thrombosis Model
CompoundAnimal ModelDoseEffect on Thrombus WeightReference
Tiplaxtinin Rat stenosis model of venous thrombosis1 mg/kg (oral)52% decrease vs. control[5]
10 mg/kg (oral)23% reduction vs. control[5]
5 mg/kg (oral)Significant decrease vs. control[5]

Note: In vivo data for AZD3976 in a thrombosis model is not currently available in the public domain.

Table 3: In Vivo Efficacy of PAI-1 Inhibitors in a Fibrosis Model
CompoundAnimal ModelKey FindingsReference
TM5275 Rat model of hepatic fibrosis (CDAA diet)Markedly ameliorated the development of hepatic fibrosis; Suppressed proliferation of activated hepatic stellate cells; Reduced hepatic production of TGF-β1 and total collagen.[6][9]
Rat model of hepatic fibrosis (OLETF rats with porcine serum)Markedly ameliorated the development of hepatic fibrosis; Suppressed proliferation of activated hepatic stellate cells; Reduced hepatic production of TGF-β1 and total collagen.[6][9]

Note: In vivo data for AZD3976 in a fibrosis model is not currently available in the public domain.

Key Experimental Protocols

Plasma Clot Lysis Assay

Principle: A plasma clot is formed in vitro, and its lysis over time is monitored by measuring the change in optical density. PAI-1 inhibitors are expected to accelerate clot lysis.

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

  • Reagent Preparation:

    • Prepare a solution of tissue plasminogen activator (tPA) to initiate fibrinolysis.

    • Prepare a solution of thrombin or calcium chloride to initiate coagulation.

  • Assay Procedure (in a 96-well plate):

    • Add PPP to each well.

    • Initiate coagulation by adding thrombin or calcium chloride.

    • Immediately after, add tPA to initiate fibrinolysis.

    • Monitor the change in absorbance (optical density) at 405 nm over time at 37°C using a plate reader.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the time to 50% lysis (the time it takes for the absorbance to decrease by half from its peak).

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.

Principle: Intratracheal administration of the cytotoxic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis, characterized by excessive collagen deposition.

Protocol:

  • Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.

  • Bleomycin Administration:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin sulfate (B86663) dissolved in sterile saline. A control group should receive saline only.

  • Treatment:

  • Endpoint Analysis (e.g., at day 21 or 28):

    • Harvest the lungs.

    • Assess the extent of fibrosis using the following methods:

      • Hydroxyproline (B1673980) Assay: To quantify total collagen content.

      • Masson's Trichrome Staining: For histological visualization of collagen deposition.

Hydroxyproline Assay for Lung Collagen Quantification

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Measuring the amount of hydroxyproline in lung tissue provides a quantitative measure of total collagen content.

Protocol:

  • Tissue Preparation:

    • Lyophilize and weigh a portion of the lung tissue.

    • Hydrolyze the dried tissue in 6N HCl at 110-120°C for 18-24 hours.

  • Assay Procedure:

    • Neutralize the hydrolysate with NaOH.

    • Use a commercial hydroxyproline assay kit or a standard colorimetric method involving oxidation of hydroxyproline and subsequent reaction with p-dimethylaminobenzaldehyde to produce a colored product.

    • Measure the absorbance at a specific wavelength (typically 550-560 nm).

  • Data Analysis:

    • Calculate the hydroxyproline concentration based on a standard curve.

    • Express the results as micrograms of hydroxyproline per milligram of dry lung weight.

Masson's Trichrome Staining for Lung Fibrosis

Principle: This histological staining method differentially stains collagen, muscle, and cytoplasm, allowing for the visualization and semi-quantitative assessment of collagen deposition in tissue sections.

Protocol:

  • Tissue Preparation:

    • Fix lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and cut thin sections (4-5 µm).

    • Deparaffinize and rehydrate the sections.

  • Staining Procedure:

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid.

    • Stain collagen with aniline (B41778) blue.

    • Dehydrate and mount the sections.

  • Analysis:

    • Collagen will be stained blue, nuclei will be black, and cytoplasm and muscle will be red.

    • The extent of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.

Signaling Pathways and Experimental Workflows

PAI-1 in the TGF-β Signaling Pathway in Fibrosis

PAI1_TGFb_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad Proteins TGFbR->Smad Activates PAI1_Gene PAI-1 Gene (SERPINE1) Smad->PAI1_Gene Induces Transcription PAI1 PAI-1 Protein PAI1_Gene->PAI1 Translation uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Plasmin Plasmin uPA_tPA->Plasmin Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis Prevents AZD3976 AZD3976 AZD3976->PAI1 Inactivates Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Bleomycin Induce Pulmonary Fibrosis (Bleomycin) Control Vehicle Control Bleomycin->Control AZD3976 AZD3976 Bleomycin->AZD3976 Comparator Comparator (e.g., Tiplaxtinin) Bleomycin->Comparator Histology Histology (Masson's Trichrome) Control->Histology Collagen Collagen Quantification (Hydroxyproline Assay) Control->Collagen PAI1_Activity Plasma PAI-1 Activity (Clot Lysis Assay) Control->PAI1_Activity AZD3976->Histology AZD3976->Collagen AZD3976->PAI1_Activity Comparator->Histology Comparator->Collagen Comparator->PAI1_Activity

References

Unveiling the Differential Impact of AZ3976 on Wild-Type and Mutant PAI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Data Summary

ParameterWild-Type PAI-1Mutant PAI-1Reference
IC50 (Chromogenic Assay) 26 µMData Not Available[1][3][4]
IC50 (Plasma Clot Lysis Assay) 16 µMData Not Available[1][3][4][5]
Dissociation Constant (Kd) for Latent PAI-1 0.29 µMData Not Available[1][2]

Note: IC50 (50% inhibitory concentration) is a measure of the inhibitor's potency in functional assays. Kd (dissociation constant) reflects the binding affinity of the inhibitor to its target, with lower values indicating tighter binding.

Signaling Pathways and Experimental Workflow

PAI1_Inhibition_Pathway cluster_0 PAI-1 Conformational States Active PAI-1 Active PAI-1 Latent PAI-1 Latent PAI-1 Active PAI-1->Latent PAI-1 Spontaneous Transition Active PAI-1->Latent PAI-1 AZ3976 Accelerates tPA/uPA tPA/uPA Active PAI-1->tPA/uPA Inhibition This compound This compound This compound->Latent PAI-1 High Affinity Binding (Kd = 0.29 µM)

Figure 1: Mechanism of this compound action on PAI-1.

Experimental_Workflow cluster_0 Protein Preparation cluster_1 Inhibition Assays cluster_2 Binding Assay wt_pai1 Wild-Type PAI-1 (Active Form) chrom_assay Chromogenic Assay wt_pai1->chrom_assay clot_assay Plasma Clot Lysis Assay wt_pai1->clot_assay binding_assay Isothermal Titration Calorimetry (ITC) wt_pai1->binding_assay Latent Form mut_pai1 Mutant PAI-1 (e.g., stable mutant) mut_pai1->chrom_assay mut_pai1->clot_assay mut_pai1->binding_assay Latent Form IC50 Determination IC50 Determination chrom_assay->IC50 Determination clot_assay->IC50 Determination Kd Determination Kd Determination binding_assay->Kd Determination

Figure 2: Workflow for comparing this compound impact.

Impact on Mutant PAI-1: A Discussion

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromogenic PAI-1 Activity Assay
  • Substrate Addition: A chromogenic substrate specific for the protease (e.g., a peptide with a p-nitroaniline group) is added.

Plasma Clot Lysis Assay
  • Lysis Induction: Tissue plasminogen activator (t-PA) is added to initiate clot lysis.

  • Monitoring Lysis: The lysis of the clot is monitored over time by measuring the change in optical density (turbidity) at 405 nm. As the clot lyses, the turbidity decreases.

Isothermal Titration Calorimetry (ITC)

Conclusion

References

Independent Verification of AZ3976 IC50 Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of PAI-1 Inhibitor Potency

InhibitorTargetAssay TypePublished IC50 (µM)Source (Citation)
AZ3976 PAI-1Enzymatic Chromogenic Assay26[1][2]
Plasma Clot Lysis Assay16[1][2]
Tiplaxtinin (PAI-039) PAI-1Enzymatic Chromogenic Assay2.7[3]
TM5441 PAI-1Cell Viability/Apoptosis Assays13.9 - 51.1 (cell line dependent)[4]

Understanding the Mechanism: The PAI-1 Signaling Pathway

PAI1_Signaling_Pathway PAI-1 Signaling Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Fibrin_Degradation Fibrin (B1330869) Degradation Products Plasmin->Fibrin_Degradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates PAI1 PAI-1 (Active) PAI1->tPA inhibits PAI1->uPA inhibits Latent_PAI1 Latent PAI-1 (Inactive) PAI1->Latent_PAI1 spontaneous conversion This compound This compound This compound->PAI1 accelerates latency transition Fibrin_Clot Fibrin Clot

Experimental Protocols for IC50 Determination

Accurate determination of IC50 values relies on standardized and well-documented experimental protocols. Below are methodologies for the key assays cited in the comparison.

Enzymatic Chromogenic Assay for PAI-1 Inhibition

Principle: Active PAI-1 is incubated with the test compound. A fixed amount of a plasminogen activator is then added. The remaining active plasminogen activator converts plasminogen to plasmin, which in turn cleaves a chromogenic substrate, producing a colorimetric signal. The signal is inversely proportional to the PAI-1 activity.

General Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound, Tiplaxtinin) in an appropriate assay buffer. A vehicle control (e.g., DMSO) should be included.

  • Chromogenic Reaction: Initiate the reaction by adding a solution containing plasminogen and a chromogenic plasmin substrate (e.g., S-2251).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • IC50 Calculation: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal model using graphing software.

Plasma Clot Lysis Assay

This assay provides a more physiologically relevant measure of a compound's profibrinolytic activity by assessing its ability to accelerate the dissolution of a clot formed in plasma.

Principle: A fibrin clot is formed in a plasma sample containing plasminogen, a plasminogen activator, and the test inhibitor. The time it takes for the clot to lyse is measured by monitoring changes in turbidity. An effective PAI-1 inhibitor will shorten the lysis time.

General Protocol:

  • Sample Preparation: Prepare dilutions of the test inhibitor in a suitable buffer.

  • Clot Formation: In a 96-well plate, combine citrated human plasma, a calcium source (to initiate coagulation), a plasminogen activator (e.g., tPA), and the test inhibitor or vehicle control.

  • Turbidity Measurement: Immediately begin monitoring the optical density (e.g., at 405 nm) of the wells at regular intervals at 37°C. The increase in turbidity indicates clot formation.

  • Lysis Time Determination: Continue monitoring until the turbidity decreases, indicating clot lysis. The lysis time is typically defined as the time to reach 50% of the maximum turbidity.

  • IC50 Calculation: Plot the clot lysis time against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces a 50% reduction in the clot lysis time compared to the control.

Experimental Workflow Visualization

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor Dilutions to Plate prep_inhibitor->add_inhibitor add_pai1 Add PAI-1 to 96-well Plate add_pai1->add_inhibitor incubate1 Incubate (e.g., 15 min) add_inhibitor->incubate1 add_tpa Add tPA incubate1->add_tpa incubate2 Incubate (e.g., 10 min) add_tpa->incubate2 add_substrate Add Plasminogen & Chromogenic Substrate incubate2->add_substrate read_plate Measure Absorbance (e.g., 405 nm) add_substrate->read_plate analyze_data Calculate Reaction Rates & % Inhibition read_plate->analyze_data calc_ic50 Determine IC50 Value analyze_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for IC50 determination using a chromogenic assay.

References

Unraveling the Unique Mechanism of AZ3976: A Comparative Guide for PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PAI-1 and Its Inhibition

The Distinctive Mechanism of AZ3976

Comparative Analysis of PAI-1 Inhibitors

InhibitorTarget PAI-1 ConformationMechanism of ActionKey Characteristics
This compound Latent / Pre-latentAccelerates the transition of active PAI-1 to the latent conformation.[1][2]Does not bind to active PAI-1.[2][5]
Embelin ActiveBinds to a groove near the flexible joint region of active PAI-1, inducing substrate-like behavior and subsequent inactivation.[6]Its binding site partially overlaps with the vitronectin binding site.[6]
TM5441 / TM5484 ActiveDesigned to bind to a cleft in the central β-sheet A of PAI-1, interfering with the conformational changes required for its inhibitory function.[4]Induces a substrate form of PAI-1.[7]
RCL-Mimicking Peptides ActiveDerived from the reactive center loop (RCL) of other serpins, these peptides bind to the central β-sheet A and prevent the endogenous RCL insertion, converting PAI-1 into a substrate.[6]Mimics a natural regulatory mechanism.

Quantitative Performance Data

The efficacy of this compound has been quantified in various in vitro assays.

AssayParameterThis compound Value
Enzymatic Chromogenic AssayIC5026 µM[1][2][5]
Human Plasma Clot Lysis AssayIC5016 µM[1][2][5]
Isothermal Titration Calorimetry (Binding to latent PAI-1)K_D0.29 µM at 35 °C[1][2]
Surface Plasmon Resonance (Binding to latent PAI-1)Submicromolar affinity[4]

Signaling Pathway and Experimental Workflows

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Active_PAI1 Active PAI-1 Active_PAI1->tPA inhibits Active_PAI1->uPA inhibits Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous Transition Active_PAI1->Latent_PAI1 Accelerated by this compound This compound This compound This compound->Latent_PAI1 binds to Fibrin Fibrin Fibrin->Fibrin_Degradation

PAI-1 signaling pathway and the mechanism of this compound.

Experimental_Workflow cluster_chromogenic Enzymatic Chromogenic Assay cluster_clot_lysis Plasma Clot Lysis Assay A1 Incubate PAI-1 with this compound A2 Add tPA A1->A2 A3 Add Chromogenic Substrate for tPA A2->A3 A4 Measure Absorbance A3->A4 B1 Add PAI-1 and this compound to Human Plasma B2 Induce Clotting (e.g., with thrombin) B1->B2 B3 Add tPA B2->B3 B4 Monitor Clot Lysis Time (e.g., by turbidity) B3->B4

Simplified workflows for key in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Enzymatic Chromogenic Assay
  • Procedure: a. In a microplate, active PAI-1 is pre-incubated with varying concentrations of this compound for a defined period at a specific temperature (e.g., 37°C) to allow for interaction. b. tPA is then added to the wells, initiating the inhibition reaction by PAI-1. c. After a second incubation period, a chromogenic substrate for tPA is added. d. The residual tPA activity is determined by measuring the rate of color development (absorbance) using a microplate reader.

Human Plasma Clot Lysis Assay

This assay assesses the pro-fibrinolytic activity of a compound in a more physiologically relevant environment.

  • Procedure: a. In a microplate, human plasma is mixed with PAI-1 and varying concentrations of this compound. b. Clotting is initiated by the addition of a clotting agent (e.g., tissue factor and calcium chloride). c. tPA is added to initiate fibrinolysis. d. The time taken for the clot to lyse is monitored by measuring the change in optical density (turbidity) over time.

Isothermal Titration Calorimetry (ITC)
  • Instrumentation: An isothermal titration calorimeter.

  • Procedure: a. A solution of latent PAI-1 is placed in the sample cell of the calorimeter. b. A solution of this compound is loaded into the injection syringe. c. The this compound solution is injected in small aliquots into the PAI-1 solution at a constant temperature (e.g., 35°C).[1] d. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (K_D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to treat AZ3976 as a potentially hazardous chemical of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.

  • Ventilation: To prevent inhalation of dust or aerosols, handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Exposure: Prevent the generation of dust when working with the solid form of the compound. Avoid direct contact with skin and eyes.[1]

  • Emergency Procedures: In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical assistance. If swallowed, rinse the mouth with water and consult a physician.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.

  • Waste Characterization and Segregation:

    • Due to the lack of specific hazard data, this compound must be treated as hazardous waste.[2]

    • Proper segregation of waste streams is critical. Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed to avoid potentially dangerous reactions.[2][3]

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as weighing paper, pipette tips, gloves, and tubes, in a designated, clearly labeled hazardous waste container for solids.[1][2][4]

    • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and the initial solvent rinse of "empty" containers, in a separate, leak-proof hazardous waste container compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1][2][4]

  • Labeling and Storage:

    • All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture, including solvents and their approximate concentrations.[4]

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

    • Utilize secondary containment, such as a tray or bin, to prevent spills or leaks from the primary container.[5][6]

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.

    • A standard procedure involves an initial rinse with an appropriate solvent, which should be collected as hazardous liquid waste, followed by washing with soap and water.[4]

  • Disposal of Empty Containers:

    • Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[4][7]

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][5]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste, in accordance with your institution's policies. Deface or remove the original label before disposal.[7]

  • Contacting EHS for Pickup:

    • Once your waste containers are properly labeled and sealed, contact your institution's EHS department to arrange for pickup and final disposal. Adhere to their specific procedures for waste accumulation time limits and pickup requests.

Quantitative Data Summary

While specific quantitative safety data for this compound is not available, the following table summarizes its known biological activity for informational purposes.

ParameterValueAssay Condition
IC₅₀ 26 µMEnzymatic chromogenic assay for PAI-1 inhibition[8][9][10]
IC₅₀ 16 µMHuman plasma clot lysis assay with added PAI-1[8][9][10]
K_D 0.29 µMBinding to latent PAI-1 at 35 °C (measured by isothermal calorimetry)[9][10]

Mechanism of Action and Signaling Pathway

PAI-1 signaling pathway and this compound mechanism of action.

Experimental Protocol Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Incubation Incubate PAI-1 with this compound Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (PAI-1, tPA, Chromogenic Substrate) Reagent_Prep->Incubation Reaction_Start Add tPA and Chromogenic Substrate Incubation->Reaction_Start Measurement Measure Absorbance (Kinetic Reading) Reaction_Start->Measurement Data_Processing Calculate Reaction Rates Measurement->Data_Processing IC50_Calc Determine IC50 Value Data_Processing->IC50_Calc

Workflow for PAI-1 chromogenic inhibition assay.

References

Personal protective equipment for handling AZ3976

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling AZ3976, based on general best practices for similar chemical compounds.

PPE Component Specification Rationale
Hand Protection Double, chemically resistant nitrile gloves.[3]Provides a robust barrier against skin contact. Double-gloving allows for the immediate removal of the outer glove if contaminated.[3]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[4]Protects eyes and face from splashes and aerosolized particles.[4]
Body Protection Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[3]Protects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound to prevent inhalation of aerosolized particles.[4]

Experimental Workflow for Safe Handling

All procedures involving this compound should be performed within a designated containment system, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Solid Compound prep_materials->weigh reconstitute Reconstitute in Solvent weigh->reconstitute aliquot Prepare Aliquots reconstitute->aliquot dispose_solid Dispose of Solid Waste aliquot->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid decontaminate Decontaminate Work Surfaces dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated workspace by laying down absorbent, disposable liners.

  • Weighing: If handling the solid form, weigh the compound within the containment of a fume hood or BSC. Use a tared weigh boat to minimize powder dispersion.

  • Experimentation: Conduct all experimental procedures within the designated containment area.

  • Cleanup: Following the experiment, decontaminate all surfaces and equipment.

Signaling Pathway Inhibition

G cluster_pathway PAI-1 Inhibition Pathway This compound This compound Active_PAI1 Active PAI-1 This compound->Active_PAI1 enhances transition to Latent_PAI1 Latent PAI-1 Active_PAI1->Latent_PAI1 latency tPA_uPA tPA / uPA Active_PAI1->tPA_uPA inhibits Fibrinolysis Fibrinolysis tPA_uPA->Fibrinolysis promotes

References

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